Protein kinase c(19-31)
Description
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Properties
Molecular Formula |
C67H118N26O16 |
|---|---|
Molecular Weight |
1543.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C67H118N26O16/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)/t37-,38-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-/m0/s1 |
InChI Key |
OLYXRRDLXDCSNP-XYICCSMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
The Pseudosubstrate Peptide PKC (19-31): A Technical Guide to its Function and Application in Protein Kinase C Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a myriad of cellular signaling pathways, regulating processes from cell proliferation and differentiation to apoptosis and inflammation.[1][2] The activity of PKC isozymes is tightly controlled, in part, by an autoinhibitory pseudosubstrate domain. This domain, which mimics a substrate peptide but is not phosphorylated, binds to the active site of the kinase, maintaining it in an inactive state.[1][3][4] The peptide PKC (19-31) is a synthetic fragment derived from the pseudosubstrate region of conventional PKCα (residues 19-31). This technical guide provides an in-depth exploration of the function of PKC (19-31), its mechanism of action, and its application as a tool in PKC-related research and drug discovery.
Core Function: Pseudosubstrate Inhibition
The primary function of PKC (19-31) is to act as a competitive inhibitor of Protein Kinase C. By mimicking the endogenous pseudosubstrate sequence, this peptide binds to the substrate-binding cavity of the PKC catalytic domain, thereby preventing the phosphorylation of genuine substrates. This inhibitory action makes PKC (19-31) a valuable tool for investigating the physiological roles of PKC in various cellular processes.
While PKC (19-31) is a potent inhibitor, it is important to note that pseudosubstrate-based peptides can exhibit a lack of specificity among different PKC isoforms. Furthermore, their affinity for PKC might be orders of magnitude lower than what is necessary for effective inhibition within a cellular context. Myristoylation of such peptides can significantly enhance their inhibitory activity.
Quantitative Inhibition Data
The inhibitory potency of PKC (19-31) has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Target | IC50 Value | Experimental Context | Reference |
| PKC (19-31) | Protein Kinase C (general) | 100 nM | In vitro kinase assay | |
| PKC (19-31) | Protein Kinase C (general) | ~10 µM | Inhibition of MARCKS phosphorylation in honeybee brain homogenates | |
| PKC (19-31) | Protein Kinase C (general) | 30 µM | Inhibition of insulin-stimulated hexose uptake in electroporated rat adipocytes | |
| PKC (19-31) | Protein Kinase C (general) | 600 µM | Inhibition of insulin-stimulated hexose uptake in intact rat adipocytes | |
| Pseudosubstrate peptides (α, γ, δ, ε) | Protein Kinase C (general) | 25 to 100 µM | In vitro PKC-specific enzyme assay |
Mechanism of Action: A Closer Look at Pseudosubstrate Inhibition
The activation of conventional and novel PKC isoforms is a multi-step process. In its inactive state, the pseudosubstrate domain occupies the active site. Upon cellular stimulation, second messengers like diacylglycerol (DAG) and Ca2+ recruit PKC to the cell membrane. This interaction induces a conformational change that releases the pseudosubstrate from the active site, allowing the kinase to phosphorylate its targets.
PKC (19-31) exploits this mechanism by directly competing with substrates for binding to the freed active site. The efficiency of this competition is concentration-dependent.
Experimental Protocols
In Vitro Protein Kinase C Inhibition Assay Using PKC (19-31)
This protocol provides a general framework for assessing the inhibitory effect of PKC (19-31) on the activity of a specific PKC isoform.
Materials:
-
Purified, constitutively active PKC isoform
-
PKC (19-31) peptide
-
Specific substrate peptide for the PKC isoform (e.g., [Ser25]PKC (19-31) or other known substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles (for non-constitutively active PKC)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a master mix: For each reaction, prepare a master mix containing the kinase reaction buffer, the specific PKC isoform, and its substrate peptide. If using a non-constitutively active PKC, include PS/DAG vesicles.
-
Aliquot the master mix: Distribute the master mix into microcentrifuge tubes.
-
Add inhibitor: Add varying concentrations of PKC (19-31) to the experimental tubes. For the control (uninhibited) reaction, add the same volume of vehicle (the solvent used to dissolve PKC (19-31)).
-
Initiate the reaction: Start the kinase reaction by adding [γ-³²P]ATP to each tube.
-
Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash: Wash the P81 papers extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Analyze data: Calculate the percentage of inhibition for each concentration of PKC (19-31) relative to the control reaction. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vitro Protein Kinase C Activity Assay Using [Ser25]PKC (19-31) as a Substrate
A variant of PKC (19-31), where the alanine at position 25 is replaced with a serine ([Ser25]PKC (19-31)), serves as an excellent substrate for measuring PKC activity.
Materials:
-
Source of PKC (e.g., purified enzyme, cell lysate)
-
[Ser25]PKC (19-31) peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
PS/DAG vesicles (if required)
-
Stop solution
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the kinase reaction buffer, the PKC source, and [Ser25]PKC (19-31). If necessary, include activators like PS/DAG vesicles.
-
Initiate the reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubate: Incubate at 30°C for a defined period.
-
Stop and wash: Terminate the reaction and wash the P81 papers as described in the inhibition assay protocol.
-
Quantify: Measure the incorporated radioactivity to determine the kinase activity.
Applications in Research and Drug Development
The inhibitory peptide PKC (19-31) is a versatile tool with numerous applications:
-
Elucidating Signaling Pathways: By inhibiting PKC activity, researchers can investigate the role of this kinase in specific cellular signaling cascades. For example, it has been used to demonstrate the involvement of PKC in insulin action in adipocytes.
-
Validating Drug Targets: In drug discovery, PKC (19-31) can be used as a positive control for PKC inhibition to validate the therapeutic potential of targeting a particular PKC isoform in a disease model.
-
Screening for Novel Inhibitors: While not a drug candidate itself, PKC (19-31) can be used in the development and validation of high-throughput screening assays designed to identify novel small-molecule inhibitors of PKC.
-
Studying Ion Channel Regulation: The peptide has been instrumental in studying the PKC-mediated regulation of ion channels, such as ATP-sensitive potassium channels.
Conclusion
The Protein Kinase C (19-31) peptide is a powerful and widely used tool for the specific inhibition of PKC activity in vitro. Its function as a pseudosubstrate mimic allows for the targeted investigation of PKC-dependent signaling pathways. While considerations regarding isoform specificity and cellular permeability are important, this peptide, along with its substrate variant [Ser25]PKC (19-31), remains an indispensable reagent for researchers, scientists, and drug development professionals working to unravel the complexities of Protein Kinase C signaling.
References
An In-depth Technical Guide to the Mechanism of Action of Protein Kinase C (PKC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that play a pivotal role in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3] The complexity of the PKC family, which comprises multiple isoforms with distinct activation requirements and substrate specificities, underscores its significance as a therapeutic target in various diseases, including cancer and neurological disorders.[2][4] This guide provides a comprehensive overview of the core mechanism of action of PKC, detailing its structure, activation, regulation, and the experimental methodologies used to investigate its function.
I. Structural Organization and Isoform Classification
The PKC family consists of at least ten isoforms in humans, which are broadly categorized into three subfamilies based on their structural domains and cofactor requirements for activation. All PKC isoforms share a fundamental structure composed of an N-terminal regulatory domain and a C-terminal catalytic domain connected by a hinge region.
A key feature of the regulatory domain is the pseudosubstrate sequence, which maintains the enzyme in an inactive state by binding to the catalytic site. Differences in the regulatory domains, specifically the C1 and C2 domains, dictate the distinct activation mechanisms of each subfamily.
Table 1: Classification and Cofactor Requirements of PKC Isoforms
| Subfamily | Isoforms | C1 Domain (DAG/Phorbol Ester Binding) | C2 Domain (Ca2+ Binding) | Cofactor Requirement for Activation |
| Conventional (cPKC) | α, βI, βII, γ | Tandem (C1A, C1B) - Functional | Functional | Ca2+, Diacylglycerol (DAG), and Phospholipid |
| Novel (nPKC) | δ, ε, η, θ | Tandem (C1A, C1B) - Functional | Novel - Non-functional Ca2+ sensor | Diacylglycerol (DAG) and Phospholipid |
| Atypical (aPKC) | ζ, ι/λ | Atypical - Non-functional | Absent | Phospholipid (independent of Ca2+ and DAG) |
Data sourced from multiple references.
II. The Core Mechanism of Activation
The activation of conventional and novel PKC isoforms is a multi-step process initiated by upstream signaling events that lead to the generation of second messengers at the plasma membrane. This process can be broadly divided into priming phosphorylations and allosteric activation by cofactors.
A. Priming Phosphorylation
Before a PKC enzyme can become catalytically active, it must undergo a series of ordered phosphorylation events. These "priming" phosphorylations are crucial for the maturation and catalytic competence of the kinase.
-
Activation Loop Phosphorylation: Phosphoinositide-dependent kinase 1 (PDK1) phosphorylates a threonine residue in the activation loop of PKC.
-
Autophosphorylation: This initial phosphorylation triggers two subsequent autophosphorylation events at the C-terminus, specifically at the turn motif and the hydrophobic motif.
These phosphorylations induce conformational changes that render the enzyme catalytically competent and stable.
B. Allosteric Activation by Second Messengers
The primed, mature PKC resides in the cytosol in an inactive conformation, maintained by the interaction of the pseudosubstrate with the catalytic site. Activation occurs upon the generation of diacylglycerol (DAG) and, for cPKCs, an increase in intracellular calcium concentration ([Ca2+]i), typically initiated by the activation of Phospholipase C (PLC).
-
PLC Activation and Second Messenger Production: Agonist binding to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and DAG.
-
Calcium Mobilization (for cPKCs): IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.
-
Translocation to the Membrane:
-
For cPKCs , the increase in cytosolic [Ca2+]i promotes the binding of the C2 domain to anionic phospholipids in the plasma membrane. This initial membrane tethering is a critical step.
-
For both cPKCs and nPKCs , the C1 domain then binds to DAG within the membrane. This dual engagement with the membrane is a hallmark of cPKC activation.
-
-
Conformational Change and Activation: The binding of these cofactors to the regulatory domain induces a conformational change that displaces the pseudosubstrate from the catalytic cleft, thereby activating the kinase. The activated PKC is then able to phosphorylate its target substrates.
The activation of PKC is a dynamic process, and the enzyme remains active as long as the second messenger signals persist. Termination of the signal leads to the re-association of the pseudosubstrate and inactivation of the enzyme.
III. Signaling Pathways and Downstream Effects
Activated PKC isoforms phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby modulating their activity and function. This phosphorylation cascade is central to numerous cellular processes, including:
-
Gene Expression and Cell Proliferation: PKC can influence transcription factors and other signaling molecules that control cell cycle progression.
-
Inflammation and Immune Response: PKC isoforms, particularly PKCθ, play a crucial role in T-cell activation and the inflammatory cascade.
-
Neurotransmission and Memory: In the nervous system, PKC is implicated in regulating neurotransmitter release and synaptic plasticity.
The specific downstream effects are highly dependent on the PKC isoform involved, its subcellular localization, and the availability of its specific substrates.
Caption: Canonical PKC signaling pathway.
IV. Quantitative Data
A. Inhibitor Specificity
A wide range of small molecule inhibitors have been developed to target PKC. Their potency, often expressed as the half-maximal inhibitory concentration (IC50), varies across the different isoforms.
Table 2: IC50 Values of Common PKC Inhibitors for Different Isoforms (in nM)
| Inhibitor | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCζ |
| Staurosporine | 2.7 | 1.7 | 2.6 | 3.1 | 5.6 | 18.2 | 81 |
| Sotrastaurin (AEB071) | 0.22 | 0.64 | 0.97 | 1.2 | 1.6 | 2.1 | 3100 |
| Gö 6976 | 2.3 | 6.2 | - | 7.9 | 1000 | 2000 | 3000 |
| Enzastaurin (LY317615) | 39 | 6 | 6 | 83 | - | 110 | - |
| Bisindolylmaleimide I | 10 | 12 | 13 | 14 | 20 | 28 | 137 |
Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.
B. Kinetic Parameters
The efficiency of substrate phosphorylation by PKC isoforms can be characterized by the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters are dependent on the specific substrate.
Table 3: Kinetic Parameters of PKC Isoforms for Specific Peptide Substrates
| PKC Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| PKCα | Myelin Basic Protein (4-14) | 25 | High |
| PKCβI | Optimal Peptide | 7.8 | 1200 |
| PKCδ | Optimal Peptide | 10.2 | 850 |
| PKCζ | Optimal Peptide | 15.6 | 350 |
Note: "Optimal Peptide" refers to synthetic peptides designed for maximal phosphorylation by the specific isoform. Data compiled from multiple sources.
V. Experimental Protocols
Investigating the mechanism of PKC action requires a variety of specialized biochemical and cell-based assays.
A. In Vitro Kinase Activity Assay (Radiolabeled)
This assay directly measures the catalytic activity of PKC by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the PKC enzyme (purified or immunoprecipitated), a specific peptide or protein substrate (e.g., myelin basic protein), lipids (phosphatidylserine and DAG), and Ca2+ (for cPKCs).
-
Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP to the mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution that denatures the enzyme, such as SDS-PAGE loading buffer or by spotting the reaction mixture onto phosphocellulose paper.
-
Separation and Quantification:
-
If using SDS-PAGE, separate the proteins by gel electrophoresis, expose the gel to a phosphor screen or X-ray film, and quantify the incorporated radioactivity in the substrate band.
-
If using phosphocellulose paper, wash the paper extensively to remove unincorporated [γ-³²P]ATP, and then measure the radioactivity bound to the paper using a scintillation counter.
-
References
- 1. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. Protein Kinase C: The “Masters” of Calcium and Lipid - PMC [pmc.ncbi.nlm.nih.gov]
Protein Kinase C (19-31): A Pseudosubstrate Inhibitor at the Core of Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a myriad of cellular signaling pathways, governing processes from cell proliferation and differentiation to apoptosis and inflammatory responses.[1][2][3] The activity of PKC is tightly regulated, and one of its key endogenous control mechanisms involves an autoinhibitory pseudosubstrate domain.[1][4] This domain, which mimics a substrate but lacks a phosphorylatable serine or threonine residue, binds to the active site of the kinase, maintaining it in an inactive state. The peptide fragment corresponding to the pseudosubstrate sequence of PKCα, specifically residues 19-31, serves as a potent and specific inhibitor of PKC activity. This technical guide provides a comprehensive overview of PKC (19-31) as a pseudosubstrate inhibitor, detailing its mechanism of action, quantitative inhibitory data, experimental protocols for its study, and its role within the broader context of PKC signaling.
The Mechanism of Pseudosubstrate Inhibition
All PKC isoforms possess a regulatory domain at their N-terminus which contains a pseudosubstrate sequence. This sequence binds to the substrate-binding cavity within the catalytic domain, effectively blocking the access of true substrates and maintaining the enzyme in a quiescent state. The activation of conventional and novel PKC isoforms by second messengers like diacylglycerol (DAG) and Ca²⁺ induces a conformational change that displaces the pseudosubstrate from the active site, thereby activating the kinase.
The peptide PKC (19-31) is derived from the pseudosubstrate region of PKCα and acts as a competitive inhibitor by mimicking this natural autoinhibitory mechanism. It directly competes with protein and peptide substrates for binding to the catalytic site of PKC.
Quantitative Inhibition Data
The inhibitory potency of PKC (19-31) and related pseudosubstrate peptides is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values can vary depending on the specific PKC isoform and the assay conditions.
| Inhibitor/Pseudosubstrate | PKC Isoform(s) | IC50 / Ki | Reference(s) |
| PKC (19-31) | Mixed PKC isoforms | IC50 ≈ 100 nM | |
| PKC (19-31) | Mixed PKC isoforms | IC50 = 31 µM (retro-inverso analog) | |
| [D-Ser25]PKC(19-31) | Mixed PKC isoforms | IC50 = 5 µM, Ki = 2 µM (retro-inverso analog) | |
| PKCζ Pseudosubstrate | PKCι / PKCζ | Ki ≈ 1.43 µM / 1.7 µM | |
| Enzastaurin (PKCβ selective) | PKCβ | IC50 = 6 nM | |
| Sotrastaurin | PKCα, PKCβ | IC50 = 0.95 nM, 0.64 nM |
Pseudosubstrate Sequences of PKC Isoforms
The pseudosubstrate sequences of different PKC isoforms share a common motif of basic residues surrounding a non-phosphorylatable amino acid (often Alanine or Glycine) at the phospho-acceptor position.
| PKC Isoform | Pseudosubstrate Sequence (Residues) |
| PKCα | ¹⁹RFARKGALRQKNV³¹ |
| PKCβI | ¹⁹RFARKGALRQKNV³¹ |
| PKCβII | ¹⁹RFARKGALRQKNV³¹ |
| PKCγ | ¹⁹RFARKGALRQKNV³¹ |
| PKCδ | ¹⁹SIYRRGARRWRKL³¹ |
| PKCε | ¹⁴HDAPIGYD¹⁹ |
| PKCθ | ¹¹⁰RFARKGALRQKNV¹²² |
| PKCζ | ¹¹³SIYRRGARRWRKL¹²⁵ |
Signaling Pathways Involving PKC
PKC isoforms are central nodes in signal transduction cascades initiated by the activation of various cell surface receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Activation of these receptors leads to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular Ca²⁺, and together with DAG, these messengers recruit conventional and novel PKCs to the plasma membrane, leading to their activation.
Experimental Protocols
The study of PKC inhibition by pseudosubstrate peptides relies on robust and reproducible kinase activity assays. Both radioactive and non-radioactive methods are available.
Non-Radioactive ELISA-Based PKC Activity Assay
This method offers a safe and high-throughput alternative to traditional radioactive assays.
Principle: A specific peptide substrate for PKC is pre-coated onto a microtiter plate. The kinase reaction is initiated in the wells, and the extent of phosphorylation is detected using a phospho-specific antibody conjugated to a detection enzyme (e.g., Horseradish Peroxidase, HRP). The signal is then developed with a chromogenic substrate and measured spectrophotometrically.
Detailed Methodology:
-
Plate Preparation: A microtiter plate pre-coated with a PKC-specific substrate peptide is washed with a suitable wash buffer.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the PKC enzyme, assay dilution buffer, and the pseudosubstrate inhibitor (PKC 19-31) at various concentrations. A control without the inhibitor should be included.
-
Add the reaction mixture to the wells of the microtiter plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by washing the wells to remove ATP and the kinase.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate at room temperature.
-
Wash the plate and add an HRP-conjugated secondary antibody. Incubate at room temperature.
-
Wash the plate thoroughly and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
Allow the color to develop, then stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is proportional to the amount of phosphorylated substrate, and thus to the PKC activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 of PKC (19-31).
References
discovery and history of protein kinase c (19-31)
A Comprehensive Technical Guide to the Discovery and History of Protein Kinase C (PKC)
This guide provides an in-depth exploration of the seminal discoveries and historical development of the Protein Kinase C (PKC) family of enzymes, tailored for researchers, scientists, and drug development professionals. It covers the initial identification, the elucidation of its complex activation mechanisms, and the subsequent discovery of its diverse isozymes.
In 1977, Yasutomi Nishizuka and his colleagues at Kobe University, Japan, reported the discovery of a novel protein kinase from bovine cerebellum.[1][2] This enzyme was initially found as a proenzyme that could be activated by limited proteolysis with a calcium-dependent protease.[1][3] The active kinase was shown to phosphorylate histone and protamine, and notably, its activity was independent of cyclic nucleotides (cAMP and cGMP), distinguishing it from the well-known protein kinase A (PKA).[1] Nishizuka named this new enzyme "Protein Kinase C".
Unraveling the Activation Mechanism: A Paradigm Shift in Signal Transduction
Subsequent research from Nishizuka's laboratory unveiled a novel and complex mechanism of activation for PKC, fundamentally changing the understanding of signal transduction across the cell membrane.
The Role of Calcium and Phospholipids
Initially, it was discovered that the unproteolyzed form of PKC could be activated by the presence of a membrane-associated factor and low concentrations of calcium (Ca²⁺). This finding was a crucial step in understanding that PKC's activity was linked to cellular membranes.
The Breakthrough Discovery of Diacylglycerol (DAG) as a Second Messenger
In 1980, Nishizuka's group identified the membrane-associated factor as diacylglycerol (DAG). This was a landmark discovery, establishing DAG as a novel second messenger. It linked PKC activation directly to the receptor-stimulated hydrolysis of inositol phospholipids, a pathway that was known to be activated by various extracellular signals.
The Link to Tumor-Promoting Phorbol Esters
A significant breakthrough came in 1982 when Nishizuka and his collaborators demonstrated that tumor-promoting phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), could directly activate PKC by substituting for DAG. This discovery provided a molecular target for these potent tumor promoters and implicated PKC in the regulation of cell proliferation and cancer. The structural similarity between phorbol esters and DAG allows them to bind to the same site on PKC, the C1 domain, and mimic its activating effect.
The Expanding Family of PKC Isozymes
Initial purification efforts suggested the existence of more than one form of PKC. Subsequent molecular cloning and biochemical studies revealed that PKC is not a single entity but a large family of related isozymes with distinct structures, cofactor requirements, and cellular functions.
The PKC family is broadly classified into three subfamilies based on their activation requirements:
-
Conventional PKCs (cPKCs): These isozymes (α, βI, βII, and γ) are the "classical" forms that require Ca²⁺, DAG, and phospholipids for their activation.
-
Novel PKCs (nPKCs): This group (δ, ε, η, and θ) requires DAG for activation but is independent of Ca²⁺.
-
Atypical PKCs (aPKCs): These isozymes (ζ and ι/λ) are independent of both Ca²⁺ and DAG for their activation.
The discovery of the βI and βII isozymes as products of alternative splicing of a single gene further highlighted the complexity of the PKC family. The atypical PKCs were later identified by Ono and Nishizuka, expanding the family to include members with distinct regulatory mechanisms.
Data Presentation
Table 1: Quantitative Data on PKC Activation and Binding
| Parameter | Value | Isozyme(s) | Condition | Reference(s) |
| Phorbol Ester Binding (Kd) | ||||
| [³H]PDBu | 1.6 - 18 nM | α, β1, β2, γ, δ, ε | With Ca²⁺ | |
| Phorbol Ester Activation (EC₅₀) | ||||
| PMA | 11.7 nM | TRPV4-transfected HEK293 cells | Ca²⁺ influx | |
| Calcium Requirement (Half-maximal activation) | ||||
| Ca²⁺ | 10 µM | Endogenous PKC in cardiac sarcolemma | Phosphorylation of 15-kDa protein |
Experimental Protocols
Protocol 1: Purification of Protein Kinase C from Rat Brain (circa 1986)
This protocol is a generalized representation based on methods described in the early literature.
1. Homogenization and Cytosol Preparation:
-
Homogenize fresh rat brains in a buffer containing 20 mM Tris-HCl (pH 7.5), 2 mM EDTA, 2 mM EGTA, and protease inhibitors.
-
Centrifuge the homogenate at 100,000 x g for 60 minutes to obtain the supernatant (cytosolic fraction).
2. DEAE-Cellulose Chromatography:
-
Apply the cytosolic fraction to a DEAE-cellulose column equilibrated with the homogenization buffer.
-
Wash the column extensively with the same buffer.
-
Elute the PKC activity with a linear gradient of NaCl (e.g., 0-0.3 M) in the equilibration buffer.
3. Hydroxyapatite Chromatography:
-
Pool the active fractions from the DEAE-cellulose column and apply them to a hydroxyapatite column.
-
This step is crucial for separating the different PKC isozymes (Types I, II, and III, corresponding to γ, β, and α, respectively).
-
Elute the isozymes with a linear gradient of potassium phosphate (pH 7.5).
4. Further Purification (Optional):
-
Further purification can be achieved using affinity chromatography (e.g., using a substrate analog or a dye-ligand matrix) or gel filtration chromatography.
Protocol 2: In Vitro Protein Kinase C Activity Assay (circa 1982)
This assay measures the transfer of the γ-phosphate from ATP to a substrate protein.
1. Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
Buffer: 20 mM Tris-HCl (pH 7.5)
-
Cofactors: 10 mM MgCl₂, 0.5 mM CaCl₂
-
Lipids: Phosphatidylserine (e.g., 20 µg/ml) and Diacylglycerol (e.g., 0.8 µg/ml) or a phorbol ester (e.g., 50 ng/ml TPA).
-
Substrate: Histone H1 (e.g., 200 µg/ml)
-
[γ-³²P]ATP: (e.g., 10 µM, with a specific activity of ~400 cpm/pmol)
-
2. Kinase Reaction:
-
Add the purified or partially purified PKC enzyme preparation to the reaction mixture to initiate the reaction.
-
Incubate at 30°C for a defined period (e.g., 3-10 minutes).
3. Termination and Analysis:
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.
-
Filter the precipitate onto a filter paper (e.g., Whatman GF/C).
-
Wash the filter extensively with TCA to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
Protocol 3: Identification of PKC Substrates (Early Approaches)
1. In Vitro Phosphorylation:
-
Incubate a purified protein or a cellular extract with purified PKC and [γ-³²P]ATP under activating conditions.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the phosphorylated proteins by autoradiography.
2. Phosphoamino Acid Analysis:
-
Excise the radiolabeled protein band from the gel.
-
Hydrolyze the protein to its constituent amino acids using strong acid (e.g., 6 N HCl).
-
Separate the amino acids by two-dimensional thin-layer electrophoresis or chromatography.
-
Identify the phosphorylated amino acids (phosphoserine, phosphothreonine, or phosphotyrosine) by autoradiography and comparison to known standards.
3. Consensus Sequence Analysis:
-
As more substrates were identified, a consensus phosphorylation site motif for PKC emerged: the presence of basic amino acids (like arginine and lysine) near the phosphorylated serine or threonine residue.
-
This motif was used to predict potential phosphorylation sites in other proteins.
Mandatory Visualization
Caption: The canonical Protein Kinase C signaling pathway.
Caption: A typical experimental workflow for the purification of PKC isozymes.
References
The Dichotomous Role of Protein Kinase C (19-31) in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal to a vast array of cellular signaling pathways, governing processes from cell proliferation and differentiation to apoptosis. The complexity of the PKC signaling network, with its multiple isoforms and diverse downstream targets, necessitates the development of specific tools to dissect its function. Among these tools, peptide modulators derived from PKC itself have proven invaluable. This technical guide provides an in-depth exploration of a specific peptide fragment, Protein Kinase C (19-31), and its multifaceted roles in cellular signaling. This peptide, corresponding to the pseudosubstrate region of PKCα, can act as both a potent inhibitor and, in a modified form, a specific substrate, offering a unique window into the regulation and activity of the PKC family. Furthermore, we will distinguish this peptide from the related "pseudo-RACK1" peptide, which modulates PKC function through a different mechanism involving protein-protein interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PKC (19-31) as a research tool and its implications for therapeutic development.
The Pseudosubstrate as an Inhibitory Moiety
The native PKC (19-31) peptide, with the sequence Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val, acts as a competitive inhibitor of PKC.[1] It mimics the substrate binding site of the kinase, thereby occupying the active site and preventing the phosphorylation of genuine substrates.[1] This inhibitory action has been harnessed to probe the involvement of PKC in a multitude of cellular processes.
Quantitative Inhibition Data
The inhibitory potency of PKC (19-31) has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) varies depending on the specific PKC isoform, the substrate used, and the assay conditions. Below is a summary of reported IC50 values and effective inhibitory concentrations.
| Target/System | Inhibitory Concentration / IC50 | Reference |
| Insulin-stimulated hexose uptake (electroporated adipocytes) | 30 µM (IC50) | [2] |
| Insulin-stimulated hexose uptake (intact adipocytes) | 600 µM (IC50) | [2] |
| PKC (general) | 0.18 µM (IC50 for PKC (19-36)) | [3] |
| Cortisol inhibition of Ca2+ channel current | 2 µM (effective concentration) | |
| PKC-mediated phosphorylation (in vitro) | 500 nM (effective concentration) | |
| PKC effect on KATP channels (inside-out patch) | 5 µM (effective concentration) |
A structure-function analysis of the PKC (19-31) pseudosubstrate peptide revealed the critical role of basic residues in its inhibitory potency. Alanine substitution of key arginine residues significantly increased the IC50, highlighting the importance of electrostatic interactions in binding to the PKC active site.
| Peptide Variant (Alanine Substitution) | IC50 (µM) | Fold Increase in IC50 | Reference |
| [Ala19]PKC(19-31) | 5-fold increase from baseline | 5 | |
| [Ala22]PKC(19-31) | 81 ± 9 | 600 | |
| [Ala23]PKC(19-31) | 11-fold increase from baseline | 11 | |
| [Ala27]PKC(19-31) | 24-fold increase from baseline | 24 |
From Inhibitor to Substrate: The [Ser25]PKC (19-31) Variant
A single amino acid substitution within the PKC (19-31) peptide dramatically alters its function. By replacing the alanine at position 25 with a serine, the peptide is converted from a pseudosubstrate inhibitor to a specific substrate for PKC, commonly referred to as [Ser25]PKC (19-31). This modified peptide is widely used in in vitro kinase assays to quantify the activity of various PKC isoforms.
Quantitative Data from Kinase Assays
The use of [Ser25]PKC (19-31) as a substrate allows for the quantitative measurement of PKC activity under various conditions.
| Parameter | Value | Experimental System | Reference |
| Substrate Concentration | 10-100 µM | In vitro kinase assay | |
| ATP Concentration | 40 µM | In vitro PKC activity measurement | |
| Peptide Substrate Concentration | 50 µM | In vitro PKC activity measurement | |
| [Ser25]PKC (19-31) Concentration | 5.5 µM | In vitro kinase assay for shear stress study |
The Pseudo-RACK1 Peptide: A Modulator of PKC Anchoring
Distinct from the pseudosubstrate-derived peptides, the "pseudo-RACK1" peptide modulates PKC activity through a different mechanism involving protein-protein interactions. This peptide is derived from a region in PKC that shows homology to its anchoring protein, Receptor for Activated C-Kinase 1 (RACK1). The pseudo-RACK1 peptide can activate PKC, suggesting an autoregulatory role where this internal sequence in the inactive enzyme prevents its interaction with RACK1.
Signaling Pathways and Experimental Workflows
The multifaceted roles of PKC (19-31) and related peptides can be visualized through signaling pathways and experimental workflows.
References
A Technical Guide to the Structural Analysis of the Protein Kinase C (19-31) Peptide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to cellular signal transduction, regulating processes such as cell proliferation, differentiation, and apoptosis. The activity of many PKC isozymes is tightly controlled by an autoinhibitory mechanism. In its inactive state, a pseudosubstrate sequence, located in the regulatory domain, binds to the substrate-binding cavity of the kinase domain, preventing substrate phosphorylation[1][2][3].
The PKC (19-31) peptide is a synthetic oligopeptide corresponding to residues 19-31 of the pseudosubstrate region of PKCα[4][5]. Its sequence is Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val . This peptide acts as a potent and specific competitive inhibitor by mimicking the endogenous pseudosubstrate. It serves as an invaluable tool for studying PKC function, validating its role in signaling pathways, and as a scaffold for designing novel therapeutic inhibitors. This guide provides a technical overview of its mechanism, structural analysis, and the experimental protocols used for its characterization.
Mechanism of Inhibition
The inhibitory action of the PKC (19-31) peptide is based on competitive substrate inhibition. The peptide occupies the substrate-binding site within the catalytic domain of PKC, thereby preventing the binding and phosphorylation of native protein substrates. The process is as follows:
-
Inactive PKC: The endogenous pseudosubstrate domain is lodged in the active site, ensuring the kinase remains inactive.
-
PKC Activation: Upstream signals generate second messengers (e.g., Ca²⁺, diacylglycerol), which bind to the regulatory domains of PKC. This induces a conformational change, causing the release of the pseudosubstrate from the active site.
-
Substrate Phosphorylation: The now-accessible active site is free to bind and phosphorylate target substrates.
-
Competitive Inhibition: The exogenous PKC (19-31) peptide, due to its sequence similarity to the pseudosubstrate, directly competes with protein substrates for binding to the activated kinase's active site, thus inhibiting downstream signaling.
Structural Analysis
The structural characterization of PKC (19-31) is crucial for understanding its inhibitory potency and for rational drug design. Due to its small size and inherent flexibility, Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are the primary methods for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information of peptides in solution, including their three-dimensional structure and dynamics.
-
Conformational State: In its free state in aqueous solution, short peptides like PKC (19-31) are expected to exist as an ensemble of conformations, lacking a persistent, well-defined secondary or tertiary structure.
-
Bound Conformation: When bound to the PKC catalytic domain, the peptide is expected to adopt a more rigid and defined conformation. 2D and 3D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine inter-proton distances in the bound state. These distance restraints are then used to calculate a model of the peptide's bioactive conformation.
-
Interaction Mapping: Chemical shift perturbation mapping can identify the specific amino acid residues of the peptide that are most intimately involved in the interaction with the kinase domain.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and effective method for assessing the secondary structure of peptides.
-
Secondary Structure Estimation: The CD spectrum of PKC (19-31) in a standard buffer would likely show a minimum near 200 nm, characteristic of a random coil.
-
Conformational Changes: Changes in the CD spectrum upon addition of the PKC catalytic domain or in the presence of membrane-mimicking environments (like micelles or liposomes) can indicate an induced folding of the peptide into a more ordered structure (e.g., an α-helix or β-turn) upon binding.
Quantitative Data: Inhibitory Potency
The inhibitory potency of PKC (19-31) and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ). Structure-function studies, often using alanine scanning mutagenesis, have revealed key residues for inhibitory activity.
| Peptide Sequence (Residues 19-31) | Modification | PKC Isozyme | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| R F A R K G A L R Q K N V | Wild-Type | Mixed | 0.75 | 0.27 | |
| A F A R K G A L R Q K N V | Arg-19 -> Ala | Mixed | ~0.7 | - | |
| R F A A K G A L R Q K N V | Arg-22 -> Ala | Mixed | 81 | - | |
| R F A R A G A L R Q K N V | Lys-23 -> Ala | Mixed | ~1.5 | - | |
| R F A R K G A L A Q K N V | Arg-27 -> Ala | Mixed | ~3.4 | - |
Data highlights the critical role of the basic residue at position 22 (Arg-22) for potent inhibition, as its substitution with alanine results in a ~600-fold increase in the IC₅₀ value.
Experimental Protocols
Workflow for Peptide Analysis
The overall process for characterizing the PKC (19-31) peptide involves synthesis, purification, and subsequent structural and functional analysis.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for synthesizing the PKC (19-31) peptide.
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Couple the first C-terminal amino acid (Fmoc-Val-OH) using a coupling agent like HBTU/HOBt (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate / Hydroxybenzotriazole) and a base like DIPEA (N,N-Diisopropylethylamine) in DMF for 2 hours.
-
-
Chain Elongation Cycle: Repeat the following steps for each subsequent amino acid in the sequence (from C-terminus to N-terminus):
-
Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Washing: Wash thoroughly with DMF to remove piperidine and byproducts.
-
Coupling: Activate and couple the next Fmoc-protected amino acid using HBTU/HOBt/DIPEA. Monitor reaction completion with a ninhydrin test.
-
-
Final Deprotection: After the final amino acid (Arg) is coupled, perform a final Fmoc deprotection step.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Peptide Purification (RP-HPLC)
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of aqueous buffer (e.g., 0.1% TFA in water).
-
Chromatography:
-
Column: Use a semi-preparative C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 5-10 mL/min.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide powder.
PKC Kinase Inhibition Assay
This protocol is a representative method for determining the IC₅₀ value of the PKC (19-31) peptide.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂).
-
Cofactor Addition: Add lipid cofactors (e.g., phosphatidylserine and diacylglycerol) by sonication to form micelles.
-
Enzyme and Inhibitor:
-
Add a known amount of purified, active PKC enzyme.
-
Add varying concentrations of the PKC (19-31) inhibitor peptide (e.g., from 1 nM to 100 µM). Include a control with no inhibitor.
-
Pre-incubate for 10 minutes at 30°C.
-
-
Initiate Reaction: Start the phosphorylation reaction by adding a substrate peptide (e.g., [Ser²⁵]PKC(19-31), a phosphorylatable version of the inhibitor) and [γ-³²P]ATP.
-
Incubation: Incubate the reaction for 15-20 minutes at 30°C.
-
Stop Reaction: Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper and immersing it in 75 mM phosphoric acid.
-
Washing: Wash the papers several times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
References
- 1. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein kinase C pseudosubstrate prototope: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
The Promiscuous Nature of PKC (19-31): A Technical Guide to its Interaction with PKC Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal in regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1][2][3] The diverse functions of the PKC family are carried out by distinct isoforms, broadly classified into three subfamilies based on their structure and activation requirements: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ).[4] The development of isoform-specific inhibitors is a key objective in drug discovery to selectively modulate PKC signaling in various disease states.[2]
This technical guide provides an in-depth analysis of the interaction between the protein kinase C (19-31) peptide and various PKC isoforms. Derived from the pseudosubstrate regulatory domain of PKCα, this peptide has been widely utilized as a tool to probe PKC function. However, emerging evidence reveals a more complex and promiscuous interaction profile than previously understood, with significant implications for its use as a selective inhibitor. This guide will summarize the quantitative interaction data, detail relevant experimental protocols, and visualize the associated signaling pathways to provide a comprehensive resource for researchers in the field.
Data Presentation: Quantitative Analysis of PKC (19-31) and Related Pseudosubstrate Peptide Interactions with PKC Isoforms
The PKC (19-31) peptide and the related ζ-inhibitory peptide (ZIP), derived from the pseudosubstrate domain of PKCζ, were initially believed to be selective inhibitors for their parent isoforms. However, extensive research has demonstrated their broad-spectrum activity across the PKC family. The following tables summarize the available quantitative data for the interaction of these pseudosubstrate peptides with various PKC isoforms.
| Peptide | Target Isoform(s) | IC50 | Assay Conditions | Reference |
| PKC (19-31) | General PKC | 100 nM | Not specified | |
| General PKC | 147 nM | Not specified | ||
| General PKC | 180 nM | Not specified | ||
| PKCα and PKCβ | Not specified (selective inhibition) | Whole-cell patch clamp in arterial smooth muscle cells | ||
| myr-ZIP | PKMζ | 0.27 µM | In vitro kinase assay | |
| Scrambled myr-ZIP | 1.29 µM | In vitro kinase assay | ||
| CRT0066854 | PKCι (full-length) | 132 nM | Not specified | |
| PKCζ (full-length) | 639 nM | Not specified | ||
| Ro 32-0432 | PKCα | 9.3 nM | Not specified | |
| PKCβI | 28 nM | Not specified | ||
| PKCβII | 30 nM | Not specified | ||
| PKCγ | 36.5 nM | Not specified | ||
| PKCε | 108.3 nM | Not specified | ||
| Calphostin C | General PKC | 0.05 µM | Not specified | |
| Staurosporine | General PKC | 2.7 nM | Not specified | |
| UCN-01 | General PKC | 4.1 nM | Not specified |
Note: The inhibitory concentrations are highly dependent on assay conditions, including substrate and kinase concentrations. The promiscuity of peptides like ZIP suggests that their effects in cellular and in vivo studies may not be solely attributable to the inhibition of their intended atypical PKC target.
Experimental Protocols
The characterization of PKC (19-31) and its interaction with PKC isoforms involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Peptide Synthesis
Synthetic peptides corresponding to the pseudosubstrate region of PKC isoforms are crucial for these studies.
Methodology:
-
Peptide Synthesis: Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Myristoylation: For cell-permeable versions, a myristoyl group is added to the N-terminus of the peptide during synthesis.
-
Purification: The synthesized peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The identity and purity of the peptides are confirmed by mass spectrometry and analytical HPLC.
Protein Expression and Purification
Recombinant PKC isoforms are required for in vitro binding and activity assays.
Methodology:
-
Cloning: The cDNA for the desired PKC isoform is cloned into an expression vector (e.g., baculovirus or bacterial expression systems).
-
Expression: The expression vector is introduced into a suitable host (e.g., Sf9 insect cells for baculovirus or E. coli for bacterial systems).
-
Lysis: The cells are harvested and lysed to release the recombinant protein.
-
Purification: The PKC isoform is purified using affinity chromatography (e.g., GST-tag or His-tag), followed by ion-exchange and size-exclusion chromatography to achieve high purity.
In Vitro Kinase Activity Assay
This assay measures the ability of the peptide to inhibit the catalytic activity of a specific PKC isoform.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing the purified PKC isoform, a suitable substrate (e.g., myelin basic protein or a synthetic peptide substrate like [Ser25] Protein Kinase C (19-31)), ATP (often radiolabeled with ³²P), and the necessary cofactors (e.g., Ca²⁺, diacylglycerol, phospholipids).
-
Inhibitor Addition: The PKC (19-31) peptide or other inhibitors are added to the reaction mixture at varying concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination: The reaction is stopped, typically by adding a stop solution or by spotting the mixture onto a phosphocellulose paper.
-
Quantification: The amount of phosphorylated substrate is quantified using a scintillation counter (for radiolabeled ATP) or by other detection methods (e.g., fluorescence or colorimetry).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Binding Assay (e.g., GST Pull-Down)
This assay determines the direct physical interaction between the peptide and a PKC isoform.
Methodology:
-
Immobilization: A GST-fusion protein of the peptide of interest (e.g., GST-ZIP) is immobilized on glutathione-Sepharose beads.
-
Incubation: The immobilized peptide is incubated with the purified recombinant PKC isoform.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Detection: The eluted proteins are separated by SDS-PAGE and the presence of the PKC isoform is detected by Western blotting using an isoform-specific antibody.
Signaling Pathways and Mechanisms of Inhibition
The promiscuous nature of PKC (19-31) and related pseudosubstrate inhibitors has significant implications for their use in dissecting PKC signaling. These peptides can interfere with the signaling pathways of conventional, novel, and atypical PKC isoforms.
General Mechanism of Pseudosubstrate Inhibition
PKC isoforms are maintained in an inactive state by an intramolecular interaction where the pseudosubstrate domain binds to the active site, preventing substrate phosphorylation. Pseudosubstrate inhibitor peptides mimic this autoinhibitory mechanism by competing with cellular substrates for binding to the active site.
Mechanism of Pseudosubstrate Inhibition of PKC.
Signaling Pathways of PKC Isoform Subfamilies
The different subfamilies of PKC are activated by distinct upstream signals and, in turn, regulate a variety of downstream pathways.
Conventional PKC (cPKC) Signaling: cPKCs are activated by diacylglycerol (DAG) and Ca²⁺. They play roles in processes like cell proliferation and gene expression.
Conventional PKC Signaling Pathway and Inhibition.
Novel PKC (nPKC) Signaling: nPKCs are activated by DAG but are independent of Ca²⁺. They are involved in cell survival and apoptosis.
Novel PKC Signaling Pathway and Inhibition.
Atypical PKC (aPKC) Signaling: aPKCs are independent of both DAG and Ca²⁺ for their activation. They are key players in cell polarity and survival signaling, often acting downstream of PI 3-kinase.
Atypical PKC Signaling Pathway and Inhibition.
Experimental Workflow for Assessing Peptide Inhibition
A typical workflow for characterizing the inhibitory potential of a peptide like PKC (19-31) is outlined below.
Experimental Workflow for Peptide Inhibitor Characterization.
Conclusion and Future Directions
The PKC (19-31) peptide and its counterparts, while valuable as research tools, are not the highly selective inhibitors they were once considered. Their promiscuous binding to and inhibition of multiple PKC isoforms across all subfamilies necessitates careful interpretation of experimental results. The broad-spectrum action of these peptides may contribute to their potent biological effects, but it also complicates their use in dissecting the specific roles of individual PKC isoforms.
For drug development professionals, the non-selectivity of these pseudosubstrate peptides highlights the challenges in designing isoform-specific PKC modulators. Future efforts should focus on developing novel inhibitory strategies that target unique structural features of individual PKC isoforms outside of the highly conserved active site. The development of allosteric inhibitors or compounds that disrupt isoform-specific protein-protein interactions may provide a more promising path toward achieving the desired selectivity for therapeutic applications.
References
- 1. Protein kinase C isoforms: Multi-functional regulators of cell life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase C Isoforms as Specific Targets for Modulation of Vascular Smooth Muscle Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The Dynamic Landscape of Protein Kinase C (19-31): A Technical Guide to Cellular Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central players in a multitude of cellular signaling pathways, regulating processes from cell proliferation and differentiation to apoptosis. The diverse functions of the various PKC isoforms are intricately linked to their specific subcellular localizations, which are tightly controlled by a complex interplay of second messengers, protein-protein interactions, and post-translational modifications. A key regulatory element in many PKC isoforms is the pseudosubstrate region, encompassing amino acids 19-31. This region acts as an intramolecular inhibitor, maintaining the enzyme in an inactive state. Upon cellular stimulation, conformational changes release the pseudosubstrate, leading to PKC activation and its translocation to specific cellular compartments where it engages with its substrates.
This in-depth technical guide provides a comprehensive overview of the cellular localization of Protein Kinase C, with a particular focus on the significance of the 19-31 pseudosubstrate region. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data on PKC distribution, and visual representations of the underlying signaling pathways and experimental workflows.
The Pseudosubstrate Region (19-31): A Gatekeeper of PKC Activity and Localization
The amino acid sequence between residues 19 and 36 of many PKC isoforms mimics a substrate phosphorylation site but lacks a phosphorylatable residue. This "pseudosubstrate" region, which includes the 19-31 segment, occupies the active site of the kinase, thereby autoinhibiting its function in the basal state.[1][2] Synthetic peptides corresponding to this region, such as PKC(19-31), are widely used as specific inhibitors to probe PKC function in various cellular processes.[3][4] Furthermore, a modified version of this peptide, [Ser25]PKC(19-31), where the alanine at position 25 is replaced by serine, serves as a specific substrate for in vitro kinase assays.
While primarily known for its inhibitory role, the pseudosubstrate region also contributes to the broader regulation of PKC, including its subcellular localization. The release of the pseudosubstrate from the catalytic domain is a critical step in the activation cascade, which is often coupled with the translocation of PKC from the cytosol to various cellular membranes and organelles.
Subcellular Localization of PKC Isoforms: A Dynamic Process
PKC isoforms exhibit distinct subcellular distribution patterns in resting cells and undergo dynamic translocation upon stimulation. This differential localization is a key determinant of their substrate specificity and physiological function.
In their inactive state, many conventional and novel PKC isoforms reside predominantly in the cytosol. Upon activation by second messengers such as diacylglycerol (DAG) and calcium (for conventional isoforms), they translocate to the plasma membrane. However, PKC isoforms have also been found to localize to other specific subcellular compartments, including the nucleus, mitochondria, Golgi apparatus, and endoplasmic reticulum, in response to various stimuli. Atypical PKCs, which are not activated by DAG or calcium, are often regulated by protein-protein interactions that dictate their subcellular localization.
Quantitative Distribution of PKC Isoforms
The relative distribution of PKC isoforms between cytosolic and particulate (membrane-containing) fractions can be quantified through subcellular fractionation followed by Western blotting. The data presented below summarizes findings from various studies, highlighting the diverse localization patterns of different isoforms in different cell types and conditions.
| PKC Isoform | Cell/Tissue Type | Condition | Cytosolic Fraction (%) | Particulate Fraction (%) | Reference(s) |
| Total PKC | GH3 cells | Basal (with EGTA/EDTA) | 80% | 20% | |
| Total PKC | GH3 cells | Basal (without chelators) | 20% | 80% (in lysosomal-mitochondrial and microsomal extracts) | |
| Total PKC | Mouse Kidney Cortex | Basal | 52% | 48% (Mitochondria: 12% of particulate, Brush border membrane: 3% of particulate) | |
| PKCα | Rat Left Ventricles | Basal | >50% | <50% | |
| PKCβII | Rat Left Ventricles | Basal | <50% | >50% | |
| PKCδ | Rat Left Ventricles | Basal | <50% | >50% | |
| PKCε | Rat Left Ventricles | Basal | >50% | <50% | |
| PKCζ | Rat Left Ventricles | Basal | >50% | <50% | |
| PKCγ | Limulus Neuronal Tissue | Basal | Predominantly in Membrane | Predominantly in Membrane | |
| PKCδ | Limulus Neuronal Tissue | Basal | Predominantly in Membrane | Predominantly in Membrane | |
| PKCα | Neonatal Rat Ventricular Myocytes | Normoxia | Soluble | Particulate | |
| PKCα | Neonatal Rat Ventricular Myocytes | Hypoxia (1-24h) | Decreased | Increased | |
| PKCε | Neonatal Rat Ventricular Myocytes | Normoxia | Soluble | Particulate | |
| PKCε | Neonatal Rat Ventricular Myocytes | Hypoxia (1-24h) | Decreased | Increased | |
| PKCδ | Neonatal Rat Ventricular Myocytes | Normoxia | Particulate | Soluble | |
| PKCδ | Neonatal Rat Ventricular Myocytes | Hypoxia | Increased in Soluble | Decreased in Particulate |
Experimental Protocols for Studying PKC Localization
A variety of techniques are employed to investigate the subcellular localization of PKC. The choice of method depends on the specific research question, whether it involves endogenous or overexpressed protein, and whether a static snapshot or dynamic process is being observed.
Subcellular Fractionation and Western Blotting
This biochemical method provides a quantitative measure of the distribution of a PKC isoform between different cellular compartments at a given time point.
Protocol:
-
Cell Culture and Treatment: Grow cells to the desired confluency and treat with agonists or inhibitors as required by the experimental design.
-
Cell Lysis and Homogenization:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Scrape cells into a hypotonic lysis buffer (e.g., containing Tris-HCl, MgCl2, KCl, and protease/phosphatase inhibitors).
-
Allow cells to swell on ice.
-
Homogenize the cell suspension using a Dounce homogenizer or by passing through a narrow-gauge needle.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to separate the cytosolic fraction (supernatant) from the microsomal/particulate fraction (pellet).
-
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each fraction in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the PKC isoform of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for the PKC isoform in the cytosolic and particulate fractions using densitometry software. Express the amount in each fraction as a percentage of the total. Loading controls (e.g., GAPDH for cytosol, Na+/K+-ATPase for plasma membrane) should be used to ensure equal loading and assess the purity of the fractions.
Immunofluorescence Microscopy
This technique allows for the visualization of the subcellular localization of a PKC isoform within fixed cells, providing spatial information.
Protocol:
-
Cell Culture and Fixation:
-
Grow cells on glass coverslips to an appropriate density.
-
Treat cells with stimuli as required.
-
Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells with a buffer containing a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
-
Blocking:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the specific PKC isoform in the blocking buffer.
-
Incubate the cells with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in the blocking buffer for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Analyze the images to determine the subcellular localization of the PKC isoform. The translocation can be quantified by measuring the fluorescence intensity in different cellular compartments (e.g., cytoplasm vs. plasma membrane or nucleus).
-
Live-Cell Imaging with GFP-Tagged PKC
This powerful technique enables the visualization of PKC translocation in real-time in living cells, providing dynamic information about the process.
Protocol:
-
Plasmid Construction and Transfection:
-
Clone the cDNA of the PKC isoform of interest into a mammalian expression vector that allows for fusion with a fluorescent protein, such as Green Fluorescent Protein (GFP), at the N- or C-terminus.
-
Transfect the plasmid into the desired cell line using a suitable transfection reagent.
-
-
Cell Culture and Imaging:
-
Plate the transfected cells in a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Allow the cells to express the fusion protein for 24-48 hours.
-
Use a confocal or spinning-disk microscope equipped with an environmental chamber to maintain the cells at 37°C and 5% CO2.
-
-
Stimulation and Time-Lapse Imaging:
-
Acquire baseline images of the GFP-PKC fusion protein localization in resting cells.
-
Add the stimulus (e.g., phorbol ester, calcium ionophore, or a specific agonist) directly to the imaging dish.
-
Acquire a time-lapse series of images to capture the translocation of the GFP-PKC fusion protein.
-
-
Data Analysis:
-
Analyze the time-lapse images to determine the kinetics and extent of translocation.
-
Quantify the change in fluorescence intensity in different cellular regions over time.
-
FRET-Based PKC Activity Reporters
Förster Resonance Energy Transfer (FRET)-based biosensors allow for the real-time monitoring of PKC activity in living cells, which is often coupled to its localization. These reporters typically consist of a PKC substrate peptide and a phosphopeptide-binding domain flanked by a FRET pair of fluorescent proteins (e.g., CFP and YFP). Phosphorylation of the substrate by active PKC leads to a conformational change in the reporter, resulting in a change in FRET efficiency.
Protocol:
-
Transfection and Cell Culture: Transfect cells with a plasmid encoding a FRET-based PKC activity reporter (e.g., CKAR - C Kinase Activity Reporter). Culture the cells in an imaging dish as described for live-cell imaging.
-
FRET Imaging:
-
Use a fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for the donor and acceptor fluorophores).
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor.
-
-
Stimulation and Data Acquisition:
-
Acquire baseline FRET ratios in resting cells.
-
Stimulate the cells with an agonist and acquire a time-lapse series of FRET images.
-
-
Data Analysis:
-
Calculate the FRET ratio (acceptor emission / donor emission) for each time point.
-
An increase or decrease in the FRET ratio (depending on the specific reporter design) indicates an increase in PKC activity.
-
By targeting the FRET reporter to specific subcellular locations (e.g., plasma membrane, nucleus), the spatial dynamics of PKC activity can be resolved.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex relationships in PKC signaling and the methodologies used to study them is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language for Graphviz, illustrate key pathways and experimental workflows.
Signaling Pathway of Conventional PKC Activation and Translocation
Caption: Activation and translocation pathway of conventional PKC (cPKC).
Experimental Workflow for Analyzing PKC Translocation
Caption: Workflow for investigating the cellular localization of PKC.
Conclusion and Future Directions
The cellular localization of Protein Kinase C is a critical determinant of its function, and the pseudosubstrate region (19-31) plays a pivotal role in regulating this process. The dynamic translocation of PKC isoforms to specific subcellular compartments ensures the precise phosphorylation of their respective substrates, thereby orchestrating a wide array of cellular responses.
The methodologies outlined in this guide provide a robust toolkit for researchers to investigate the intricate details of PKC localization. From the quantitative data obtained through subcellular fractionation to the spatiotemporal dynamics revealed by live-cell imaging, each technique offers unique insights into the regulation of this important kinase family.
For drug development professionals, a deep understanding of the mechanisms governing PKC isoform-specific localization is paramount. Targeting the translocation of a particular isoform, rather than its catalytic activity directly, may offer a more specific and less toxic therapeutic strategy for diseases driven by aberrant PKC signaling, such as cancer and cardiovascular disorders. Future research will likely focus on developing novel probes and high-throughput screening methods to identify small molecules that can modulate the subcellular localization of specific PKC isoforms, opening new avenues for therapeutic intervention.
References
- 1. Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Direct visualization of the translocation of the gamma-subspecies of protein kinase C in living cells using fusion proteins with green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synentec.com [synentec.com]
Downstream Targets of Protein Kinase C: A Technical Guide for Researchers
Abstract
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of signal transduction pathways, governing processes from cell proliferation and differentiation to apoptosis and cytoskeletal organization. The activity of PKC is tightly regulated, in part by an internal pseudosubstrate sequence which maintains the enzyme in an inactive conformation. A synthetic peptide corresponding to this region, PKC(19-31), acts as a potent and specific competitive inhibitor, making it a valuable tool for elucidating the downstream effects of PKC activity. Understanding the substrates phosphorylated by PKC is critical for dissecting its complex biological roles and for the development of targeted therapeutics. This technical guide provides an in-depth overview of key downstream targets affected by PKC, methodologies for their identification, and the signaling pathways they modulate.
Introduction to Protein Kinase C and Pseudosubstrate Inhibition
The Protein Kinase C (PKC) family comprises at least ten isoforms, broadly categorized into three subfamilies based on their activation requirements:
-
Conventional PKCs (cPKCs: α, βI, βII, γ): Require diacylglycerol (DAG), phospholipids, and Ca²⁺ for activation.
-
Novel PKCs (nPKCs: δ, ε, η, θ): Require DAG and phospholipids but are Ca²⁺-independent.
-
Atypical PKCs (aPKCs: ζ, ι/λ): Are independent of both Ca²⁺ and DAG for activation.
All PKC isoforms possess a catalytic kinase domain and a regulatory domain. Within the regulatory domain lies a pseudosubstrate sequence , which mimics a substrate peptide but lacks a phosphorylatable serine or threonine. This sequence binds to the active site of the kinase domain, effectively locking the enzyme in an inactive state.
The peptide PKC(19-31) is a synthetic fragment derived from the pseudosubstrate region of PKCα and β. It functions as a highly specific competitive inhibitor by occupying the substrate-binding cavity of the kinase, thereby preventing the phosphorylation of bona fide downstream targets[1]. Consequently, studying the effects of PKC(19-31) is synonymous with studying the loss of PKC-mediated phosphorylation on its direct substrates.
Key Downstream Substrates of PKC
PKC phosphorylates a wide array of proteins, leading to changes in their activity, subcellular localization, or interaction with other proteins. The downstream targets of PKC are involved in nearly every aspect of cellular function. This section details some of the most well-characterized substrates.
Cytoskeletal Regulation: The MARCKS Protein
The Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is a primary and ubiquitous substrate of PKC.[2] In its unphosphorylated state, MARCKS is anchored to the plasma membrane, where it cross-links actin filaments and sequesters signaling molecules like phosphatidylinositol 4,5-bisphosphate (PIP₂).[2]
Upon activation, PKC phosphorylates several serine residues within the highly basic "phosphorylation site domain" (PSD) of MARCKS.[2][3] This phosphorylation neutralizes the positive charge of the PSD, causing MARCKS to detach from the negatively charged inner leaflet of the plasma membrane and translocate to the cytosol. This event releases both actin filaments and PIP₂, allowing them to participate in processes like cell motility, secretion, and membrane trafficking.
Nuclear Structure and Function: Lamins
Nuclear lamins are intermediate filament proteins that form the nuclear lamina, a scaffold underlying the inner nuclear membrane that is critical for maintaining nuclear shape and organizing chromatin. The disassembly and reassembly of the nuclear lamina during the cell cycle are regulated by phosphorylation.
PKC is known to phosphorylate B-type lamins during interphase. Specifically, PKC phosphorylates serines 410 and 411 on Lamin B2, which are located near its nuclear localization signal (NLS). This phosphorylation event strongly inhibits the import of newly synthesized Lamin B2 into the nucleus, suggesting a mechanism for regulating the growth and dynamics of the nuclear lamina outside of mitosis.
Cell Adhesion and Migration: Focal Adhesion Proteins
Focal adhesions are complex structures that link the actin cytoskeleton to the extracellular matrix, playing a key role in cell adhesion, migration, and signaling. PKCα and PKCε are known to localize to focal adhesions and are implicated in their formation and turnover. PKC activation can promote the formation of focal adhesions and associated stress fibers. Potential substrates in this context include paxillin and filamin A, whose phosphorylation can modulate adhesion dynamics and cell migration.
Data Presentation: Quantitative Analysis of PKC Substrates
The identification of specific phosphorylation sites and the quantification of their phosphorylation levels are crucial for understanding the impact of PKC signaling. Mass spectrometry-based phosphoproteomics is the primary tool for this analysis.
| Substrate Protein | Organism | PKC-Phosphorylated Site(s) | Quantitative Change | Functional Consequence | Reference |
| MARCKS | Human, Rat, Mouse | Ser152, Ser156, Ser163 | 2.7 to 4.9-fold increase in phosphorylation upon co-expression with various PKC isozymes. | Translocation from plasma membrane to cytosol; release of actin and PIP₂. | |
| Lamin B2 | Chicken | Ser400, Ser404, Ser410, Ser411 | Phosphorylation of S410/S411 induced by PKC activators. | Inhibition of nuclear import. | |
| Filamin A | Human | Ser2152 | Phosphorylation required for caveolin 1 internalization. | Regulation of adhesion turnover. | |
| Paxillin | Multiple | Serine sites | Phosphorylation state modulated by PKC activity. | Regulation of focal adhesion dynamics. |
Table 1: Summary of well-characterized Protein Kinase C substrates, their specific phosphorylation sites, and the functional outcomes of phosphorylation.
Signaling Pathways and Logical Workflows
Visualizing the complex interplay of PKC in signaling cascades and the workflows used to study them is essential for a comprehensive understanding.
PKC-MARCKS Signaling Pathway
This pathway illustrates the canonical mechanism by which PKC activation leads to cytoskeletal rearrangement through the phosphorylation of MARCKS.
Caption: PKC activation by DAG leads to MARCKS phosphorylation and translocation.
Experimental Workflow: Phosphoproteomic Identification of PKC Substrates
This diagram outlines a typical mass spectrometry-based workflow to identify global changes in protein phosphorylation following the inhibition of PKC activity, for instance by using PKC(19-31).
Caption: Workflow for identifying PKC substrates via quantitative phosphoproteomics.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are protocols for key experiments used to identify and characterize PKC substrates.
Protocol: In Vitro Kinase Assay
This assay directly tests if a purified protein is a substrate for PKC.
Objective: To determine if a protein of interest (POI) can be directly phosphorylated by a specific PKC isoform in vitro.
Materials:
-
Purified, active PKC isoform (e.g., PKCα).
-
Purified POI (substrate).
-
Kinase Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
Lipid Activator Mix (Phosphatidylserine and DAG).
-
[γ-³²P]ATP (for radioactive detection) or "cold" ATP (for antibody-based detection).
-
PKC(19-31) inhibitor (for negative control).
-
SDS-PAGE gels, autoradiography film or phospho-specific antibodies.
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube on ice, combine Kinase Buffer, the lipid activator mix, and purified POI.
-
Set up Controls: Prepare three parallel reactions:
-
Positive Reaction: Add active PKC enzyme.
-
Negative Control 1 (No Kinase): Add buffer instead of PKC to control for autophosphorylation of the POI.
-
Negative Control 2 (Inhibitor): Pre-incubate the PKC enzyme with PKC(19-31) for 10 minutes before adding it to the reaction mix.
-
-
Initiate Reaction: Start the phosphorylation reaction by adding ATP (spiked with [γ-³²P]ATP).
-
Incubation: Incubate the tubes at 30°C for 15-30 minutes.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film to detect the incorporation of ³²P into the POI. A band corresponding to the molecular weight of the POI in the "Positive Reaction" lane, which is absent or greatly reduced in the control lanes, indicates direct phosphorylation.
-
Alternatively, run a Western blot using a phospho-specific antibody that recognizes a PKC substrate motif.
-
Protocol: Phosphoproteomic Identification of Substrates
This large-scale approach identifies cellular proteins whose phosphorylation state changes upon PKC inhibition.
Objective: To identify endogenous substrates of PKC in a cellular context.
Materials:
-
Cell line of interest.
-
PKC inhibitor (e.g., PKC(19-31) if cell-permeable, or other small molecules like Gö 6983).
-
Lysis buffer with phosphatase and protease inhibitors.
-
Trypsin for protein digestion.
-
Phosphopeptide enrichment materials (e.g., TiO₂ or IMAC beads).
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer).
-
Data analysis software (e.g., MaxQuant, Proteome Discoverer).
Procedure:
-
Cell Treatment: Grow cells in two sets. Treat one set with the PKC inhibitor and the other with a vehicle control (e.g., DMSO) for a defined period.
-
Harvest and Lyse: Harvest cells, wash with cold PBS, and lyse in a buffer containing inhibitors to preserve the phosphorylation state of proteins.
-
Protein Digestion: Quantify protein concentration, and digest equal amounts from each condition into peptides using trypsin.
-
Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, it is essential to enrich for phosphopeptides. Incubate the peptide mixture with TiO₂ or IMAC beads, which selectively bind to the phosphate groups. Wash away non-phosphorylated peptides.
-
Elution and LC-MS/MS: Elute the bound phosphopeptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will sequence the peptides and identify the precise location of the phosphorylation.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify the phosphopeptides. Quantify the relative abundance of each phosphopeptide in the inhibitor-treated sample versus the control.
-
Hit Identification: Peptides that show a significant decrease in phosphorylation upon PKC inhibition are considered high-confidence candidate substrates of PKC.
Implications for Drug Development
The dysregulation of PKC signaling is implicated in numerous diseases, including cancer, cardiovascular disease, and neurological disorders. Therefore, PKC isoforms are attractive targets for therapeutic intervention.
-
Specificity is Key: A major challenge is the high degree of homology within the ATP-binding site across the PKC family and other kinases. Developing isoform-specific inhibitors is crucial to minimize off-target effects.
-
Targeting Downstream Nodes: Identifying the specific substrates responsible for the pathological effects of PKC activation opens up new avenues for drug development. Instead of targeting the kinase itself, it may be more effective to develop drugs that disrupt the interaction between PKC and a critical downstream effector or that counteract the functional consequence of that specific phosphorylation event.
-
Biomarker Development: Quantifying the phosphorylation of specific PKC substrates (e.g., MARCKS) can serve as a robust biomarker for PKC activity in preclinical models and clinical samples, enabling the assessment of drug efficacy and patient stratification.
Conclusion
Protein Kinase C is a master regulator of cellular signaling, and its influence is propagated through the phosphorylation of a diverse array of downstream targets. The pseudosubstrate inhibitor peptide PKC(19-31) has been instrumental in confirming the role of PKC in various cellular processes by blocking these phosphorylation events. Methodologies such as in vitro kinase assays and advanced phosphoproteomics have enabled the identification and quantification of these substrates, providing a deeper understanding of the complex signaling networks orchestrated by PKC. This knowledge is not only fundamental to cell biology but also provides a critical foundation for the rational design of novel therapeutics aimed at modulating PKC-driven pathways in disease.
References
- 1. Protein kinase C phosphorylates Ser152, Ser156 and Ser163 but not Ser160 of MARCKS in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Kinase Cε–Dependent MARCKS Phosphorylation in Neonatal and Adult Rat Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The myristoylated alanine-rich C-kinase substrate (MARCKS) is sequentially phosphorylated by conventional, novel and atypical isotypes of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Regulation of Protein Kinase C: A Technical Guide to Pseudosubstrate Mimicry and its Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase C (PKC) is a family of serine/threonine kinases pivotal to a myriad of cellular signaling pathways. The dysregulation of PKC activity is implicated in numerous pathologies, including cancer, cardiovascular diseases, and neurological disorders. A key mechanism for maintaining PKC in a quiescent state is through an endogenous autoinhibitory pseudosubstrate sequence. This domain, located in the regulatory region of the kinase, mimics a substrate by binding to the active site but is not phosphorylated, thus preventing enzymatic activity. While the pseudosubstrate sequence itself is an integral part of the PKC protein, the concept of endogenous, freely diffusible peptides with similar inhibitory sequences remains an area of active investigation. This technical guide explores the principle of PKC regulation by its endogenous pseudosubstrate domain and the utility of synthetic peptides, such as PKC (19-31), that mimic this sequence. These peptides have become indispensable tools for elucidating the specific roles of PKC isoforms in complex signaling networks. We provide a comprehensive overview of the quantitative aspects of pseudosubstrate inhibition, detailed experimental protocols for the synthesis and functional analysis of these peptides, and visual representations of key signaling pathways where these tools have been instrumental.
The PKC Pseudosubstrate: A Paradigm of Endogenous Autoinhibition
The Protein Kinase C (PKC) family comprises multiple isoforms categorized into three main groups: conventional (cPKC), novel (nPKC), and atypical (aPKC), based on their activation requirements.[1] A unifying feature across these isoforms is the presence of an N-terminal regulatory domain that contains an autoinhibitory pseudosubstrate sequence.[1] This sequence resembles a true PKC substrate but critically lacks a phosphorylatable serine or threonine residue, often replacing it with an alanine.[2][3] In the inactive state of the enzyme, this pseudosubstrate domain occupies the catalytic site, effectively blocking substrate access and preventing phosphorylation.[4]
The activation of PKC by second messengers like diacylglycerol (DAG) and Ca2+ induces a conformational change that displaces the pseudosubstrate from the active site, thereby enabling the kinase to phosphorylate its targets. This elegant mechanism of intramolecular inhibition is a prime example of endogenous regulation. The synthetic peptide PKC (19-31), derived from this pseudosubstrate region of PKCα, has been extensively used as a specific, competitive inhibitor to probe the physiological functions of PKC.
Quantitative Analysis of Pseudosubstrate Peptide Inhibition
The efficacy of pseudosubstrate peptides as PKC inhibitors is determined by their binding affinity for the catalytic domain. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). These values are crucial for designing experiments with appropriate peptide concentrations and for comparing the potency of different peptide analogs.
| Peptide Inhibitor | Target PKC Isoform(s) | IC50 / Ki Value | Notes |
| PKC (19-36) | Mixed PKC isoforms | IC50: 0.18 µM | A commonly used pseudosubstrate peptide inhibitor. |
| Retro-inverso PKC (19-31) D-Ala25 | Mixed PKC isoforms | IC50: 31 µM | A retro-inverso analog of the pseudosubstrate sequence. |
| Retro-inverso PKC (19-31) D-Ser25 | Mixed PKC isoforms | IC50: 5 µM, Ki: 2 µM | A more potent retro-inverso analog, competitive with the peptide substrate. |
| [Ala22]PKC (19-31) | Mixed PKC isoforms | IC50: 81 +/- 9 µM | Substitution of Arg-22 with Alanine leads to a ~600-fold increase in IC50, highlighting Arg-22's importance. |
| Myristoylated Pseudosubstrate Peptides | Various PKC isoforms | 25 to 100 µM | Myristoylation enhances the inhibitory activity of pseudosubstrate peptides in cellular assays. |
| ζ-inhibitory peptide (ZIP) | Atypical PKC (ζ, ι) | Ki: 1.43-1.7 µM | Also shows interaction with conventional and novel PKC isoforms. |
Experimental Protocols
Synthesis of PKC (19-31) Inhibitory Peptide
Solid-Phase Peptide Synthesis (SPPS) is the standard method for synthesizing peptides like PKC (19-31). The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Protocol: Manual Solid-Phase Peptide Synthesis (Fmoc Chemistry)
-
Resin Preparation: Start with a suitable resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid (Valine for PKC 19-31). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
Washing: After complete coupling, wash the resin extensively with DMF and then with a solvent like dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the PKC (19-31) sequence (H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane).
-
Purification and Analysis: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
In Vitro PKC Activity Assay
This protocol describes a radiometric assay to measure PKC activity and its inhibition by pseudosubstrate peptides using a specific peptide substrate and [γ-32P]ATP.
Materials:
-
Purified PKC enzyme
-
PKC (19-31) inhibitor peptide
-
Specific PKC substrate peptide (e.g., Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)
-
Lipid activator (phosphatidylserine and diacylglycerol)
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mixture containing assay buffer, lipid activator, and the specific substrate peptide.
-
Add Inhibitor: For inhibition assays, add varying concentrations of the PKC (19-31) peptide to the reaction mix. For control reactions, add vehicle.
-
Add Enzyme: Add the purified PKC enzyme to the tubes and pre-incubate for 5-10 minutes on ice.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes.
-
Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification: Place the washed P81 papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the PKC (19-31) peptide and determine the IC50 value.
PKC Signaling Pathways Investigated with Pseudosubstrate Inhibitors
Synthetic pseudosubstrate peptides have been instrumental in dissecting the role of PKC in various signaling cascades. By specifically inhibiting PKC, researchers can observe the downstream consequences and confirm the necessity of PKC activity in a given pathway.
PKC in Insulin Signaling
PKC isoforms play complex, both positive and negative, roles in insulin signaling. Atypical PKCs (aPKC) are generally considered to be downstream effectors of PI3K, contributing to glucose transporter 4 (GLUT4) translocation to the plasma membrane. Conversely, novel PKCs (nPKCs) can be activated by lipid intermediates and have been implicated in inducing insulin resistance by phosphorylating and inhibiting the insulin receptor and its substrates (IRS). The use of PKC inhibitors has helped to delineate these isoform-specific roles.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. ahajournals.org [ahajournals.org]
- 3. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions [mdpi.com]
- 4. Molecular basis of protein kinase C-induced activation of ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Kinase C (19-31) in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Protein Kinase C (19-31) peptides in kinase assays. This document outlines the principles behind their use, detailed experimental protocols, and data presentation for effective analysis.
Introduction to Protein Kinase C and the Pseudosubstrate Domain
Protein Kinase C (PKC) is a family of serine/threonine kinases pivotal in cellular signal transduction, regulating a wide array of processes including cell proliferation, differentiation, and apoptosis. The activity of many PKC isozymes is regulated by an autoinhibitory pseudosubstrate domain. This domain, which includes the amino acid sequence 19-31 in PKCα, mimics a substrate but lacks a phosphorylatable serine or threonine. In the inactive state, the pseudosubstrate domain occupies the substrate-binding cavity of the kinase, preventing the phosphorylation of target proteins.
The peptide corresponding to this region, PKC (19-31), can act as a competitive inhibitor of PKC. A modified version of this peptide, where alanine at position 25 is replaced with serine ([Ser25] PKC (19-31)), serves as an effective substrate for measuring PKC activity.[1][2][3] This makes these peptides valuable tools for studying PKC function and for screening potential inhibitors.
Overview of PKC (19-31) Peptides
Two primary forms of the PKC (19-31) peptide are utilized in research: the native inhibitory peptide and the modified substrate peptide.
-
PKC (19-31) Pseudosubstrate Inhibitor: This peptide corresponds to the pseudosubstrate sequence of PKCα and acts as a competitive inhibitor. It is useful for in vitro studies to block PKC activity and investigate the downstream consequences.[4][5]
-
[Ser25] PKC (19-31) Substrate: This peptide is a modification of the pseudosubstrate sequence where the alanine at position 25 is replaced by a serine. This substitution creates a phosphorylation site for PKC, transforming the peptide into a substrate. It is widely used to quantify PKC activity in various assay formats.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the [Ser25] PKC (19-31) substrate peptide.
| Parameter | Value | Description |
| Km | 0.2 - 0.3 µM | Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. |
| Vmax | 8 µmol min-1 mg-1 | Maximum initial velocity of the enzyme reaction. |
Signaling Pathway and Inhibition Mechanism
PKC Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving the activation of Protein Kinase C.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
Pseudosubstrate Inhibition Mechanism
The following diagram illustrates how the PKC (19-31) pseudosubstrate peptide inhibits PKC activity.
References
- 1. Protein Kinase C 19-31 acetate | PKC | TargetMol [targetmol.com]
- 2. Characterization of two forms of protein kinase C alpha, with different substrate specificities, from skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. pnas.org [pnas.org]
- 5. Activation of L-type Ca2+ channels by protein kinase C is reduced in smooth muscle-specific Na+/Ca2+ exchanger knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cellular Inhibition of Protein Kinase C Using the Pseudosubstrate Peptide PKC (19-31)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase C (PKC) represents a large superfamily of serine/threonine kinases that are central to cellular signal transduction, regulating processes like cell growth, differentiation, apoptosis, and proliferation.[1][2] Given their critical roles, PKC isoforms have become important therapeutic targets, particularly in cancer research and drug development.[1][2][3]
The PKC (19-31) peptide is a synthetic inhibitor derived from the pseudosubstrate sequence of PKC (residues 19-36). In the inactive state of the enzyme, this endogenous pseudosubstrate region binds to the active site, preventing substrate phosphorylation. The PKC (19-31) peptide mimics this mechanism, acting as a competitive inhibitor that binds to the substrate-binding cavity, thereby blocking both enzyme autophosphorylation and the phosphorylation of downstream protein substrates. These application notes provide detailed protocols for utilizing PKC (19-31) to treat cells and for assessing the subsequent inhibition of PKC activity.
Mechanism of Action
The PKC (19-31) peptide functions as a pseudosubstrate inhibitor. It occupies the active site of the PKC enzyme, preventing the binding and phosphorylation of natural substrates. This inhibitory action allows researchers to probe the downstream effects of PKC signaling pathways.
Caption: Diagram illustrating the competitive inhibition of PKC by the pseudosubstrate peptide.
Quantitative Data: Working Concentrations
The effective concentration of PKC (19-31) is highly dependent on the experimental system, cell type, and specific application. The following table summarizes concentrations reported in the literature. Note that standard PKC (19-31) is membrane-impermeable and requires direct intracellular delivery (e.g., microinjection, pipette solution) or modification with a cell-permeable tag (e.g., myristoylation) for use with intact cells.
| Application | System | Concentration | Notes |
| Ion Channel Modulation | Excised inside-out patches (Rabbit ventricular myocytes) | 2 µM | Prevented PKC-induced increase in KATP channel open probability. |
| Ion Channel Modulation | Inside-out patch recordings | 5 µM | Completely inhibited up-regulation of KATP channel activity by PKC. |
| Kinase Phosphorylation Assay | In vitro with crude tissue homogenates | 500 nM | Caused a significant reduction in PKC-catalyzed phosphorylation. |
| Kinase Phosphorylation Assay | In vitro with antennal lobe homogenates (Honeybee) | 100 µM | Used to confirm specific phosphorylation of MARCKS protein by PKC. |
| L-type Ca2+ Channel Inhibition | Intracellular pipette solution (Mouse arterial smooth muscle cells) | Not specified | The peptide was added to the pipette solution to ensure intracellular delivery. |
Experimental Protocols
Protocol 1: General Protocol for Cell Treatment with Permeable PKC (19-31)
This protocol outlines the steps for treating cultured cells with a cell-permeable version of the PKC (19-31) peptide to inhibit endogenous PKC activity.
Objective: To inhibit cellular PKC activity to study its role in downstream signaling events.
Materials:
-
Cell-permeable PKC (19-31) peptide (e.g., myristoylated)
-
Vehicle for peptide reconstitution (e.g., sterile water, DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Multi-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Positive control (e.g., Phorbol 12,13-dibutyrate, PDBu)
-
Negative control (e.g., vehicle, scrambled control peptide)
Procedure:
-
Peptide Reconstitution: Prepare a concentrated stock solution of the cell-permeable PKC (19-31) peptide by dissolving it in the recommended vehicle according to the manufacturer's data sheet. Aliquot and store at -20°C or -80°C.
-
Cell Seeding: Plate cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
Preparation of Working Solutions: On the day of the experiment, thaw the peptide stock solution. Prepare working concentrations by diluting the stock solution in serum-free or complete culture medium. Also prepare working solutions for your positive and negative controls.
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add the medium containing the desired concentration of PKC (19-31) or controls to the respective wells.
-
-
Incubation: Incubate the cells for the optimized duration (typically ranging from 30 minutes to several hours, depending on the cell type and the specific pathway being investigated).
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis. This can include cell lysis for kinase activity assays (Protocol 4.2), Western blotting for phosphoprotein analysis, or functional assays like cell migration or proliferation.
Caption: General experimental workflow for inhibiting PKC in cultured cells.
Protocol 2: Post-Treatment Analysis via ELISA-based PKC Activity Assay
This protocol describes a non-radioactive method to quantify PKC activity in cell lysates after treatment with PKC (19-31), based on the principles of an ELISA assay.
Objective: To measure the phosphotransferase activity of PKC in lysates from treated and control cells.
Materials:
-
PKC Kinase Activity Assay Kit (e.g., Abcam ab139437)
-
Treated and control cell pellets
-
Ice-cold cell lysis buffer (provided with kit or a standard RIPA buffer with protease/phosphatase inhibitors)
-
BCA or Bradford protein assay reagents
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Lysate Preparation:
-
Place harvested cell pellets on ice.
-
Add ice-cold lysis buffer and resuspend the pellets.
-
Incubate on ice for 15-30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cytosolic and membrane extract) for analysis.
-
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading in the kinase assay.
-
Kinase Assay: Follow the specific instructions provided by the assay kit manufacturer. A general procedure is as follows:
-
Reaction Setup: Add equal amounts of protein from each cell lysate to the wells of the substrate-coated microplate provided in the kit. Include a positive control (active PKC enzyme) and a negative control (lysis buffer only).
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for the recommended time (e.g., 60-90 minutes) to allow for substrate phosphorylation.
-
Detection:
-
Wash the wells to remove ATP and cell lysate.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate for 60 minutes at room temperature.
-
Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Wash the wells and add TMB substrate. Allow color to develop (15-30 minutes).
-
Add a stop solution to terminate the reaction.
-
-
-
Data Acquisition: Immediately measure the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (negative control) from all readings. Compare the absorbance values from the PKC (19-31)-treated samples to the vehicle-treated control samples to determine the percentage of PKC inhibition.
Caption: Workflow for quantifying PKC activity using an ELISA-based method.
References
Application Notes and Protocols: Protein Kinase C (19-31) in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a vast array of neuronal functions, including synaptic transmission, plasticity, learning, and memory. The pseudosubstrate peptide, PKC (19-31), is a highly specific and potent inhibitor of conventional and novel PKC isoforms. It mimics the substrate binding site of PKC, thereby competitively inhibiting its activity. This document provides detailed application notes and experimental protocols for the use of PKC (19-31) in neuroscience research, enabling the elucidation of PKC-dependent signaling pathways and their physiological consequences.
Applications in Neuroscience
The versatility of PKC (19-31) as a research tool is demonstrated by its wide-ranging applications in neuroscience:
-
Synaptic Plasticity: PKC (19-31) is instrumental in dissecting the role of postsynaptic PKC in the induction and maintenance of Long-Term Potentiation (LTP) and Long-Term Depression (LTD), key cellular models for learning and memory[1][2][3][4][5].
-
Learning and Memory: By inhibiting PKC activity, researchers can investigate its necessity in various learning paradigms, such as associative learning in honeybees and adaptation of the vestibulo-ocular reflex.
-
Neurotransmitter and Neurotrophin Signaling: The inhibitor is used to clarify the involvement of PKC in signaling cascades initiated by neurotransmitters like serotonin and neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF).
-
Ion Channel Modulation: PKC (19-31) aids in determining whether PKC-mediated phosphorylation modulates the function of various ion channels, including the capsaicin receptor TRPV1.
-
Vesicle Trafficking and Neurotransmitter Release: Its application helps in understanding the contribution of PKC to the regulation of synaptic vesicle recruitment and exocytosis.
-
Neuropathic Pain: The peptide is utilized to probe the role of specific PKC isoforms in the spinal cord mechanisms underlying chronic pain states.
-
Neuronal Survival and Development: Studies employing transgenic expression of PKC (19-31) have shed light on the function of PKC in neuronal viability and axonal growth.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of PKC (19-31) from various neuroscience studies.
| Parameter | Value | Application Context | Reference |
| Concentration (in pipette) | 100 μM | Co-injection with FK-506 in hippocampal CA1 neurons to study synaptic potentiation. | |
| Concentration (in pipette) | 1 mM | Presynaptic injection in Aplysia sensory neurons to investigate burst-dependent protection from depression. | |
| Concentration (in assay) | 100 μM | In vitro phosphorylation assay to confirm PKC-specific phosphorylation of MARCKS protein in honeybee antennal lobe. | |
| Concentration (in pipette) | 10 μM | Introduction into chromaffin cells to study PKC-dependent vesicle pool refilling. | |
| Concentration (in pipette) | 2 μM | Intracellular application in dorsal root ganglion neurons to study activin A-induced sensitization of capsaicin responses. | |
| Concentration (intrathecal) | 20 μM | Intrathecal injection in rats to investigate the role of PKCγ in neuropathic pain. |
Experimental Protocols
Protocol 1: Inhibition of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the intracellular application of PKC (19-31) to a postsynaptic CA1 pyramidal neuron to investigate its effect on LTP induction.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
PKC (19-31) peptide
-
Intracellular recording solution (e.g., 4 M KOAc)
-
Microelectrodes
-
Electrophysiology setup for brain slice recording
Procedure:
-
Prepare hippocampal slices from a rodent brain.
-
Allow slices to recover in oxygenated aCSF.
-
Dissolve PKC (19-31) in the intracellular recording solution to a final concentration of 100 μM.
-
Pull a glass microelectrode and fill it with the PKC (19-31)-containing intracellular solution.
-
Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Allow the PKC (19-31) to diffuse into the cell for at least 30 minutes before attempting to induce LTP.
-
Record baseline excitatory postsynaptic potentials (EPSPs).
-
Induce LTP using a high-frequency stimulation protocol (e.g., 10 trains of 10 pulses at 200 Hz).
-
Continue recording EPSPs for at least 60 minutes post-induction to assess the effect of PKC inhibition on LTP.
Expected Outcome:
Intracellular application of PKC (19-31) prior to tetanic stimulation is expected to block the induction of LTP.
Protocol 2: In Vitro PKC Activity Assay
This protocol details an in vitro kinase assay to confirm the inhibitory effect of PKC (19-31) on the phosphorylation of a substrate.
Materials:
-
Homogenates from the brain region of interest (e.g., honeybee antennal lobe)
-
PKC substrate (e.g., MARCKS protein)
-
PKC activators (e.g., CaCl₂, diolein, phosphatidylserine)
-
PKC (19-31) peptide
-
[γ-³²P]ATP
-
Phosphorylation buffer
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Prepare homogenates from the tissue of interest.
-
Set up the phosphorylation reaction in a final volume of 20 μl containing phosphorylation buffer, MgCl₂, ATP, the PKC substrate, and [γ-³²P]ATP.
-
In the experimental condition, add PKC (19-31) to a final concentration of 100 μM. A control reaction should be run in parallel without the inhibitor.
-
Add PKC activators to initiate the reaction.
-
Incubate the reaction for a defined period (e.g., 20 seconds) at a specific temperature (e.g., 15°C).
-
Terminate the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
Expected Outcome:
The presence of PKC (19-31) should significantly reduce the phosphorylation of the PKC substrate compared to the control condition, confirming its inhibitory activity.
Visualizations
Signaling Pathway: Postsynaptic PKC in LTP Induction
Caption: Role of postsynaptic PKC in LTP and its inhibition by PKC (19-31).
Experimental Workflow: Intracellular Inhibition of LTP
Caption: Workflow for studying LTP with intracellular PKC (19-31) application.
References
- 1. Postsynaptic Calcineurin Activity Downregulates Synaptic Transmission by Weakening Intracellular Ca2+ Signaling Mechanisms in Hippocampal CA1 Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. The Protein Kinase C Family for Neuronal Signaling | Annual Reviews [annualreviews.org]
- 4. pnas.org [pnas.org]
- 5. Inhibition of postsynaptic PKC or CaMKII blocks induction but not expression of LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Apoptosis Using Protein Kinase C (19-31)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a crucial role in a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The pseudosubstrate peptide, Protein Kinase C (19-31), corresponds to the amino acid sequence 19-31 of the pseudosubstrate domain of PKCα. This peptide acts as a competitive inhibitor of PKC, and its utility in apoptosis research stems from its ability to modulate PKC activity, particularly the delta isoform (PKCδ), which is a key regulator of apoptotic pathways.[1] This document provides detailed application notes and experimental protocols for utilizing PKC (19-31) to study apoptosis.
Mechanism of Action
PKC (19-31) functions as a pseudosubstrate inhibitor, binding to the active site of PKC isoforms without being phosphorylated. This competitive inhibition can lead to the induction of apoptosis, a process that is often mediated by the pro-apoptotic member of the PKC family, PKCδ.[2][3] Upon certain apoptotic stimuli, PKCδ translocates to various cellular compartments, including the mitochondria, where it can trigger the intrinsic apoptotic pathway.[3] The use of PKC (19-31) allows researchers to probe the role of PKC in apoptosis, dissect the signaling cascades involved, and screen for potential therapeutic agents that target these pathways.
Data Presentation
Quantitative Analysis of Apoptosis Induction
The following table summarizes quantitative data from studies investigating the induction of apoptosis.
| Cell Line | Treatment | Concentration | Time (hours) | Percent Apoptosis (above control) | Method of Detection | Reference |
| 2F7 (AIDS-NHL) | PKCβ-selective inhibitor | 14 µM (IC50) | 48 | 26.9% | TUNEL Assay | [4] |
| BCBL-1 (AIDS-NHL) | PKCβ-selective inhibitor | 15 µM (IC50) | 48 | 65.4% | TUNEL Assay | |
| NB-4 (AML) | 4-HPR | 5 µM | 24 | 60.34% | Annexin V/PI Staining | |
| Cardiomyocytes | Simulated Ischemia | N/A | 6 | 19% | Flow Cytometry | |
| Cardiomyocytes | Simulated Ischemia | N/A | 12 | 27% | Flow Cytometry | |
| Cardiomyocytes | Simulated Ischemia | N/A | 24 | 54% | Flow Cytometry |
In Vitro PKC Kinase Activity Modulation
This table presents data on the modulation of PKC activity by various compounds.
| PKC Isoform | Modulator | Concentration | Effect on Activity | Reference |
| PKCδ | Cystine | 0.93 mM | 2.0-fold increase | |
| PKCδ | GSSG | 1.8 mM | 2.0-fold increase | |
| PKCε | Cystamine | 10 mM | DTT-reversible inactivation | |
| PKCδ | CDME | 0.25 mM | Biphasic regulation |
Experimental Protocols
Protocol 1: Induction of Apoptosis in Cell Culture using PKC (19-31)
This protocol describes a general procedure for treating cultured cells with PKC (19-31) to induce apoptosis.
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa, or a researcher-specific line)
-
Complete cell culture medium
-
PKC (19-31) peptide (MedchemExpress or similar)
-
Sterile, nuclease-free water or appropriate solvent for peptide reconstitution
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC Apoptosis Detection Kit)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/mL in complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Peptide Preparation: Reconstitute the PKC (19-31) peptide in sterile water to create a stock solution (e.g., 1 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). A concentration of 10⁻⁶ M has been used in previous studies.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of PKC (19-31). Include a vehicle-only control.
-
Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, and 48 hours) at 37°C in a 5% CO2 incubator. A 24-hour time point is often sufficient to observe significant apoptosis.
-
Apoptosis Analysis by Flow Cytometry:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Protocol 2: In Vitro PKC Kinase Activity Assay
This protocol outlines the measurement of PKC kinase activity using the synthetic peptide substrate [Ser25]PKC(19-31).
Materials:
-
Purified PKC enzyme or cell lysate containing PKC
-
[Ser25]PKC(19-31) peptide substrate
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
[γ-³²P]ATP
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as cofactors
-
Stop solution (e.g., 75 mM H3PO4)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase assay buffer, PS, DAG, and the PKC enzyme source.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP and the [Ser25]PKC(19-31) substrate (e.g., final concentration of 50 µM).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Spotting: Spot an aliquot of the reaction mixture onto a phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter. The amount of incorporated ³²P is proportional to the PKC activity.
Protocol 3: Caspase-3 Activity Assay
This protocol describes how to measure the activity of caspase-3, a key executioner caspase in apoptosis, following treatment with PKC (19-31).
Materials:
-
Cells treated with PKC (19-31) as described in Protocol 1
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Caspase assay buffer
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment, lyse the cells using the cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Setup: In a 96-well plate, add an equal amount of protein from each sample to the wells.
-
Substrate Addition: Add the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.
Visualizations
Signaling Pathway of PKCδ-Mediated Apoptosis
Caption: Proposed signaling pathway of PKCδ-mediated apoptosis.
Experimental Workflow for Studying PKC (19-31) Induced Apoptosis
Caption: Experimental workflow for apoptosis studies.
Logical Relationship of Apoptotic Markers
Caption: Relationship of apoptotic markers in flow cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 3. Protein Kinase Cδ Targets Mitochondria, Alters Mitochondrial Membrane Potential, and Induces Apoptosis in Normal and Neoplastic Keratinocytes When Overexpressed by an Adenoviral Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C-beta inhibition induces apoptosis and inhibits cell cycle progression in AIDS-related Non-Hodgkin lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Kinase C (19-31) in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that are critical regulators of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[] Dysregulation of PKC signaling is frequently implicated in the development and progression of cancer, making it an attractive target for therapeutic intervention. The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ).
The peptide Protein Kinase C (19-31) , derived from the pseudosubstrate regulatory domain of PKCα, acts as a potent and specific inhibitor of conventional PKC isoforms.[2] This peptide mimics the endogenous pseudosubstrate sequence that maintains the kinase in an inactive state, thereby competitively inhibiting the binding of substrate proteins. As a research tool, PKC (19-31) is invaluable for elucidating the specific roles of conventional PKC isoforms in cancer cell signaling pathways. These application notes provide detailed protocols and data for the use of PKC (19-31) in cancer cell line research.
Mechanism of Action
PKC (19-31) functions as a competitive inhibitor at the substrate-binding site of conventional PKC isoforms. The amino acid sequence of the peptide resembles the pseudosubstrate region of PKCα, which in the inactive state of the enzyme, occupies the catalytic site and prevents phosphorylation of target proteins. By introducing this peptide into cells, it effectively blocks the kinase activity of conventional PKCs, allowing researchers to study the downstream consequences of inhibiting these signaling pathways.
Data Presentation
The following table summarizes the quantitative data on the effects of PKC (19-31) and the general effects of inhibiting its primary targets, PKCα and PKCβ, in various cell lines. Direct IC50 values for PKC (19-31) in cancer cell lines are not widely published; therefore, data on its in vitro inhibitory concentration and the effects of other PKC inhibitors on cancer cell lines are included for context.
| Inhibitor/Target | Cell Line/System | Concentration/IC50 | Observed Effect | Reference |
| PKC (19-31) | In vitro PKC assay | IC50 = 100 nM | Inhibition of PKC activity. | [2] |
| PKC (19-31) | Rat Atrial Myocytes | 50 µmol/l (in pipette) | Inhibition of PACAP-38-induced KATP current. | [3] |
| PKC (19-31) | Excised Cardiac Patches | 2 µmol/L | Prevention of PKC-induced KATP channel activation. | [4] |
| PKC (19-31) | Xenopus laevis oocytes | Microinjected | Induction of apoptosis and a chloride current. | |
| ICA-1 (PKC-ι inhibitor) | BE(2)-C Neuroblastoma | 0.1 µM | 58% inhibition of cell proliferation. | |
| Enzastaurin (PKCβ inhibitor) | In vitro PKCβ assay | IC50 = 6 nM | Selective inhibition of PKCβ. | |
| Rottlerin (PKCδ inhibitor) | Colon Carcinoma Cell Lines | Not specified | Sensitization to TRAIL-induced apoptosis. |
Signaling Pathways and Experimental Workflows
To visualize the role of PKCα/β and the application of the PKC (19-31) inhibitor, the following diagrams have been generated using the DOT language.
Caption: PKCα/β signaling pathway in cancer.
Caption: Experimental workflow for PKC (19-31).
Experimental Protocols
The following protocols provide a general framework for using the PKC (19-31) peptide inhibitor in cancer cell line research. Optimization may be required for specific cell lines and experimental conditions.
Protocol 1: Assessment of Cell Viability using MTT Assay
Objective: To determine the effect of PKC (19-31) on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
PKC (19-31) peptide inhibitor (lyophilized)
-
Sterile, nuclease-free water or appropriate buffer for peptide reconstitution
-
Vehicle control (e.g., sterile water or buffer used for reconstitution) or scrambled control peptide
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Peptide Preparation: Reconstitute the lyophilized PKC (19-31) peptide in sterile, nuclease-free water to create a stock solution (e.g., 1 mM). Further dilute the stock solution in a serum-free medium to prepare working concentrations (e.g., ranging from 1 µM to 50 µM). Prepare the vehicle or scrambled peptide control in the same manner.
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of PKC (19-31) or the control. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Crystal Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the concentration of PKC (19-31) to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Western Blotting for Cleaved Caspase-3
Objective: To determine if inhibition of PKC by PKC (19-31) induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
PKC (19-31) peptide inhibitor
-
Vehicle or scrambled control peptide
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-total caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of PKC (19-31) or control for a specified time (e.g., 24 hours), as described in Protocol 1.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for total caspase-3 and β-actin to ensure equal loading. Quantify the band intensities using densitometry software. An increase in the ratio of cleaved caspase-3 to total caspase-3 indicates the induction of apoptosis.
Conclusion
The PKC (19-31) peptide inhibitor is a valuable tool for investigating the role of conventional PKC isoforms in cancer biology. By specifically blocking the activity of PKCα and PKCβ, researchers can dissect their contributions to cancer cell proliferation, survival, and other malignant phenotypes. The protocols and data presented here provide a foundation for utilizing this inhibitor in cancer cell line research, with the ultimate goal of identifying novel therapeutic strategies targeting PKC signaling pathways. Further research is warranted to establish the efficacy of PKC (19-31) and other PKC inhibitors in various cancer models.
References
Application Notes and Protocols for the Synthesis and Purification of Protein Kinase C (19-31) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The PKC (19-31) peptide, with the sequence H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH, is a synthetic peptide derived from the pseudosubstrate regulatory domain of PKCα. A common variant used in research is the [Ser25]PKC(19-31) peptide, where the alanine at position 25 is replaced with serine, transforming it from an inhibitor into a substrate. This peptide is an invaluable tool for studying PKC activity and for the screening of potential PKC inhibitors.
These application notes provide a detailed protocol for the chemical synthesis of the [Ser25]PKC(19-31) peptide using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification using reverse-phase high-performance liquid chromatography (RP-HPLC).
I. Synthesis of [Ser25]PKC(19-31) Peptide
Principle of Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids, which is base-labile, and acid-labile protecting groups for the amino acid side chains, forms the basis of the most common SPPS strategy. This orthogonal protection scheme allows for the selective deprotection of the N-terminus for chain elongation while the side chains remain protected until the final cleavage step.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or pre-loaded Wang/2-Chlorotrityl Chloride resin with Fmoc-Val-OH.
-
Fmoc-protected Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Val-OH.
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Deprotection Reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).
-
Solvents: DMF, Dichloromethane (DCM), Methanol.
-
Washing Solvents: DMF, DCM, Isopropanol.
-
Cleavage Cocktail (Reagent B): Trifluoroacetic acid (TFA, 88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS, 2%).[1]
-
Precipitation Solvent: Cold diethyl ether.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol is for a 0.1 mmol scale synthesis.
-
Resin Preparation:
-
Place 300 mg of the appropriate resin in a solid-phase synthesis vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.[2]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve 5 equivalents of the Fmoc-amino acid and 5 equivalents of HCTU in DMF.
-
Add 10 equivalents of DIPEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction completion using a Kaiser test.
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each amino acid in the sequence, starting from the C-terminus (Valine) and proceeding to the N-terminus (Arginine).
-
-
Final Fmoc Deprotection:
-
After coupling the final amino acid (Fmoc-Arg(Pbf)-OH), perform a final Fmoc deprotection (step 2) to yield the free N-terminus of the peptide.
-
-
Resin Washing and Drying:
-
Wash the peptide-resin thoroughly with DMF, DCM, and finally methanol.
-
Dry the resin under vacuum for at least 4 hours.[4]
-
-
Cleavage and Side-Chain Deprotection:
-
Add 10 mL of the cleavage cocktail (Reagent B) to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2 hours.
-
Filter the resin to collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation and Collection:
-
Add the combined TFA filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen and then under vacuum.
-
II. Purification and Characterization of [Ser25]PKC(19-31) Peptide
Principle of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for purifying peptides based on their hydrophobicity. The crude peptide mixture is loaded onto a non-polar stationary phase (e.g., C18 silica) and eluted with a gradient of increasing organic solvent (typically acetonitrile) in a polar mobile phase (water). Peptides with higher hydrophobicity will have a stronger interaction with the stationary phase and will elute at a higher concentration of the organic solvent. Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent to improve peak shape.
Materials and Reagents
-
HPLC System: A preparative and an analytical HPLC system with UV detection.
-
Columns:
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Sample Solvent: Mobile Phase A.
-
Lyophilizer.
Experimental Protocol: Purification and Analysis
-
Analytical RP-HPLC of Crude Peptide:
-
Dissolve a small amount of the crude peptide in Mobile Phase A.
-
Inject the sample onto the analytical C18 column.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 210-220 nm. This will help in identifying the retention time of the target peptide and designing the preparative gradient.
-
-
Preparative RP-HPLC Purification:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the dissolved crude peptide onto the preparative C18 column.
-
Apply an optimized gradient based on the analytical run. A shallower gradient around the elution time of the target peptide will improve resolution. For example, a gradient of 15% to 45% Mobile Phase B over 60 minutes at a flow rate of 15-20 mL/min.
-
Collect fractions corresponding to the major peak that elutes at the expected retention time.
-
-
Purity Analysis of Fractions:
-
Analyze the collected fractions using analytical RP-HPLC with the same method as in step 1 to determine the purity of each fraction.
-
-
Pooling and Lyophilization:
-
Pool the fractions with the desired purity (e.g., >95%).
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white fluffy powder.
-
Characterization
-
Mass Spectrometry:
-
Confirm the identity of the purified peptide by determining its molecular weight using Electrospray Ionization Mass Spectrometry (ESI-MS). The theoretical average molecular weight of [Ser25]PKC(19-31) is approximately 1559.8 g/mol .
-
-
Amino Acid Analysis (AAA):
-
Perform amino acid analysis to confirm the amino acid composition of the synthetic peptide and to quantify the net peptide content. This involves hydrolyzing the peptide into its constituent amino acids and quantifying them.
-
Data Presentation
Table 1: Summary of Synthesis and Purification of [Ser25]PKC(19-31) Peptide
| Parameter | Result |
| Synthesis Scale | 0.1 mmol |
| Crude Peptide Yield | 120-150 mg |
| Crude Peptide Purity (Analytical HPLC) | 60-75% |
| Purified Peptide Yield | 30-50 mg |
| Final Purity (Analytical HPLC) | >98% |
| Theoretical Mass (M+H)⁺ | ~1560.8 Da |
| Observed Mass (ESI-MS) | Consistent with theoretical mass |
Table 2: Analytical RP-HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
Table 3: Preparative RP-HPLC Parameters
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 15-45% B over 60 min |
| Flow Rate | 18 mL/min |
| Detection | 220 nm |
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for the synthesis and purification of PKC (19-31) peptide.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
References
Determining the Effective Concentration of Protein Kinase C (19-31): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[1] The peptide PKC (19-31), derived from the pseudosubstrate regulatory domain of PKCα, acts as a potent competitive inhibitor of PKC by mimicking the substrate and binding to the active site, thereby preventing the phosphorylation of downstream targets.[2][3][4] Determining the precise effective concentration of PKC (19-31) is paramount for accurately interpreting experimental results and for the development of novel therapeutic agents targeting PKC. This document provides detailed application notes and experimental protocols for establishing the effective concentration of PKC (19-31) in both in vitro and cell-based assays.
Introduction
The Protein Kinase C (PKC) family of enzymes is integral to cellular signal transduction.[1] These kinases are activated by second messengers such as diacylglycerol (DAG) and calcium ions (Ca2+). The diverse isoforms of PKC are categorized into three main groups: conventional (cPKC), novel (nPKC), and atypical (aPKC), each with distinct activation mechanisms and substrate specificities. The pseudosubstrate region, a sequence within the regulatory domain of PKC, acts as an endogenous autoinhibitor. Peptides derived from this region, such as PKC (19-31), serve as potent exogenous inhibitors. Understanding the inhibitory potency of PKC (19-31), typically quantified by the half-maximal inhibitory concentration (IC50), is essential for its use as a research tool and in drug discovery.
Data Presentation
The effective concentration of PKC (19-31) can vary significantly depending on the experimental system, including the specific PKC isoform, the substrate used, and the assay conditions. Below is a summary of reported quantitative data for PKC (19-31) and related pseudosubstrate inhibitors.
| Parameter | Value | Assay System | Reference |
| IC50 | 100 nM | In vitro kinase assay | |
| IC50 | ~0.5 µM | In vitro kinase assay (PKC β pseudosubstrate) | |
| IC50 | 30 µM | Insulin-stimulated hexose uptake in electroporated rat adipocytes | |
| IC50 | 600 µM | Insulin-stimulated hexose uptake in intact rat adipocytes | |
| Effective Inhibitory Concentration | 5 µM | Inhibition of PKC-mediated up-regulation of KATP channel activity in inside-out patch recordings | |
| Effective Inhibitory Concentration | 500 nM | Reduction of PKC-catalyzed phosphorylation in in vitro phosphorylation assays | |
| Effective Inhibitory Concentration | 2 µM | Prevention of PKC-induced increase in KATP channel open probability | |
| Effective Inhibitory Concentration | 3 µM | Inhibition of Ca2+ sensitization in permeabilized canine tracheal smooth muscle | |
| Km | 0.3 µM | As a substrate ([Ser25] Protein Kinase C (19-31)) for PKC |
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination of PKC (19-31)
This protocol describes a radiometric filter-binding assay to determine the IC50 value of PKC (19-31) for a specific PKC isoform.
Materials:
-
Purified recombinant PKC isoform (e.g., PKCα)
-
PKC (19-31) peptide
-
PKC substrate peptide (e.g., Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) peptide)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Activators (depending on the PKC isoform, e.g., CaCl₂, phosphatidylserine, diacylglycerol)
-
Phosphocellulose paper (e.g., P81)
-
Wash Buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
-
96-well microplate
Procedure:
-
Prepare a serial dilution of PKC (19-31): Prepare a range of concentrations of the PKC (19-31) peptide in the Kinase Assay Buffer. A typical starting range would be from 1 nM to 100 µM.
-
Prepare the kinase reaction mix: In a 96-well plate, prepare a reaction mix containing the Kinase Assay Buffer, the specific PKC isoform, the substrate peptide, and the necessary activators.
-
Add PKC (19-31): Add the serially diluted PKC (19-31) to the wells. Include a control well with no inhibitor.
-
Initiate the kinase reaction: Start the reaction by adding [γ-³²P]ATP to each well. The final ATP concentration should be close to the Km of the enzyme for ATP to ensure accurate IC50 determination.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and spot onto phosphocellulose paper: Stop the reaction by adding a quenching buffer (e.g., EDTA). Spot an aliquot of each reaction mixture onto a sheet of phosphocellulose paper.
-
Wash the phosphocellulose paper: Wash the paper multiple times with the Wash Buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify phosphorylation: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data analysis: Plot the percentage of inhibition (relative to the control with no inhibitor) against the logarithm of the PKC (19-31) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay for Determining the Effective Concentration of PKC (19-31)
This protocol outlines a general method to assess the effective concentration of PKC (19-31) in a cellular context by measuring its effect on a known PKC-mediated downstream event, such as cell proliferation, using an MTT assay.
Materials:
-
Adherent cell line known to have a PKC-dependent proliferation pathway
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
PKC (19-31) peptide (a cell-permeable version may be required, or a delivery method like electroporation)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare PKC (19-31) dilutions: Prepare a serial dilution of PKC (19-31) in the cell culture medium.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of PKC (19-31) to the cells. Include a vehicle control.
-
Stimulation: After a pre-incubation period with the inhibitor (e.g., 1-2 hours), stimulate the cells with a PKC activator like PMA to induce a proliferative response. Include an unstimulated control.
-
Incubation: Incubate the cells for a period that allows for a measurable change in proliferation (e.g., 24-72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
-
Measure Absorbance: Measure the absorbance of the dissolved formazan at a wavelength of ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the PMA-induced proliferation for each concentration of PKC (19-31). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the effective concentration (e.g., EC50 or IC50).
Visualizations
PKC Signaling Pathway
The following diagram illustrates a simplified, canonical PKC signaling pathway. Activation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) leads to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG, activates conventional and novel PKC isoforms. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses. PKC (19-31) acts by competitively inhibiting the substrate binding to the active site of PKC.
Caption: Simplified PKC signaling pathway and the inhibitory action of PKC (19-31).
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of an inhibitor.
Caption: General experimental workflow for determining the IC50 of an inhibitor.
Conclusion
The determination of the effective concentration of PKC (19-31) is a critical step for its reliable use in research and drug development. The protocols provided herein offer a framework for quantifying its inhibitory potency in both biochemical and cellular assays. Researchers should carefully consider the specific experimental context, as the effective concentration can be influenced by various factors. The provided diagrams offer a visual guide to the underlying signaling pathway and the experimental workflow, facilitating a better understanding of the experimental design and data interpretation.
References
- 1. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Inhibition of T cell activation by protein kinase C pseudosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Intracellular Delivery of Protein Kinase C ζ (19-31) Pseudosubstrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C ζ (PKCζ) is a member of the atypical PKC subfamily and a key regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] The PKCζ pseudosubstrate peptide, corresponding to amino acids 19-31 of the regulatory domain, acts as a competitive inhibitor by binding to the substrate-binding site of the kinase, thereby preventing its activation.[4] The effective delivery of this pseudosubstrate into living cells is a powerful tool for studying PKCζ-dependent signaling pathways and for the development of potential therapeutic agents. These application notes provide detailed protocols for various methods of delivering the PKCζ (19-31) pseudosubstrate into cells, along with methods for quantifying delivery efficiency.
Signaling Pathways Involving PKCζ
PKCζ is a crucial node in several signaling cascades. Its activation is primarily dependent on phosphatidylinositol 3-kinase (PI3K) and the subsequent phosphorylation by 3'-phosphoinositide-dependent protein kinase 1 (PDK1). Once activated, PKCζ can modulate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade and the nuclear factor kappa B (NF-κB) pathway.
Delivery Methods and Protocols
Several methods have been successfully employed to deliver the PKCζ pseudosubstrate into cells. The choice of method depends on the cell type, experimental goals, and available resources.
Cell-Penetrating Peptide (CPP) Conjugation
Cell-penetrating peptides are short peptides that can traverse the plasma membrane and can be conjugated to cargo molecules, such as the PKCζ pseudosubstrate, to facilitate their intracellular delivery. A commonly used CPP is the Antennapedia peptide.
Experimental Workflow:
Protocol: Antennapedia-PKCζ Pseudosubstrate Delivery
-
Peptide Synthesis: Synthesize a chimeric peptide consisting of the Antennapedia homeodomain sequence (RQIKIWFQNRRMKWKK) linked to the PKCζ pseudosubstrate (SIYRRGARRWRKL). A linker, such as a glycine residue, can be included between the two peptides. For quantification, the peptide can be fluorescently labeled (e.g., with FITC or Rhodamine).
-
Peptide Purification and Quantification: Purify the synthesized peptide by high-performance liquid chromatography (HPLC) to >95% purity. Determine the peptide concentration using a BCA protein assay or by absorbance at 280 nm.
-
Cell Culture: Plate the target cells in a suitable culture vessel (e.g., 24-well plate) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Incubation: Replace the culture medium with fresh medium containing the Antennapedia-PKCζ pseudosubstrate conjugate at a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Incubation Time: Incubate the cells for a period of 1 to 4 hours at 37°C. The optimal incubation time may vary.
-
Washing: After incubation, remove the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any peptide adsorbed to the cell surface.
-
Analysis: Proceed with downstream analysis, such as fluorescence microscopy to visualize uptake, or functional assays to assess the inhibition of PKCζ.
Acylation-Mediated Delivery
The addition of a lipid moiety, such as myristate or palmitate, to the N-terminus of the PKCζ pseudosubstrate can enhance its membrane permeability and facilitate its intracellular delivery.
Protocol: Myristoylated PKCζ Pseudosubstrate Delivery
-
Peptide Synthesis: Synthesize the PKCζ pseudosubstrate (SIYRRGARRWRKL) with an N-terminal myristoyl group.
-
Peptide Solubilization: Myristoylated peptides can be hydrophobic. Dissolve the peptide in a small amount of dimethyl sulfoxide (DMSO) before diluting to the final working concentration in culture medium. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.
-
Cell Culture and Incubation: Follow steps 3 and 4 as described in the CPP protocol, using a typical concentration range of 1-20 µM for the myristoylated peptide.
-
Incubation Time and Washing: Follow steps 5 and 6 as described in the CPP protocol.
-
Analysis: Perform downstream analysis to evaluate the effects of the delivered peptide.
Gold Nanoparticle (GNP)-Mediated Delivery
Gold nanoparticles can be functionalized with peptides and used as carriers for intracellular delivery. This method can offer high stability and low toxicity.
Protocol: GNP-PKCζ Pseudosubstrate Formulation and Delivery
This protocol is adapted from a method for delivering a PKCδ inhibitor and can be modified for the PKCζ pseudosubstrate.
A. Preparation of Peptide Solutions (1 mM):
-
Prepare a 1 mM stock solution of the PKCζ pseudosubstrate peptide (with a C-terminal cysteine for conjugation, e.g., SIYRRGARRWRKLC) in 50% acetonitrile in deionized water.
-
Prepare 1 mM stock solutions of two short stabilizing peptides in deionized water:
-
P2: CAAAAE
-
P4: CAAAAW
-
B. Formulation of GNP/PKCζ Pseudosubstrate Hybrid:
-
In a sterile microcentrifuge tube, combine 500 µL of the 1 mM PKCζ pseudosubstrate solution, 475 µL of the 1 mM P2 solution, and 25 µL of the 1 mM P4 solution.
-
To this peptide mixture, add 9 mL of a 20 nm gold nanoparticle solution (e.g., 7.0 x 10¹¹ particles/mL).
-
Wrap the tube in aluminum foil and shake overnight at room temperature.
C. Purification and Resuspension:
-
Centrifuge the GNP/peptide solution at 15,000 x g for 30 minutes at 4°C.
-
Carefully remove the supernatant.
-
Resuspend the GNP pellet in the desired volume of sterile PBS or culture medium for cell treatment.
D. Cell Treatment:
-
Add the resuspended GNP/PKCζ pseudosubstrate solution to the cultured cells at the desired final concentration. The optimal concentration and incubation time should be determined empirically.
Quantification of Intracellular Delivery
Accurate quantification of the delivered peptide is crucial for interpreting experimental results.
Methods for Quantification
| Method | Principle | Advantages | Disadvantages |
| Fluorescence Microscopy | Visualization of fluorescently labeled peptides within cells. | Provides spatial information on subcellular localization. | Not highly quantitative; photobleaching can be an issue. |
| Flow Cytometry/FACS | Quantification of fluorescence intensity in a large population of individual cells. | High-throughput and statistically robust. | Does not provide subcellular localization; requires cell suspension. |
| Spectrofluorometry of Cell Lysates | Measurement of total fluorescence from lysed cells. | Simple and quantitative. | Provides an average concentration for the cell population; no single-cell resolution. |
| Fluorescence Correlation Spectroscopy (FCS) | Measures fluctuations in fluorescence intensity in a small observation volume to determine the concentration and diffusion of fluorescent molecules. | Highly sensitive and provides absolute concentration measurements. | Requires specialized equipment and expertise. |
| MALDI-ToF Mass Spectrometry | Label-free quantification of internalized peptide in cell lysates using isotopically labeled internal standards. | Highly specific and does not require fluorescent labels. | Requires specialized equipment and extensive sample preparation. |
Protocol: Quantification of Uptake using a Spectrofluorometer
-
Peptide Labeling: Synthesize the PKCζ pseudosubstrate with a fluorescent tag (e.g., TMR, Cy3, or Cy5).
-
Cell Treatment: Deliver the fluorescently labeled peptide into cells using one of the methods described above.
-
Washing: After incubation, wash the cells thoroughly with ice-cold PBS to remove extracellular peptide.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate using a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
Standard Curve: Prepare a standard curve using known concentrations of the fluorescently labeled peptide in the same lysis buffer.
-
Calculation: Calculate the amount of internalized peptide per milligram of total cell protein by comparing the fluorescence of the cell lysate to the standard curve.
Functional Assays for PKCζ Inhibition
To confirm that the delivered pseudosubstrate is biologically active, it is essential to perform functional assays that measure the inhibition of PKCζ activity.
Workflow for Functional Analysis:
Western Blot Analysis
-
Cell Treatment and Stimulation: Treat cells with the PKCζ pseudosubstrate as described above, followed by stimulation with an appropriate agonist (e.g., insulin, growth factors) to activate the PKCζ pathway.
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.
-
Immunoblotting: Perform Western blotting using antibodies specific for the phosphorylated forms of known downstream targets of PKCζ, such as phospho-MARCKS, phospho-ERK (MAPK), or look for changes in the phosphorylation status of IκBα as an indicator of NF-κB pathway activation. A decrease in the phosphorylation of these substrates in cells treated with the pseudosubstrate would indicate successful inhibition of PKCζ.
In Vitro Kinase Assay
-
Immunoprecipitation: Lyse the treated and control cells and immunoprecipitate endogenous PKCζ using a specific antibody.
-
Kinase Reaction: Perform an in vitro kinase assay using the immunoprecipitated PKCζ, a specific substrate (e.g., a synthetic peptide substrate), and radiolabeled ATP ([γ-³²P]ATP).
-
Analysis: Measure the incorporation of ³²P into the substrate. A decrease in substrate phosphorylation in samples from pseudosubstrate-treated cells indicates inhibition of PKCζ activity.
Conclusion
The successful intracellular delivery of the PKCζ (19-31) pseudosubstrate is a valuable technique for elucidating the role of this kinase in various cellular processes. The choice of delivery method should be carefully considered based on the specific experimental context. By following the detailed protocols and quantification methods outlined in these application notes, researchers can effectively inhibit intracellular PKCζ and gain deeper insights into its biological functions.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Protein kinase Czeta (PKCzeta): activation mechanisms and cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Applications of High-Purity Protein Kinase C (19-31)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of high-purity Protein Kinase C (19-31) peptide, a crucial tool in the study of signal transduction and drug discovery.
Introduction to Protein Kinase C (19-31)
Protein Kinase C (PKC) is a family of serine/threonine kinases that play pivotal roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis. The PKC (19-31) peptide is a synthetic fragment derived from the pseudosubstrate regulatory domain of PKCα (residues 19-31). In its native form, this pseudosubstrate sequence binds to the active site of PKC, maintaining the enzyme in an inactive state.
A common modification of this peptide involves the substitution of alanine at position 25 with a serine residue ([Ser25]-PKC (19-31)). This change converts the peptide from an inhibitor to a potent and specific substrate for PKC, making it an invaluable tool for assaying PKC activity.
Commercial Supplier Data
Several commercial suppliers offer high-purity PKC (19-31) and its [Ser25] variant. The following table summarizes key quantitative data from a selection of these suppliers to facilitate comparison.
| Supplier | Product Name | Sequence | Purity (HPLC) | Molecular Weight ( g/mol ) | Kinetic Parameters | Modifications |
| NovoPro Bioscience | (Ser25)-Protein Kinase C (19-31) | H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH | 97.3%[1] | 1559.84[1] | Km = 0.2 µM, Vmax = 8 µmol/min/mg[1] | None |
| AnaSpec | [Ser25]-PKC (19-31), biotinylated | Lys(Biotin)-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH | ≥95%[2] | 1914.4[2] | Not specified | N-terminal Biotinylation |
| GlpBio | [Ser25] Protein Kinase C (19-31) | H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH | Not specified | 1559.82 | Not specified | None |
| Echelon Biosciences | [Ser25] Protein Kinase C Substrate (19-31) | Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH | >95% | 1558.02 | Km = 0.2 µM | None |
| MedChemExpress | Protein Kinase C (19-31) | Not specified | Not specified | 1543.82 (free acid) | Not specified | TFA salt |
| Aapptec | Myristoylated Protein Kinase C (19-31) | Myristoyl-Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val | Not specified | 1754.23 | Not specified | N-terminal Myristoylation |
Application Notes
The [Ser25]-PKC (19-31) peptide is primarily used as a substrate in various kinase assay formats to quantify the activity of PKC isoforms. Its high affinity and specificity make it an excellent tool for:
-
Screening for PKC inhibitors and activators: The peptide can be used in high-throughput screening campaigns to identify novel drug candidates that modulate PKC activity.
-
Characterizing PKC isoform specificity: By comparing the phosphorylation of the peptide by different PKC isoforms, researchers can investigate the substrate specificity of each enzyme.
-
Studying PKC signaling pathways: The activity of PKC in cell lysates or purified preparations can be measured in response to various stimuli, providing insights into the regulation of PKC signaling.
Modified versions of the peptide, such as biotinylated or myristoylated forms, offer additional applications. Biotinylated peptides are particularly useful for non-radioactive, ELISA-based assays, allowing for easy capture and detection. Myristoylated peptides exhibit increased cell permeability, enabling their use in cell-based assays to probe PKC activity within a cellular context.
Experimental Protocols
Protocol 1: In Vitro PKC Activity Assay (Radioactive)
This protocol describes a method for measuring PKC activity using [γ-³²P]ATP and the [Ser25]-PKC (19-31) substrate peptide.
Materials:
-
Purified active PKC enzyme or cell lysate containing PKC
-
[Ser25]-PKC (19-31) peptide substrate
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 5 mM CaCl₂, 100 µM ATP)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the Kinase Assay Buffer, activators (PS and DAG), and the [Ser25]-PKC (19-31) peptide substrate.
-
Initiate the reaction: Add the PKC enzyme source (purified enzyme or cell lysate) to the reaction mixture and briefly vortex. To start the phosphorylation reaction, add [γ-³²P]ATP.
-
Incubate: Incubate the reaction at 30°C for 10-30 minutes. The optimal incubation time should be determined empirically.
-
Stop the reaction: Terminate the reaction by adding an equal volume of 10% TCA.
-
Spot onto P81 paper: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose square.
-
Wash: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Non-Radioactive PKC Activity Assay (ELISA-based)
This protocol utilizes a biotinylated [Ser25]-PKC (19-31) substrate for a safer and more convenient assay format.
Materials:
-
Purified active PKC enzyme or cell lysate
-
Biotinylated [Ser25]-PKC (19-31) peptide substrate
-
Kinase Assay Buffer (as above, without radioactive ATP)
-
ATP
-
Streptavidin-coated microplate
-
Phospho-specific antibody that recognizes the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coat plate (if not pre-coated): If using a non-precoated plate, coat the wells of a streptavidin-coated microplate with the biotinylated [Ser25]-PKC (19-31) peptide and wash to remove unbound peptide.
-
Kinase reaction: Add the PKC enzyme source and ATP to the wells to initiate the phosphorylation reaction.
-
Incubate: Incubate the plate at 30°C for 30-60 minutes.
-
Wash: Wash the wells to remove the enzyme and ATP.
-
Primary antibody: Add the phospho-specific primary antibody to the wells and incubate for 1 hour at room temperature.
-
Wash: Wash the wells to remove unbound primary antibody.
-
Secondary antibody: Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash: Wash the wells to remove unbound secondary antibody.
-
Develop: Add TMB substrate and incubate until a blue color develops.
-
Stop and read: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
Visualizations
PKC Signaling Pathway
The following diagram illustrates a simplified, canonical PKC signaling pathway. Activation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) leads to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ triggers the release of intracellular calcium (Ca²⁺). Both DAG and Ca²⁺ are required for the activation of conventional PKC isoforms (cPKC). Once active, PKC phosphorylates a wide range of downstream target proteins, leading to various cellular responses.
Caption: Simplified overview of the canonical Protein Kinase C signaling pathway.
Experimental Workflow for In Vitro PKC Activity Assay
The following diagram outlines the general workflow for an in vitro PKC activity assay using the [Ser25]-PKC (19-31) peptide as a substrate.
Caption: General workflow for an in vitro Protein Kinase C activity assay.
References
Application Notes and Protocols: Experimental Design Using Protein Kinase C (19-31) as a Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses. Given its central role, dissecting the specific contributions of PKC in these pathways is paramount for both basic research and therapeutic development. Protein Kinase C (19-31) [PKC (19-31)] is a synthetic peptide that serves as an invaluable tool for such investigations. Derived from the pseudosubstrate regulatory domain of PKCα (residues 19-31), this peptide acts as a specific and potent inhibitor of conventional and novel PKC isoforms.[1][2] Its mechanism of action involves mimicking the endogenous substrate to bind to the catalytic domain of PKC, thereby preventing the phosphorylation of true substrates and effectively inhibiting PKC activity.[3]
These application notes provide detailed protocols for utilizing PKC (19-31) as a negative control in key experimental assays to ascertain the specific involvement of PKC in a biological process. By comparing results from experiments conducted with and without PKC (19-31), researchers can confidently attribute observed effects to PKC-mediated signaling.
Data Presentation: Quantitative Summary of PKC (19-31) Activity
The following table summarizes the effective concentrations and inhibitory constants (IC50) of PKC (19-31) as reported in various studies. These values can serve as a starting point for determining the optimal concentration for your specific experimental system.
| Parameter | Value | Context/Assay | Reference |
| IC50 | 100 nM | In vitro PKC inhibition | [2] |
| IC50 | ~10 µM | Inhibition of MARCKS phosphorylation in honeybee brain homogenates | |
| Effective Concentration | 5 µM | Complete inhibition of PKC-mediated upregulation of KATP channel activity in inside-out patch recordings | |
| Effective Concentration | 500 nM | Significant reduction of PKC-catalyzed phosphorylation in in vitro phosphorylation assays with crude membrane homogenates | |
| Effective Concentration | 200 nM | Inhibition of LXA4-induced ZO-1 localization in human airway epithelial cells | |
| Effective Concentration | 10 µM | Inhibition of the secretory response in chromaffin cells | |
| Effective Concentration | 50 µmol/l | in pipette solution for patch-clamp experiments to reduce PACAP-38-induced KATP current |
Signaling Pathway: Simplified Overview of PKC Activation
The following diagram illustrates a simplified signaling pathway leading to the activation of conventional Protein Kinase C (PKC). Understanding this pathway is crucial for designing experiments where PKC (19-31) is used as a control to dissect the role of PKC.
Caption: Simplified PKC signaling pathway.
Experimental Protocols
Herein, we provide detailed protocols for three key experimental techniques where PKC (19-31) is used as a specific inhibitor to confirm the role of PKC.
In Vitro PKC Activity Assay
This assay directly measures the kinase activity of PKC in a cell-free system. PKC (19-31) is used as a negative control to ensure that the observed phosphorylation is indeed mediated by PKC.
Experimental Workflow:
Caption: Workflow for an in vitro PKC activity assay.
Protocol:
-
Prepare Reagents:
-
PKC Source: Purified active PKC enzyme or cell/tissue lysate containing PKC.
-
PKC Substrate: A specific peptide substrate for PKC (e.g., [Ser25]PKC(19-31)) or a protein substrate like histone H1.
-
Kinase Assay Buffer (1X): 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM CaCl2, and cofactors like phosphatidylserine (PS) and diacylglycerol (DAG) if required for the specific PKC isoform.
-
ATP Solution: 100 µM ATP containing [γ-32P]ATP for radioactive detection, or non-radioactive ATP for ELISA-based detection.
-
PKC (19-31) Stock Solution: Prepare a 1 mM stock solution in sterile water or a suitable buffer. The final concentration in the assay will typically be in the range of 0.5-10 µM.
-
Stop Solution: 50 mM EDTA to chelate Mg2+ and stop the kinase reaction.
-
-
Set up Reactions (on ice):
-
Total Reaction Volume: 50 µL.
-
Experimental Reaction (PKC Activity):
-
25 µL of 2X Kinase Assay Buffer
-
5 µL of PKC Substrate
-
10 µL of PKC source
-
5 µL of sterile water (or buffer)
-
5 µL of ATP Solution
-
-
Negative Control Reaction (with PKC inhibitor):
-
25 µL of 2X Kinase Assay Buffer
-
5 µL of PKC Substrate
-
10 µL of PKC source
-
5 µL of PKC (19-31) (to achieve the desired final concentration)
-
5 µL of ATP Solution
-
-
Blank Reaction (No Enzyme):
-
25 µL of 2X Kinase Assay Buffer
-
5 µL of PKC Substrate
-
10 µL of buffer (instead of PKC source)
-
5 µL of sterile water
-
5 µL of ATP Solution
-
-
-
Initiate and Incubate:
-
Start the reaction by adding the ATP solution.
-
Incubate the reaction tubes at 30°C for 10-30 minutes. The optimal time should be determined empirically.
-
-
Stop Reaction:
-
Add 10 µL of Stop Solution to each tube.
-
-
Detect Phosphorylation:
-
Radioactive Method: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ELISA-based Method: Use a kit that employs a phospho-specific antibody to detect the phosphorylated substrate. Follow the manufacturer's instructions for washing and detection steps.
-
-
Data Analysis:
-
Subtract the counts per minute (CPM) or absorbance of the blank from all other readings.
-
A significant reduction in signal in the negative control group (with PKC (19-31)) compared to the experimental group indicates specific PKC activity.
-
Western Blotting for PKC Substrate Phosphorylation
This protocol is designed to detect the phosphorylation of a specific protein substrate of PKC within cells. PKC (19-31) is used to confirm that the observed phosphorylation is dependent on PKC activity.
Logical Relationship of Controls:
Caption: Logic of controls for a Western blot experiment.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency.
-
Pre-treat the "PKC Activator + PKC (19-31)" and "PKC (19-31) alone" groups with an appropriate concentration of PKC (19-31) (e.g., 1-20 µM) for 30-60 minutes. The optimal concentration and time should be determined empirically for your cell type.
-
Treat the "PKC Activator" and "PKC Activator + PKC (19-31)" groups with a PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA) for the desired time.
-
Include an untreated control group and a vehicle control group.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. BSA is often preferred over milk for phospho-antibody blotting to reduce background.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the PKC substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities and compare the levels of phosphorylation between the different treatment groups. A significant increase in phosphorylation upon activator treatment that is blocked by PKC (19-31) confirms PKC-mediated phosphorylation.
-
Immunofluorescence for PKC Translocation
Upon activation, many PKC isoforms translocate from the cytosol to specific cellular compartments, such as the plasma membrane or Golgi apparatus. This protocol uses immunofluorescence to visualize this translocation and employs PKC (19-31) to demonstrate that the stimulus-induced translocation is dependent on PKC activity.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Pre-treat the control group with PKC (19-31) (e.g., 1-20 µM) for 30-60 minutes.
-
Stimulate the experimental group with a PKC activator (e.g., PMA) for a time known to induce translocation.
-
Include an untreated control group.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Immunostaining:
-
Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody specific for the PKC isoform of interest overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize the subcellular localization of the PKC isoform using a fluorescence or confocal microscope.
-
-
Analysis:
-
Compare the localization of the PKC isoform between the different treatment groups. Activator-induced translocation to a specific cellular compartment that is inhibited by pre-treatment with PKC (19-31) indicates a PKC-dependent process.
-
Conclusion
PKC (19-31) is a powerful and specific tool for elucidating the role of conventional and novel PKC isoforms in cellular signaling. The protocols provided here offer a framework for incorporating this peptide inhibitor as a negative control in key biochemical and cell-based assays. Proper experimental design, including the use of appropriate controls as outlined, is essential for obtaining clear and interpretable results, thereby advancing our understanding of PKC-mediated physiological and pathological processes.
References
Troubleshooting & Optimization
troubleshooting protein kinase c (19-31) insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Protein Kinase C (19-31).
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-31) and why is it used in research?
Protein Kinase C (19-31), also known as PKC (19-31), is a synthetic peptide corresponding to the pseudosubstrate region (residues 19-31) of Protein Kinase Cα (PKCα)[1]. Its sequence is Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val (RFARKGALRQKNV)[2]. This peptide acts as a competitive inhibitor of many PKC isoforms by binding to the substrate-binding site, thereby preventing the phosphorylation of natural substrates[3][4]. It is a valuable tool for studying the physiological roles of PKC in various signaling pathways[5].
Q2: I'm having trouble dissolving the lyophilized PKC (19-31) peptide. What is the recommended solvent?
The recommended starting solvent for PKC (19-31) is high-purity water. This peptide is generally soluble in aqueous solutions. If you encounter difficulties, consult the detailed solubilization protocol in the Troubleshooting Guide below. The presence of trifluoroacetic acid (TFA) salts from the purification process can sometimes enhance solubility in aqueous solutions.
Q3: What is the optimal storage condition for PKC (19-31)?
For long-term stability, lyophilized PKC (19-31) should be stored at -20°C or colder, protected from light and moisture. Before opening, allow the vial to equilibrate to room temperature to prevent condensation. Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the peptide. For solutions, using sterile buffers at a pH between 5 and 6 can prolong storage life.
Q4: Can PKC (19-31) inhibit all PKC isoforms?
While PKC (19-31) is a broad-spectrum inhibitor of PKC, its potency can vary among the different isoforms. Pseudosubstrate inhibitors derived from one isoform may promiscuously bind to others. It is important to consult the literature for the specific activity of PKC (19-31) against the isoform you are studying or to use it as a general PKC inhibitor.
Q5: Are there any common contaminants or artifacts to be aware of when using synthetic peptides like PKC (19-31)?
Synthetic peptides are typically purified by HPLC and are often supplied as trifluoroacetate (TFA) salts. The presence of TFA can affect the net weight of the peptide powder. For highly sensitive cellular assays, it is good practice to be aware of the potential effects of residual TFA.
Troubleshooting Guide: Insolubility Issues
Initial Assessment: Peptide Characteristics
Before attempting to dissolve the peptide, it's helpful to understand its properties. The PKC (19-31) peptide has a high proportion of basic amino acid residues (Arginine and Lysine), which gives it a high theoretical isoelectric point (pI). This suggests good solubility in aqueous, slightly acidic solutions.
Solubilization Protocol
This protocol provides a step-by-step approach to dissolving PKC (19-31). It is recommended to test the solubility on a small portion of the peptide first.
Step 1: High-Purity Water
-
Add a small amount of high-purity water (e.g., Milli-Q or equivalent) to the vial to achieve the desired concentration.
-
Vortex briefly to mix.
-
If the peptide does not dissolve completely, sonication may help break up any aggregates.
Step 2: Weakly Acidic Solution
-
If the peptide remains insoluble in water, add a small volume of 10% acetic acid in water.
-
Vortex and sonicate as needed. The acidic environment can help to protonate the basic residues and improve solubility.
Step 3: Organic Solvents (for highly aggregated peptides)
-
For very stubborn insolubility, which may indicate aggregation, a small amount of an organic solvent can be used.
-
Try dissolving the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO) first.
-
Once dissolved, slowly add your aqueous buffer to the DMSO solution to reach the final desired concentration. Be aware that high concentrations of DMSO can be detrimental in many biological assays.
Quantitative Data Summary
| Parameter | Recommended Value/Solvent | Notes |
| Primary Solvent | High-Purity Water | Start with water as PKC (19-31) is generally water-soluble. |
| Secondary Solvent | 10% Acetic Acid in Water | Use if water fails. The acidic pH helps to solubilize basic peptides. |
| Tertiary Solvent | Dimethyl Sulfoxide (DMSO) | For highly hydrophobic or aggregated peptides. Use a minimal amount and dilute with aqueous buffer. |
| Storage of Solution | Sterile buffer, pH 5-6 | Aliquot and store at -20°C or colder. |
Experimental Protocols
Detailed Method for Solubilizing PKC (19-31)
-
Preparation : Before opening, allow the vial of lyophilized PKC (19-31) to warm to room temperature. This prevents the condensation of atmospheric moisture, which can degrade the peptide.
-
Initial Solubilization : Add the calculated volume of sterile, high-purity water to the vial to achieve your target stock concentration. For example, to make a 1 mM stock solution of a peptide with a molecular weight of ~1544 g/mol , you would add 1 mL of water to 1.544 mg of peptide.
-
Mixing : Gently vortex the vial for 10-20 seconds. Visually inspect for any undissolved particles.
-
Sonication (if necessary) : If particles are still visible, place the vial in a bath sonicator for 5-10 minutes. Be careful not to overheat the sample.
-
Acidification (if necessary) : If the peptide is still not in solution, add 10% acetic acid dropwise, vortexing between each addition, until the peptide dissolves.
-
Storage : Once the peptide is fully dissolved, prepare single-use aliquots and store them at -20°C or colder. Avoid repeated freeze-thaw cycles.
Visualizations
PKC Signaling Pathway and Inhibition by PKC (19-31)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein Kinase C (19-31) | C67H118N26O16 | CID 71773159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Protein kinase C(19-31) pseudosubstrate inhibition of insulin action in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Inc-u-bation Time for Protein Kinase C (19-31) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for experiments involving the Protein Kinase C (19-31) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for a Protein Kinase C (PKC) assay using the (19-31) peptide substrate?
A1: The optimal incubation time for a PKC assay with the (19-31) peptide can vary significantly based on the specific experimental conditions. However, a common starting point is a 60-minute incubation at 30°C[1]. For endpoint assays, an incubation of at least 90 minutes at room temperature has been found to be sufficient for a complete reaction when using nanogram or picogram amounts of PKC isoforms[2]. It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific enzyme and assay system[2].
Q2: How does the mode of analysis (kinetic vs. end-point) affect the determination of incubation time?
A2: The mode of analysis is a critical factor.
-
Kinetic Mode: This mode is ideal for rapidly optimizing reaction parameters, including incubation time, enzyme concentration, and substrate concentration. It involves taking multiple measurements over a period to determine the reaction rate.
-
End-Point Mode: This mode is more suitable for screening kinase inhibitors or activators. A single measurement is taken after a fixed incubation period. For this mode, it's crucial to have already determined an optimal incubation time that falls within the linear range of the reaction.
Q3: What are the key factors that influence the optimal incubation time in a PKC (19-31) assay?
A3: Several factors can impact the ideal incubation time:
-
Enzyme Concentration: Higher concentrations of PKC will lead to a faster reaction, thus requiring a shorter incubation time.
-
Substrate Concentration: The concentration of the PKC (19-31) peptide can affect the reaction rate. It is advisable to use a concentration that is at or near the Michaelis constant (Km) for the enzyme.
-
Temperature: Kinase reactions are temperature-dependent. Assays are often performed at 30°C or room temperature. Higher temperatures generally increase the reaction rate, but can also lead to enzyme instability.
-
ATP Concentration: As a co-factor, the concentration of ATP can influence the kinase activity.
-
Specific PKC Isoform: Different PKC isoforms may exhibit different kinetic properties and therefore may require different optimal incubation times.
Q4: Can the PKC (19-31) peptide be used as an inhibitor? How does this affect incubation?
A4: Yes, the PKC (19-31) peptide is derived from the pseudosubstrate regulatory domain of PKCα and can act as a competitive inhibitor of PKC[3]. When used as an inhibitor, it is typically pre-incubated with the enzyme before the addition of the substrate to allow for binding. The duration of this pre-incubation step should be optimized, but a short period of a few minutes is often sufficient[4].
Troubleshooting Guides
Problem: Low or No PKC Activity Detected
| Potential Cause | Recommended Solution |
| Incubation time is too short. | Perform a time-course experiment to determine the optimal incubation period. Start with a range, for example, 15, 30, 60, 90, and 120 minutes, to identify the linear phase of the reaction. |
| Inactive Enzyme. | Ensure the PKC enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control substrate. |
| Suboptimal Reagent Concentrations. | Titrate the concentrations of the PKC enzyme, PKC (19-31) peptide, and ATP to find the optimal conditions for your assay. |
| Incorrect Assay Buffer Conditions. | Verify the pH and composition of the assay buffer. PKC activity is dependent on co-factors like Ca2+, phospholipids (e.g., phosphatidylserine), and diacylglycerol (DAG) for conventional isoforms. |
Problem: High Background Signal
| Potential Cause | Recommended Solution |
| Incubation time is too long. | An excessively long incubation can lead to non-enzymatic phosphorylation or the accumulation of other reaction products that contribute to the background. Reduce the incubation time based on your time-course experiment. |
| Contaminating Kinase Activity. | If using cell lysates, other kinases may be present that can phosphorylate the PKC (19-31) peptide. Use specific PKC inhibitors to confirm that the observed activity is from PKC. |
| Non-specific Binding. | Ensure proper blocking steps are included in your protocol, especially for antibody-based detection methods. |
| Reagent Quality. | Use high-purity reagents, including the PKC (19-31) peptide and ATP, to minimize background signal. |
Experimental Protocols
General Protocol for a PKC (19-31) Kinase Activity Assay (Endpoint)
This protocol provides a general framework. Specific volumes and concentrations should be optimized for your experimental setup.
-
Prepare the Kinase Reaction Mixture:
-
In a microcentrifuge tube or well of a microplate, combine the assay buffer, PKC enzyme, and any potential inhibitors.
-
Include a "no enzyme" control to determine background signal.
-
-
Pre-incubation (for inhibitor studies):
-
If testing inhibitors, pre-incubate the kinase reaction mixture for a predetermined time (e.g., 10-15 minutes) at the assay temperature.
-
-
Initiate the Kinase Reaction:
-
Add the PKC (19-31) peptide substrate and ATP to the reaction mixture to start the reaction.
-
-
Incubation:
-
Incubate the reaction at the desired temperature (e.g., 30°C or room temperature) for the optimized incubation time (e.g., 60 or 90 minutes).
-
-
Terminate the Reaction:
-
Stop the reaction by adding a quench reagent, such as EDTA, which chelates the Mg2+ required for kinase activity.
-
-
Detection:
-
Detect the phosphorylated PKC (19-31) peptide using a suitable method, such as:
-
Radiometric Assay: Involving the use of [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate.
-
Fluorescence Polarization: Using a fluorescently labeled substrate and an antibody that specifically binds to the phosphorylated form.
-
ELISA-based methods: Employing a phosphospecific antibody to detect the product.
-
-
Quantitative Data Summary
| Parameter | Recommended Range / Value | Reference |
| Incubation Time | 3 - 90 minutes | |
| Incubation Temperature | Room Temperature to 30°C | |
| PKC (19-31) Peptide Concentration | 5.5 µM | |
| ATP Concentration | 25 µM |
Visualizations
Caption: Simplified signaling pathway illustrating the activation of Protein Kinase C (PKC).
Caption: A generalized workflow for performing a Protein Kinase C (19-31) kinase assay.
Caption: A decision tree to guide troubleshooting of incubation time in PKC assays.
References
how to prevent degradation of protein kinase c (19-31) in solution
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Protein Kinase C (PKC) (19-31) peptide in solution.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-31) and why is its stability critical?
Protein Kinase C (19-31) is a peptide fragment derived from the pseudosubstrate regulatory domain of PKCα.[1] It acts as a peptide inhibitor or substrate for PKC and is a crucial tool for studying cell signaling pathways, particularly those involving PKC.[1][2][3] The integrity and concentration of the peptide in solution are critical for obtaining accurate, reproducible experimental results. Degradation can lead to a loss of biological activity, resulting in misleading data.[4]
Q2: What are the primary causes of PKC (19-31) degradation in solution?
Like many peptides, PKC (19-31) is susceptible to several degradation pathways in solution:
-
Proteolytic Degradation: Enzymatic cleavage by proteases, which can be introduced through microbial contamination.
-
Oxidation: The peptide sequence of PKC (19-31) does not contain highly susceptible residues like Cysteine or Methionine, but oxidation can still be a factor over long-term storage.
-
pH Instability: Extreme pH values can cause hydrolysis of peptide bonds. A slightly acidic pH range of 5-6 is generally recommended for peptide solutions.
-
Temperature: Higher temperatures accelerate all chemical degradation processes. Lyophilized peptides are stable for years at -20°C, but solutions are far less stable.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can cause aggregation and degradation.
Q3: How should I store lyophilized PKC (19-31) powder?
For optimal stability, store the lyophilized peptide at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months to years). The vial should be kept tightly sealed in a dark, dry environment, preferably in a desiccator.
Q4: What is the correct procedure for handling and reconstituting the peptide?
Before opening the vial, it is crucial to allow it to equilibrate to room temperature (for at least 15-20 minutes). This prevents atmospheric moisture from condensing inside the cold vial, which can compromise the peptide's stability. When ready, quickly weigh the desired amount in a clean environment and tightly reseal the vial. For reconstitution, use a sterile, slightly acidic buffer (pH 5-6) or sterile distilled water.
Q5: Once in solution, how should I store the PKC (19-31) peptide?
The shelf-life of peptides in solution is very limited. After reconstitution, you should immediately divide the stock solution into single-use aliquots. Store these aliquots at -20°C or, for longer-term storage, at -80°C. This practice minimizes the number of damaging freeze-thaw cycles the peptide is subjected to.
Q6: How can I detect if my PKC (19-31) solution has degraded?
The most reliable methods for detecting peptide degradation are analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify the intact peptide from any degradation fragments, providing a clear picture of the sample's integrity. A loss of biological activity in your experiments can also be an indirect indicator of degradation.
Troubleshooting Guide
| Issue / Observation | Possible Cause | Recommended Solution |
| Loss of expected biological effect in my assay. | Peptide degradation leading to reduced concentration of active PKC (19-31). | • Prepare a fresh stock solution from lyophilized powder.• Verify that aliquots were not subjected to multiple freeze-thaw cycles.• Confirm the pH of your experimental buffer is within a stable range (pH 5-7).• Test the integrity of your stock solution using HPLC. |
| Unexpected or multiple peaks appear during HPLC or LC-MS analysis. | The peptide has degraded into smaller fragments. | • Review your storage and handling procedures. Ensure aliquots are stored at -20°C or -80°C.• Use a sterile buffer for reconstitution to prevent microbial protease contamination.• Consider adding a broad-spectrum protease inhibitor cocktail if protease contamination is suspected. |
| Difficulty dissolving the lyophilized peptide. | The peptide may be hydrophobic or has formed aggregates. | • Try gentle vortexing or sonication.• If using water, attempt reconstitution in a buffer with a different pH (e.g., 10% acetic acid).• For highly hydrophobic peptides, a small amount of an organic solvent like DMSO may be required, but check for compatibility with your assay. |
| Visible particulates or cloudiness in the solution after thawing. | Peptide aggregation or microbial growth. | • Do not use the solution. Discard the vial.• Filter the peptide solution through a 0.2 µm sterile filter immediately after reconstitution and before aliquoting.• Always use sterile buffers and aseptic techniques during handling. |
Quantitative Data Summary
The stability of a peptide in solution is highly dependent on storage conditions. The following table provides illustrative data on the degradation of a typical peptide, similar in composition to PKC (19-31), under various conditions.
| Condition | Incubation Time | Percent Intact Peptide Remaining | Notes |
| In Solution at +4°C | 24 hours | >98% | Suitable for short-term use (within a day). |
| 7 days | ~85-90% | Significant degradation may occur over a week. | |
| In Solution at Room Temp (~22°C) | 8 hours | ~95% | Degradation is accelerated compared to +4°C. |
| 24 hours | <80% | Not recommended for storage. | |
| Frozen at -20°C (1 Freeze-Thaw Cycle) | 1 month | >99% | Aliquoting is key to preserving integrity. |
| Frozen at -20°C (5 Freeze-Thaw Cycles) | 1 month | ~90-95% | Repeated freeze-thaw cycles cause notable degradation. |
| Lyophilized at -20°C | 2 years | >99% | The most effective way to prevent degradation. |
Note: Data is representative and actual stability should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Stabilized PKC (19-31) Aliquots
This protocol describes the proper method for reconstituting and storing PKC (19-31) to maximize its stability.
Materials:
-
Lyophilized PKC (19-31) peptide
-
Sterile reconstitution buffer (e.g., 50 mM Tris-HCl, pH 6.0) or sterile nuclease-free water
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Remove the vial of lyophilized PKC (19-31) from -20°C or -80°C storage. Place it on the benchtop and allow it to warm to room temperature for 15-20 minutes before opening.
-
Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Carefully open the vial and add the required volume of sterile reconstitution buffer to achieve the desired stock concentration (e.g., 1 mM).
-
Dissolution: Close the vial and gently vortex or swirl to dissolve the peptide completely. Avoid vigorous shaking to prevent aggregation. If needed, sonicate briefly in a water bath.
-
Aliquoting: Immediately after complete dissolution, dispense the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid wasting material.
-
Storage: Tightly cap the aliquots and store them immediately at -20°C for short-term use (up to a month) or -80°C for long-term storage (several months).
-
Documentation: Label each aliquot clearly with the peptide name, concentration, and date of preparation. Maintain a log of freeze-thaw cycles for any aliquot that must be used more than once.
Protocol 2: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a method to quantify the percentage of intact PKC (19-31) over time.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN)
-
PKC (19-31) samples to be tested (e.g., from a time-course incubation at a specific temperature)
Procedure:
-
Sample Preparation: At each time point (e.g., 0, 24, 48, 72 hours), take an aliquot of the PKC (19-31) solution being tested. If the sample is in a complex buffer containing proteins, precipitate the proteins using a 1:2 ratio of sample to cold ACN/Ethanol (1:1), centrifuge, and collect the supernatant. Dilute the sample with Mobile Phase A to a suitable concentration for injection.
-
HPLC Method Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 214 nm (for peptide bonds)
-
Injection Volume: 20 µL
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 65% B
-
35-40 min: Linear gradient from 65% to 95% B
-
40-45 min: Hold at 95% B
-
45-50 min: Return to 5% B and equilibrate for next injection
-
-
-
Analysis:
-
Inject a freshly prepared "Time 0" sample to establish the initial retention time and peak area of the intact peptide.
-
Inject the samples from subsequent time points.
-
Integrate the peak area of the intact peptide in each chromatogram. Degradation products will typically appear as new, smaller peaks, often eluting earlier than the parent peptide.
-
-
Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the Time 0 sample using the formula:
-
% Intact = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Visualizations
Caption: Key factors and mechanisms leading to the degradation of PKC (19-31) in solution.
Caption: Experimental workflow for assessing the stability of PKC (19-31) using RP-HPLC.
References
Technical Support Center: Improving the Specificity of Protein Kinase C (19-31) Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the Protein Kinase C (PKC) pseudosubstrate inhibitor, PKC (19-31).
Frequently Asked Questions (FAQs)
Q1: What is PKC (19-31) and how does it inhibit PKC activity?
PKC (19-31) is a synthetic peptide that corresponds to the pseudosubstrate region (amino acids 19-31) of PKCα. This region of the enzyme naturally inhibits its own activity by binding to the active site. The PKC (19-31) peptide mimics this autoinhibition, acting as a competitive inhibitor by binding to the substrate-binding cavity of PKC, thereby preventing the phosphorylation of its natural substrates.[1]
Q2: What is the reported potency of PKC (19-31)?
The half-maximal inhibitory concentration (IC50) for PKC (19-31) has been reported to be approximately 10 µM for the inhibition of MARCKS phosphorylation by purified PKC.[2] Another source reports an IC50 of 100 nM.[3] In intact adipocytes, the IC50 for the inhibition of insulin-stimulated hexose uptake was observed to be around 600 µM, while in electroporated adipocytes, it was 30 µM.[4] The variation in reported IC50 values can be attributed to different experimental conditions, such as the ATP concentration, the specific PKC isoform, and the substrate used in the assay.
Q3: Is PKC (19-31) specific for all PKC isoforms?
While derived from PKCα, the pseudosubstrate region is highly conserved among conventional and novel PKC isoforms. Therefore, PKC (19-31) is expected to inhibit multiple PKC isoforms.[5] However, its affinity for different isoforms may vary. For instance, the ζ-inhibitory peptide (ZIP), a pseudosubstrate inhibitor for PKCζ, has been shown to bind promiscuously to other PKC family members.
Q4: What are the known off-target effects of PKC (19-31)?
Pseudosubstrate inhibitors can sometimes exhibit off-target effects. For example, the PKCα pseudosubstrate peptide has been reported to inhibit Ca2+/calmodulin-dependent protein kinase II (CaMKII) and myosin light chain kinase (MLCK) at micromolar concentrations in vitro. It is crucial to perform control experiments to rule out potential off-target effects in your specific experimental system.
Q5: How can I improve the specificity of my experiments when using PKC (19-31)?
Improving specificity involves a multi-pronged approach:
-
Use the lowest effective concentration: Determine the minimal concentration of PKC (19-31) required to achieve the desired level of PKC inhibition in your system through dose-response experiments.
-
Employ negative controls: A scrambled version of the PKC (19-31) peptide with the same amino acid composition but a randomized sequence is an excellent negative control. This helps to ensure that the observed effects are not due to non-specific peptide interactions.
-
Confirm with structurally different inhibitors: Use other classes of PKC inhibitors, such as ATP-competitive inhibitors (e.g., Gö6983) or allosteric inhibitors, to confirm that the observed phenotype is indeed due to PKC inhibition.
-
Perform rescue experiments: If possible, overexpress a PKC mutant that is insensitive to the pseudosubstrate inhibitor to see if it reverses the observed effect.
-
Consider peptide modifications: Chemical modifications such as using retro-inverso peptides (composed of D-amino acids in reverse sequence) can increase stability against proteases and may enhance specificity. Other modifications like N-terminal acetylation and C-terminal amidation can also improve peptide stability.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition in In Vitro Kinase Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect ATP Concentration | The inhibitory potency of competitive inhibitors is dependent on the concentration of ATP. Ensure your assay is performed at an ATP concentration at or near the Km for ATP for the specific PKC isoform. | Consistent and reproducible IC50 values. |
| Enzyme Instability/Inactivity | Ensure the purified PKC enzyme is active. Run a positive control without the inhibitor to confirm robust kinase activity. Avoid repeated freeze-thaw cycles of the enzyme. | A strong signal in the positive control, indicating an active enzyme. |
| Peptide Inhibitor Degradation | Peptides can be susceptible to degradation. Prepare fresh stock solutions of PKC (19-31) and store them properly (aliquoted at -20°C or -80°C). Consider using protease inhibitors in your assay buffer if degradation is suspected. | Consistent inhibition across experiments. |
| Suboptimal Assay Conditions | Optimize buffer components (pH, ionic strength), incubation time, and temperature. | Improved assay window and reproducibility. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use a master mix for reagents to minimize well-to-well variability. | Lower variability between replicate wells. |
Issue 2: Unexpected or Off-Target Effects in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | Perform a kinome-wide selectivity screen to identify other kinases inhibited by PKC (19-31) at the concentration used. Use a scrambled peptide as a negative control. | Identification of potential off-target kinases, allowing for a more accurate interpretation of results. |
| Cellular Permeability Issues | For non-myristoylated peptides, cellular uptake can be inefficient. Consider using a myristoylated version of PKC (19-31) to enhance membrane permeability or use cell permeabilization techniques like electroporation. | Enhanced intracellular concentration of the inhibitor and a more potent effect. |
| Activation of Compensatory Pathways | Inhibition of one pathway can sometimes lead to the activation of others. Use Western blotting to probe for the activation of known compensatory signaling pathways. | A clearer understanding of the cellular response to PKC inhibition. |
| Cytotoxicity | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to peptide-induced cell death. | Confirmation that the inhibitor concentration used is non-toxic. |
Issue 3: High Background or Weak Signal in Western Blots for Phosphorylated Substrates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Phosphatase Activity | Include a cocktail of phosphatase inhibitors in your cell lysis buffer and keep samples on ice at all times to prevent dephosphorylation of your target protein. | Preservation of the phosphorylated state of the target protein and a stronger signal. |
| Inappropriate Blocking Buffer | Avoid using non-fat milk for blocking when using phospho-specific antibodies, as it contains casein, a phosphoprotein, which can lead to high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead. | Reduced background and a clearer signal. |
| Low Abundance of Phosphorylated Protein | Increase the amount of protein loaded onto the gel. You can also enrich for your protein of interest via immunoprecipitation before running the Western blot. | An enhanced signal for the phosphorylated protein. |
| Suboptimal Antibody Dilution | Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with minimal background. | Improved signal-to-noise ratio. |
| Inefficient Transfer | Optimize the transfer conditions (time, voltage/current) for your specific protein of interest based on its molecular weight. | Efficient transfer of the protein to the membrane, leading to a stronger signal. |
Data Presentation
Table 1: Comparison of IC50 Values for Various PKC Inhibitors
| Inhibitor | Type | Target(s) | Reported IC50 | Reference(s) |
| PKC (19-31) | Pseudosubstrate | Pan-PKC | ~10 µM (in vitro) | |
| 100 nM (in vitro) | ||||
| 30 µM (electroporated cells) | ||||
| 600 µM (intact cells) | ||||
| Retro-inverso [D-Ser25]PKC(19-31) | Modified Pseudosubstrate | PKC | 5 µM (Ki = 2 µM) | |
| Enzastaurin (LY317615) | ATP-competitive | PKCβ selective | 6 nM (PKCβ) | |
| 39 nM (PKCα) | ||||
| 83 nM (PKCγ) | ||||
| 110 nM (PKCε) | ||||
| Ruboxistaurin (LY333531) | ATP-competitive | PKCβ selective | 4.7 nM (PKCβ1) | |
| 5.9 nM (PKCβ2) | ||||
| Gö6983 | ATP-competitive | Pan-PKC | 7-60 nM | |
| Staurosporine | ATP-competitive | Broad-spectrum kinase inhibitor | 2.7 nM (PKC) | |
| Chelerythrine | Substrate-competitive | Pan-PKC | 0.7 µM |
Experimental Protocols
Protocol 1: In Vitro Radiometric PKC Kinase Assay
This protocol is adapted from standard radiometric kinase assay procedures.
Materials:
-
Purified active PKC isoform
-
PKC (19-31) inhibitor peptide
-
PKC substrate peptide (e.g., [Ser25]PKC(19-31) or other specific substrate)
-
5X Kinase Reaction Buffer (e.g., 100 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 5 mM DTT)
-
[γ-³²P]ATP
-
Cold ATP stock solution
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare a master mix: For each reaction, prepare a master mix containing 5X Kinase Reaction Buffer, water, and the PKC substrate peptide.
-
Add inhibitor: Add the desired concentration of PKC (19-31) or vehicle control (e.g., water or buffer) to the reaction tubes.
-
Add enzyme: Add the purified PKC enzyme to the reaction tubes and briefly pre-incubate for 5-10 minutes at room temperature.
-
Initiate the reaction: Start the kinase reaction by adding a mix of [γ-³²P]ATP and cold ATP. The final ATP concentration should be at or near the Km for the PKC isoform being tested.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper. The paper will bind the phosphorylated peptide substrate.
-
Wash: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate activity: Determine the kinase activity by calculating the amount of phosphate transferred to the substrate. Compare the activity in the presence of the inhibitor to the vehicle control to determine the percent inhibition.
Protocol 2: Western Blot for a Phosphorylated PKC Substrate
This protocol is based on standard Western blotting procedures for phosphorylated proteins.
Materials:
-
Cell lysates treated with or without PKC activator (e.g., PMA) and/or PKC (19-31)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody specific to the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS)
-
Primary antibody for the total form of the PKC substrate (for normalization)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample preparation: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary antibody incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and re-probing (optional but recommended): The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading differences.
Visualizations
Signaling Pathway
Caption: Simplified PKC signaling pathway showing activation and inhibition by PKC (19-31).
Experimental Workflow
Caption: Workflow for assessing PKC (19-31) inhibition in vitro and in a cellular context.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting lack of inhibition in cell-based assays.
References
- 1. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Protein Kinase C (19-31), Protein Kinase C pseudosubstrate - Echelon Biosciences [echelon-inc.com]
- 4. Protein kinase C(19-31) pseudosubstrate inhibition of insulin action in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
common mistakes to avoid when using protein kinase c (19-31)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Protein Kinase C (19-31) peptide in their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the handling and use of the PKC(19-31) peptide.
Peptide Handling and Storage
Question: How should I properly store and reconstitute the PKC(19-31) peptide?
Answer: Proper storage and reconstitution are critical for maintaining the integrity and activity of the PKC(19-31) peptide.
-
Storage of Lyophilized Powder: Upon receipt, the lyophilized peptide should be stored at -20°C.[1] For long-term storage, -80°C is recommended.[1] The powder should be kept away from moisture.[1]
-
Reconstitution: Before use, allow the vial to warm to room temperature to prevent condensation. The peptide can be reconstituted in sterile, deionized water or an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4).[2] For hydrophobic peptides, dissolving in a small amount of DMSO first, followed by dilution with an aqueous buffer, may be necessary.[3]
-
Stock Solution Storage: Once reconstituted, it is crucial to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquots at -20°C or -80°C. Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Question: My peptide is supplied as a trifluoroacetate (TFA) salt. How does this affect my experiments?
Answer: The presence of TFA, a common counterion from the purification process, can influence your experimental setup.
-
Concentration Calculation: The TFA salt will contribute to the total mass of the peptide. This means the actual peptide content is less than 100% of the weighed mass. It is important to account for this when calculating the molar concentration of your stock solution. The manufacturer's certificate of analysis should provide the peptide purity and content, which you can use for accurate calculations.
-
Solubility: TFA salts generally improve the solubility of peptides in aqueous solutions.
-
Biological Effects: For most standard in vitro assays, the residual TFA is unlikely to interfere. However, in highly sensitive cellular assays, its presence should be noted as it can alter intracellular pH.
Experimental Design and Execution
Question: What are the recommended concentrations of PKC(19-31) to use in an in vitro kinase assay?
Answer: The optimal concentration of PKC(19-31) depends on its role in your assay.
-
As a Substrate: When used as a substrate for PKC, a typical concentration range is 10 to 100 μM. The specific concentration should be optimized based on the PKC isoform being used and the desired assay sensitivity.
-
As an Inhibitor: When used as a competitive inhibitor, the concentration will depend on the IC50 value for the specific PKC isoform. A common starting point for IC50 determination is to use a range of concentrations spanning several orders of magnitude around the expected IC50. For example, a starting concentration of 1 µM with serial dilutions can be effective.
Question: I am seeing inconsistent results in my kinase inhibition assays. What could be the cause?
Answer: Inconsistent results can stem from several factors related to both the peptide and the assay conditions.
-
Peptide Integrity: Ensure the peptide has been stored correctly and has not undergone multiple freeze-thaw cycles. Peptide degradation can lead to a loss of inhibitory activity.
-
ATP Concentration: The inhibitory potency of competitive inhibitors like PKC(19-31) can be influenced by the ATP concentration in the assay. Higher ATP concentrations may require higher concentrations of the inhibitor to achieve the same level of inhibition. It is crucial to keep the ATP concentration constant across experiments.
-
Buffer Composition: The composition of your reaction buffer, including the presence of cofactors like Ca²⁺, phosphatidylserine, and diacylglycerol, is critical for optimal PKC activity. Variations in these components can lead to variability in your results.
-
Off-Target Effects: While PKC(19-31) is a specific pseudosubstrate inhibitor, the possibility of off-target effects on other kinases should be considered, especially at high concentrations. It is advisable to test the inhibitor against other related kinases to confirm its specificity in your experimental system.
Question: How can I avoid peptide aggregation?
Answer: Peptide aggregation can lead to inaccurate concentration measurements and reduced activity.
-
Proper Reconstitution: Follow the recommended reconstitution guidelines. Using an appropriate solvent and ensuring the peptide is fully dissolved is the first step in preventing aggregation.
-
Low Concentration Storage: Storing the peptide at a lower concentration in your working buffer can sometimes mitigate aggregation.
-
Avoid Harsh Conditions: Extreme pH or high temperatures can promote aggregation. Stick to the recommended buffer conditions and storage temperatures.
Experimental Protocols
Protocol for Determining the IC50 of a Test Compound using PKC(19-31) as a Substrate
This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PKC isoform.
-
Prepare Reagents:
-
Kinase Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.2 mM CaCl₂, 30 µg/mL phosphatidylserine, 3 µg/mL diacylglycerol.
-
PKC Enzyme: Dilute the specific PKC isoform to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically.
-
PKC(19-31) Substrate: Prepare a stock solution of [Ser25]PKC(19-31) and dilute to a working concentration of 50 µM in kinase buffer.
-
ATP Solution: Prepare a stock solution of [γ-³²P]ATP and dilute to a working concentration of 100 µM in kinase buffer.
-
Test Compound: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).
-
Stop Solution: 75 mM phosphoric acid.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the serially diluted test compound to each well. Include a control well with solvent only.
-
Add 20 µL of the PKC enzyme solution to each well.
-
Add 10 µL of the PKC(19-31) substrate solution to each well.
-
Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
-
Detection of Phosphorylation:
-
Spot an aliquot from each well onto a phosphocellulose filter paper.
-
Wash the filter paper multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (solvent only).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Quantitative Data Summary
Table 1: Inhibitory Potency of PKC(19-31) against Different Kinases
| Kinase | IC50 | Notes |
| PKC (from honeybee brain) | ≈ 10 µM | Selectively inhibits MARCKS phosphorylation by PKC without affecting PKA and CaMII kinase activity. |
| PKC (general) | 100 nM | A potent inhibitor derived from the pseudosubstrate regulatory domain of PKCα. |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used.
Visualizations
PKC Signaling Pathway
Caption: A simplified diagram of the Protein Kinase C (PKC) signaling pathway.
Experimental Workflow for IC50 Determination
Caption: A workflow diagram for determining the IC50 of a compound using PKC(19-31).
Logical Relationship of Common Troubleshooting Issues
Caption: Common causes of inconsistent results when using PKC(19-31).
References
dealing with batch-to-batch variability of protein kinase c (19-31)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from the batch-to-batch variability of Protein Kinase C (19-31) peptide.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-31) and what is its primary application in research?
A1: Protein Kinase C (19-31), also known as PKC (19-31), is a synthetic peptide that corresponds to the pseudosubstrate region (amino acids 19-31) of Protein Kinase Cα (PKCα).[1] It acts as a competitive inhibitor of PKC by binding to the substrate-binding site of the enzyme without being phosphorylated.[1] Its primary application is in in vitro kinase assays to study the activity and inhibition of various PKC isoforms.[2]
Q2: What are the common causes of batch-to-batch variability in synthetic peptides like PKC (19-31)?
A2: Batch-to-batch variability in synthetic peptides is a common issue that can arise from several factors during the manufacturing process.[3] These include:
-
Raw Material Quality: Inconsistencies in the purity of amino acids and reagents.
-
Synthesis Efficiency: Incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS) can lead to truncated or deletion sequences.[4]
-
Purification Process: Variations in high-performance liquid chromatography (HPLC) purification can result in different impurity profiles between batches.
-
Lyophilization and Handling: Differences in lyophilization (freeze-drying) and subsequent handling can affect the peptide's stability, water content, and the presence of counter-ions like trifluoroacetic acid (TFA).
-
Storage Conditions: Improper storage can lead to degradation of the peptide over time.
Q3: How can batch-to-batch variability of PKC (19-31) impact my experimental results?
A3: Inconsistent quality of PKC (19-31) can significantly affect the reliability and reproducibility of your experiments. Potential impacts include:
-
Altered Inhibitory Potency: The presence of impurities or a lower net peptide content can lead to a weaker or more variable inhibition of PKC activity, affecting IC50 value determination.
-
Inconsistent Assay Performance: Variability in peptide quality can lead to high standard deviations and poor reproducibility between experiments.
Q4: What level of purity is generally recommended for PKC (19-31) used in kinase assays?
A4: For most in vitro kinase assays, a purity of ≥95% as determined by HPLC is recommended. However, for highly sensitive assays or when investigating subtle inhibitory effects, a purity of ≥98% may be necessary to minimize the influence of peptidic impurities. It is crucial to always refer to the certificate of analysis (CoA) provided by the supplier for each batch.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for PKC inhibition between different batches of PKC (19-31).
This is a common problem stemming from variations in the active peptide concentration and the presence of interfering impurities.
Troubleshooting Workflow:
Troubleshooting inconsistent IC50 values.
Detailed Steps:
-
Review the Certificate of Analysis (CoA): Carefully compare the CoAs for each batch. Pay close attention to the reported HPLC purity, mass spectrometry (MS) data, and any information on net peptide content.
-
Independent Quality Control: If significant discrepancies are suspected, perform your own quality control analysis.
-
Analytical HPLC: Run an analytical HPLC to verify the purity and impurity profile of each batch.
-
Mass Spectrometry: Use MS to confirm the correct molecular weight of the main peptide and to identify any major impurities.
-
-
Accurate Peptide Quantification: The net peptide content can vary between batches due to the presence of water and counter-ions. Use a quantitative amino acid analysis or a nitrogen determination method to accurately determine the concentration of your peptide stock solutions.
-
Qualify New Batches: Before use in critical experiments, qualify each new batch against a previously validated "gold standard" batch. This involves running a side-by-side kinase inhibition assay to ensure comparable performance.
Issue 2: High background or unexpected results in the kinase assay.
Contaminants in the peptide preparation can sometimes interfere with the assay components or exhibit off-target effects.
Troubleshooting Workflow:
Troubleshooting high assay background.
Detailed Steps:
-
Analyze Impurity Profile: A detailed analysis of the impurity profile by LC-MS can help identify unexpected adducts or contaminants.
-
Control for Vehicle Effects: Ensure that the solvent used to dissolve the peptide (the "vehicle") does not contribute to the high background. Run control experiments with the vehicle alone.
-
Assess for Non-Peptidic Contaminants: Consider the possibility of non-peptidic contaminants from the synthesis or purification process, such as residual solvents or reagents.
-
Re-purification: If significant impurities are detected and are suspected to be the cause of the issue, consider re-purifying a small amount of the peptide using HPLC.
Data Presentation
Table 1: Example of Batch-to-Batch Variability in PKC (19-31)
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC) | 98.2% | 95.5% | 96.8% | ≥ 95% |
| Major Impurity 1 | 0.8% | 2.1% | 1.5% | ≤ 2.0% |
| Major Impurity 2 | 0.5% | 1.3% | 0.9% | ≤ 1.5% |
| Correct Mass (MS) | Confirmed | Confirmed | Confirmed | Must be Confirmed |
| Net Peptide Content | 85% | 78% | 82% | Report Value |
| Inhibition IC50 | 150 nM | 210 nM | 165 nM | Within ±20% of Reference |
This table illustrates how different batches of PKC (19-31) can vary in purity and performance, emphasizing the need for qualification of each new batch.
Experimental Protocols
Protocol 1: Quality Control of Incoming PKC (19-31) Batches
This protocol outlines the steps to verify the purity and identity of a new batch of PKC (19-31).
1. Reconstitution of the Peptide: a. Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation. b. Reconstitute the peptide in a suitable solvent (e.g., sterile, nuclease-free water or a buffer like HEPES) to a stock concentration of 1-10 mM. c. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
2. Analytical High-Performance Liquid Chromatography (HPLC): a. Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). b. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. c. Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. d. Gradient: A typical gradient would be 5-95% Mobile Phase B over 30 minutes. e. Flow Rate: 1.0 mL/min. f. Detection: UV absorbance at 214 nm and 280 nm. g. Analysis: Integrate the peak areas to determine the purity of the peptide. Compare the chromatogram to the supplier's CoA and previous batches.
3. Mass Spectrometry (MS): a. Technique: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. b. Analysis: Determine the molecular weight of the main peak from the HPLC analysis. The observed mass should match the theoretical mass of PKC (19-31) (approximately 1543.8 g/mol ). This confirms the identity of the peptide.
Protocol 2: PKC Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of different batches of PKC (19-31). A radiometric assay using [γ-³²P]ATP is described here as a common method.
1. Reagents and Buffers:
- Kinase Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT.
- PKC Enzyme: Purified, active PKC isoform.
- Substrate: A suitable PKC substrate peptide (e.g., [Ser25]PKC(19-31) or myelin basic protein).
- [γ-³²P]ATP: Adenosine triphosphate, radiolabeled at the gamma phosphate.
- PKC (19-31) inhibitor: The batch to be tested, serially diluted.
- Stop Solution: 75 mM phosphoric acid.
2. Assay Procedure: a. Prepare a reaction mix containing kinase buffer, PKC enzyme, and the substrate peptide. b. Add serial dilutions of the PKC (19-31) from the batch being tested to the wells of a 96-well plate. Include a "no inhibitor" control. c. Add the reaction mix to the wells containing the inhibitor. d. Initiate the kinase reaction by adding [γ-³²P]ATP. e. Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range. f. Stop the reaction by adding the stop solution. g. Spot a portion of the reaction mixture onto phosphocellulose paper. h. Wash the paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP. i. Measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis: a. Plot the remaining PKC activity as a function of the PKC (19-31) concentration. b. Fit the data to a dose-response curve to determine the IC50 value for each batch.
Signaling Pathway and Workflow Visualizations
Canonical PKC Signaling Pathway.
Workflow for Qualifying a New Batch of PKC (19-31).
References
minimizing cytotoxicity of protein kinase c (19-31) at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Protein Kinase C (19-31) peptide inhibitor. The information is designed to help users minimize potential cytotoxicity at high concentrations and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is the Protein Kinase C (19-31) peptide cytotoxic at high concentrations?
While Protein Kinase C (PKC) (19-31) is a widely used pseudosubstrate inhibitor of PKC, high concentrations of peptides, in general, can sometimes lead to off-target effects or cytotoxicity. The cytotoxic potential of PKC (19-31) is cell-type dependent and influenced by experimental conditions such as peptide concentration and incubation time. It is crucial to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q2: What is the potential mechanism of cytotoxicity for PKC (19-31)?
The precise mechanism of cytotoxicity for PKC (19-31) at high concentrations is not extensively documented in the literature. However, potential mechanisms for peptide-induced cytotoxicity can include:
-
Apoptosis Induction: As an inhibitor of PKC, which is involved in cell survival pathways, high concentrations of PKC (19-31) may inadvertently trigger programmed cell death.
-
Membrane Disruption: Cationic and amphipathic peptides can interact with and disrupt cell membranes, leading to necrosis.
-
Peptide Aggregation: At high concentrations, peptides can aggregate, and these aggregates can be toxic to cells.[1][2]
-
Off-Target Effects: At concentrations significantly above the IC50 for PKC inhibition, the peptide may interact with other cellular components, leading to toxicity.
Q3: What are the initial steps to troubleshoot suspected cytotoxicity?
If you suspect cytotoxicity in your experiments with PKC (19-31), consider the following initial steps:
-
Perform a Dose-Response Curve: Test a wide range of PKC (19-31) concentrations to determine the IC50 for PKC inhibition and the concentration at which cytotoxicity is observed in your specific cell line.
-
Include Proper Controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve the peptide.
-
Untreated Control: Cells in media alone.
-
Positive Control for Cytotoxicity: A known cytotoxic agent to ensure your assay is working correctly.
-
-
Assess Cell Viability: Use standard cell viability assays such as MTT, XTT, or LDH release assays to quantify cytotoxicity.
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment with PKC (19-31).
Possible Causes:
-
The peptide concentration is too high.
-
The peptide has aggregated.
-
The peptide formulation is not optimal.
-
The cell line is particularly sensitive.
Troubleshooting Steps:
-
Optimize Peptide Concentration:
-
Titrate the PKC (19-31) concentration to find the lowest effective concentration for PKC inhibition that does not cause significant cell death.
-
Refer to the literature for concentrations used in similar cell types. A common concentration for PKC inhibition is in the low micromolar range.[3]
-
-
Address Peptide Aggregation:
-
Solubility Testing: Ensure the peptide is fully dissolved. Consider using alternative solvents or adjusting the pH of the stock solution.
-
Fresh Preparations: Prepare fresh peptide solutions for each experiment to avoid degradation and aggregation that can occur during storage.
-
Inhibitors of Aggregation: While not specific to PKC (19-31), some research explores the use of small molecules or other peptides to inhibit the aggregation of amyloidogenic peptides, a strategy that could be adapted.[1][4]
-
-
Optimize Formulation:
-
pH and Buffers: The stability and solubility of peptides can be highly dependent on the pH and buffer composition of the solution. Experiment with different buffers to find the optimal conditions for PKC (19-31).
-
Co-solvents: In some cases, the use of co-solvents can improve peptide stability and reduce aggregation. However, be mindful of the potential toxicity of the co-solvent itself.
-
-
Cell Line Sensitivity:
-
If possible, test the peptide on a different, less sensitive cell line to determine if the observed cytotoxicity is cell-type specific.
-
Issue 2: Inconsistent or high background in cell viability assays.
Possible Causes:
-
Interference of the peptide with the assay reagents.
-
Contamination of cell cultures.
-
Improper assay execution.
Troubleshooting Steps:
-
Assay Interference:
-
Control for Peptide Color/Fluorescence: Run a control with the peptide in cell-free media to check if it absorbs light or fluoresces at the same wavelength as the assay readout.
-
Alternative Assays: If interference is suspected, switch to a different viability assay that relies on a different detection principle (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH).
-
-
Contamination:
-
Regularly test cell cultures for mycoplasma and other microbial contamination, which can affect cell health and assay results.
-
-
Assay Protocol Adherence:
-
Ensure consistent cell seeding density.
-
Thoroughly wash cells to remove any residual peptide that might interfere with the assay.
-
Follow the manufacturer's protocol for the viability assay precisely.
-
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically detailing the dose-dependent cytotoxicity of the PKC (19-31) peptide across various cell lines. Researchers are encouraged to generate this data for their specific experimental systems. The following table provides a template for how such data could be structured.
| Cell Line | PKC (19-31) Concentration (µM) | Incubation Time (hours) | Cell Viability (%) (e.g., MTT Assay) | LDH Release (%) |
| e.g., HeLa | 1 | 24 | 98 ± 3 | 2 ± 1 |
| 10 | 24 | 95 ± 4 | 5 ± 2 | |
| 50 | 24 | 70 ± 6 | 25 ± 5 | |
| 100 | 24 | 45 ± 8 | 50 ± 7 | |
| e.g., SH-SY5Y | 1 | 24 | 99 ± 2 | 1 ± 1 |
| 10 | 24 | 96 ± 3 | 4 ± 2 | |
| 50 | 24 | 80 ± 5 | 18 ± 4 | |
| 100 | 24 | 60 ± 7 | 35 ± 6 |
Data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
96-well plate
-
Cells of interest
-
PKC (19-31) peptide
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the PKC (19-31) peptide in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include vehicle and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity.
Materials:
-
96-well plate
-
Cells of interest
-
PKC (19-31) peptide
-
Serum-free culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Prepare serial dilutions of the PKC (19-31) peptide in serum-free culture medium.
-
Remove the old medium and add 100 µL of the peptide dilutions. Include controls:
-
Spontaneous LDH release (cells in serum-free medium).
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Vehicle control.
-
-
Incubate the plate for the desired treatment period.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution (as per the kit instructions).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of PKC (19-31).
Caption: Troubleshooting logic for addressing high cytotoxicity of PKC (19-31).
References
Validation & Comparative
Validating the Inhibitory Effect of Protein Kinase C (19-31): A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous validation of kinase inhibitors is paramount. This guide provides a comprehensive comparison of the pseudosubstrate inhibitor Protein Kinase C (19-31) with other common PKC inhibitors. We present supporting experimental data, detailed protocols for validation, and visualizations of key signaling pathways and experimental workflows.
Comparative Inhibitory Potency of PKC Inhibitors
The inhibitory potency of various compounds against Protein Kinase C (PKC) is typically determined by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for PKC (19-31) and a selection of alternative small molecule inhibitors. It is important to note that IC50 values can vary depending on the PKC isoform, the substrate used, ATP concentration, and the specific assay conditions.
| Inhibitor | Type | Target(s) | IC50 (in vitro) | Cellular IC50 |
| Protein Kinase C (19-31) | Pseudosubstrate Peptide | Pan-PKC | ~100 nM - 10 µM[1] | 30 µM (electroporated adipocytes)[2] |
| Gö6976 | Staurosporine Analog | Conventional PKCs (α, β) | PKCα: 2.3 nM; PKCβ1: 6.2 nM[3] | - |
| Staurosporine | Microbial Alkaloid | Broad-spectrum kinase inhibitor | Pan-PKC: ~2.7 nM | - |
| Bisindolylmaleimide IX (Ro 31-8220) | Bisindolylmaleimide | Pan-PKC (α, βI, βII, γ, ε) | PKCα: 5 nM; PKCβI: 24 nM | - |
| Chelerythrine | Benzophenanthridine Alkaloid | Pan-PKC | ~660 nM | - |
Understanding the Mechanism: PKC Signaling Pathway
Protein Kinase C is a family of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways, regulating processes like cell proliferation, differentiation, and apoptosis. The activation of conventional PKC isoforms is a multi-step process initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).
Caption: Conventional PKC Activation Pathway.
Experimental Protocols for Validating Inhibitory Effect
To validate the inhibitory effect of PKC (19-31) and compare it with other inhibitors, a combination of in vitro and cell-based assays is recommended.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PKC.
Objective: To determine the IC50 value of the inhibitor against a specific PKC isoform.
Materials:
-
Purified recombinant PKC enzyme (e.g., PKCα, β, γ)
-
PKC substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., fluorescence-based assay kit)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)
-
PKC activators (e.g., phosphatidylserine, diacylglycerol, Ca²⁺)
-
Test inhibitors (PKC (19-31) and alternatives) at various concentrations
-
Phosphocellulose paper or other means of separating phosphorylated substrate
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKC activators, and the PKC substrate.
-
Add the test inhibitor at a range of concentrations to the reaction mixture. For peptide inhibitors like PKC (19-31), ensure it is properly solubilized.
-
Initiate the kinase reaction by adding the purified PKC enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Separate the phosphorylated substrate from the unreacted ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or fluorescence reader.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular PKC Activity Assay
This assay measures the effect of the inhibitor on PKC activity within a cellular context.
Objective: To assess the cell permeability and efficacy of the inhibitor in a biological system.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium and reagents
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Test inhibitors (PKC (19-31) and alternatives)
-
Lysis buffer
-
Antibodies specific for a phosphorylated PKC substrate (e.g., phospho-MARCKS)
-
Western blotting or ELISA reagents
Procedure:
-
Culture cells to the desired confluency.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a specific duration. For peptide inhibitors, cell permeability may be enhanced by myristoylation or the use of cell-penetrating peptide sequences.
-
Stimulate the cells with a PKC activator like PMA to induce PKC activity.
-
Lyse the cells to extract total protein.
-
Measure the phosphorylation of a known intracellular PKC substrate using Western blotting or ELISA with a phospho-specific antibody.
-
Quantify the band intensity or ELISA signal and normalize it to a loading control (e.g., total protein or a housekeeping gene).
-
Plot the percentage of inhibition of substrate phosphorylation against the inhibitor concentration to determine the cellular IC50 value.
Experimental Workflow for Inhibitor Validation
The following diagram illustrates a typical workflow for validating a novel PKC inhibitor.
Caption: Workflow for PKC Inhibitor Validation.
Conclusion
Validating the inhibitory effect of Protein Kinase C (19-31) requires a multi-faceted approach. While it serves as a valuable tool, particularly for its direct pseudosubstrate inhibitory mechanism, its potency can be lower than some small molecule inhibitors, and its cell permeability may require modification. By employing the comparative data and detailed experimental protocols outlined in this guide, researchers can effectively evaluate the performance of PKC (19-31) against other alternatives and generate robust, reliable data for their drug discovery and development efforts.
References
A Comparative Guide to Protein Kinase C Inhibitors: Featuring Protein Kinase C (19-31)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Protein Kinase C (PKC) inhibitors, with a special focus on the pseudosubstrate inhibitor, Protein Kinase C (19-31). The information presented is curated from experimental data to assist researchers in selecting the most appropriate inhibitors for their studies.
Introduction to Protein Kinase C and its Inhibition
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses. The PKC family is divided into three main groups based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms. Dysregulation of PKC activity is implicated in various diseases, including cancer, cardiovascular disorders, and neurological conditions, making PKC isoforms attractive targets for therapeutic intervention.
PKC inhibitors can be broadly categorized based on their mechanism of action. The most common are ATP-competitive inhibitors, which bind to the highly conserved ATP-binding pocket of the kinase domain, and substrate-competitive inhibitors, which prevent the binding of protein substrates. Protein Kinase C (19-31) is a synthetic peptide that mimics the pseudosubstrate region of PKCα, acting as a potent and specific competitive inhibitor.
Comparative Analysis of PKC Inhibitors
This section provides a quantitative comparison of the inhibitory potency of Protein Kinase C (19-31) and other well-characterized PKC inhibitors against various PKC isoforms. The data, presented as half-maximal inhibitory concentrations (IC50), are summarized from multiple studies. It is important to note that IC50 values can vary between different experimental setups.
| Inhibitor | Type | PKCα (nM) | PKCβ (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) | PKCζ (nM) |
| Protein Kinase C (19-31) | Pseudosubstrate Inhibitor | 100[1] | N/A | N/A | N/A | N/A | N/A |
| Staurosporine | ATP-Competitive | 2 - 7[2][3] | N/A | 5[3] | 20[3] | 73 | 1086 |
| Go 6983 | ATP-Competitive | 7 | 7 | 6 | 10 | N/A | 60 |
| Enzastaurin (LY317615) | ATP-Competitive | 39 | 6 | 83 | <30 | 110 | <30 |
| Chelerythrine | Substrate-Competitive | 660 | N/A | N/A | N/A | N/A | N/A |
N/A: Data not available in the searched sources.
Signaling Pathways and Inhibition Mechanisms
The diverse roles of PKC isoforms are a consequence of their distinct signaling pathways. Understanding these pathways is crucial for interpreting the effects of PKC inhibitors.
General PKC Activation Pathway
The activation of conventional and novel PKC isoforms is initiated by signals that lead to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium, which, along with DAG, recruits conventional PKCs to the cell membrane for activation. Novel PKCs are activated by DAG without the requirement for calcium. Atypical PKCs are regulated by other mechanisms, often involving protein-protein interactions.
Figure 1. General activation pathway for conventional and novel PKC isoforms.
Mechanisms of Action of Featured Inhibitors
The inhibitors discussed in this guide employ different strategies to block PKC activity.
Figure 2. Mechanisms of action for different classes of PKC inhibitors.
Experimental Protocols
Accurate determination of inhibitor potency is essential for comparative studies. Below are detailed methodologies for two common types of in vitro PKC kinase activity assays.
Radiolabeled Kinase Assay
This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific PKC substrate.
Materials:
-
Purified PKC isozyme
-
PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)
-
Inhibitor stock solutions
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the inhibitor in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the purified PKC isozyme, the substrate peptide, and the inhibitor dilution.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the assay.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Fluorescence Polarization (FP)-Based Kinase Assay
This non-radioactive, high-throughput method measures the change in fluorescence polarization of a fluorescently labeled phosphopeptide tracer that competes with the kinase-generated phosphopeptide for binding to a phosphospecific antibody.
Materials:
-
Purified PKC isozyme
-
PKC substrate peptide
-
ATP
-
Kinase reaction buffer
-
Inhibitor stock solutions
-
Fluorescently labeled phosphopeptide tracer
-
Phosphospecific antibody
-
Stop solution (e.g., EDTA)
-
384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the kinase reaction buffer.
-
In a 384-well microplate, add the purified PKC isozyme, the substrate peptide, and the inhibitor dilution.
-
Start the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and for a time determined to be in the linear range of the assay.
-
Terminate the reaction by adding a stop solution containing EDTA.
-
Add a detection mixture containing the fluorescently labeled phosphopeptide tracer and the phosphospecific antibody.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percentage of inhibition based on the decrease in fluorescence polarization compared to a control without inhibitor.
-
Determine the IC50 value as described for the radiolabeled assay.
Figure 3. Generalized experimental workflow for determining PKC inhibitor IC50 values.
Conclusion
The choice of a PKC inhibitor is critical and depends on the specific research question, the PKC isoforms of interest, and the experimental system. Protein Kinase C (19-31) offers a high degree of specificity as a pseudosubstrate inhibitor for PKCα. In contrast, small molecule inhibitors like Staurosporine and Go 6983 exhibit broader activity across multiple kinase families, which can be advantageous for pathway screening but requires careful interpretation of results. Isoform-preferential inhibitors such as Enzastaurin provide a valuable tool for dissecting the roles of specific PKC family members. This guide, by presenting comparative data and detailed protocols, aims to empower researchers to make informed decisions in their investigations of Protein Kinase C signaling.
References
Scrambled Peptide Controls for Protein Kinase C (19-31) Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate controls is paramount for the rigorous validation of experimental results. In studies involving the pseudosubstrate inhibitor Protein Kinase C (19-31), scrambled peptides serve as a critical negative control to ensure that the observed effects are specific to the inhibition of PKC and not due to non-specific peptide interactions.
This guide provides a comprehensive comparison of scrambled peptide controls for PKC (19-31) experiments, supported by experimental data and detailed protocols.
Comparison of PKC (19-31) Inhibitor and Scrambled Peptide Control
The PKC (19-31) peptide is a synthetic peptide that mimics the pseudosubstrate region of PKC, thereby competitively inhibiting its activity. A scrambled peptide control consists of the same amino acids as the inhibitor peptide but in a randomized sequence. This control is designed to be biologically inactive, ensuring that any observed cellular response is a direct result of the specific amino acid sequence of the inhibitor and its interaction with PKC, rather than a non-specific effect of introducing a peptide into the system.
Data Summary: Efficacy and Specificity
The following tables summarize quantitative data from studies comparing the effects of the PKC (19-31) inhibitor and its scrambled peptide control in various experimental models.
| Experiment | Cell Type | Measurement | PKC (19-31) Inhibitor | Scrambled Peptide Control | Vehicle Control (e.g., DMSO) | Reference |
| Chloride Current Activation | Xenopus laevis Oocytes | Peak Outward Current (+60 mV) | 263 ± 89 nA | No significant current | 31 ± 12 nA | [1] |
| Chloride Current Activation | Xenopus laevis Oocytes | Peak Inward Current (-100 mV) | -59 ± 15 nA | No significant current | -14 ± 6 nA | [1] |
| TRPV1 Sensitization | Dorsal Root Ganglion Neurons | Second-to-first Capsaicin Response Ratio | 0.83 ± 0.18 (blocks sensitization) | 9.05 ± 2.82 (does not block sensitization) | N/A | [2] |
| Inhibitor | Target | IC50 Value | Scrambled Control IC50 Value | Fold Difference | Reference |
| myr-ZIP | PKMζ | 0.27 µM | 1.29 µM | ~4.8 | [3] |
Note: While not PKC (19-31), the data on myr-ZIP, another PKC pseudosubstrate inhibitor, and its scrambled control (myr-SCR) illustrates the principle that scrambled peptides can have significantly reduced, but not always zero, activity.[3]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments cited in this guide.
Electrophysiological Recording in Xenopus Oocytes
This protocol is adapted from a study investigating the activation of chloride currents.
-
Oocyte Preparation: Xenopus laevis oocytes are prepared and maintained in a standard bathing solution.
-
Microinjection: Oocytes are injected with a 50 nl volume of either the PKC (19-31) inhibitor, the scrambled peptide control, or the vehicle (DMSO diluted with sterile water).
-
Electrophysiology: Two-electrode voltage-clamp recordings are performed to measure whole-cell currents. A series of voltage steps are applied to elicit and record the currents.
-
Data Analysis: The peak inward and outward currents at specific voltages are measured and compared between the different treatment groups.
Assessment of TRPV1 Sensitization in Dorsal Root Ganglion (DRG) Neurons
This protocol is based on research examining the role of PKC in pain sensitization.
-
Cell Culture: Primary cultures of DRG neurons are established from rats.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on individual DRG neurons. The recording pipette contains either the PKC (19-31) inhibitor or the scrambled control peptide.
-
Capsaicin Application: Two applications of capsaicin (a TRPV1 agonist) are administered to the neuron, and the resulting currents are recorded.
-
Data Analysis: The ratio of the peak current from the second capsaicin application to the first is calculated. A ratio greater than 1 indicates sensitization. The ratios are compared between cells treated with the inhibitor and the scrambled control.
Visualizing the Role of Scrambled Controls
Diagrams can clarify the logical relationships in signaling pathways and experimental design.
Figure 1. Logical flow of a typical experiment using a PKC inhibitor and a scrambled peptide control.
Figure 2. Workflow for validating the specificity of PKC inhibition using a scrambled peptide control.
Alternative Negative Controls
While scrambled peptides are a robust control, other negative controls can also be employed in PKC experiments:
-
Heat-Inactivated PKC: For in vitro kinase assays, using heat-inactivated PKC ensures that any observed phosphorylation is due to the enzymatic activity of PKC.
-
Inactive Peptide Analogs: Peptides with specific point mutations that are known to abolish inhibitory activity can also be used. For example, substituting a key arginine residue in the pseudosubstrate sequence with alanine significantly reduces its inhibitory potency.
-
Vehicle Control: The solvent used to dissolve the peptides (e.g., DMSO, water) should always be tested alone to control for any effects of the vehicle itself.
References
The Specificity of Protein Kinase C (19-31): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, selecting the right tools to dissect cellular signaling pathways is paramount. This guide provides an objective comparison of the widely used Protein Kinase C (PKC) pseudosubstrate inhibitor, PKC(19-31), with other common PKC inhibitors, supported by experimental data and detailed protocols to aid in the precise investigation of PKC-mediated events.
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to the regulation of a vast array of cellular processes, including proliferation, differentiation, and apoptosis. The diversity of PKC isoforms and their overlapping substrate specificities present a significant challenge in elucidating their individual roles. Specific inhibitors are crucial tools for attributing specific cellular events to the activity of this important kinase family.
PKC(19-31) is a peptide corresponding to the pseudosubstrate domain (residues 19-31) of PKCα. It acts as a competitive inhibitor by binding to the substrate-binding cavity of the kinase, thereby preventing the phosphorylation of natural substrates. A modified version of this peptide, [Ser25]PKC(19-31), in which the alanine at position 25 is replaced with a serine, transforms the inhibitor into a substrate, making it a valuable tool for kinase activity assays.
Comparative Analysis of PKC Inhibitors
The efficacy and utility of a PKC inhibitor are determined by its potency (IC50) and its specificity against different PKC isoforms and other kinases. This section compares PKC(19-31) with other commonly used PKC inhibitors.
| Inhibitor | Type | Target PKC Isoforms | IC50 (nM) | Off-Target Effects/Notes |
| PKC(19-31) | Pseudosubstrate Peptide | Conventional (α, β, γ) & Novel (δ, ε, θ) | ~150 (for PKCα/β) | Highly specific for PKC. As a peptide, it is membrane-impermeant and must be introduced directly into cells (e.g., via microinjection or cell-permeable peptide strategies). |
| Chelerythrine | Small Molecule (Alkaloid) | Pan-PKC | 660 | Interacts with the catalytic domain. Has been reported to have PKC-independent effects, including direct effects on ion channels. |
| Bisindolylmaleimide I (GF 109203X) | Small Molecule | Pan-PKC (potent against α, β, γ, δ, ε) | 2-20 (for various isoforms) | ATP-competitive inhibitor. Also inhibits other kinases such as GSK-3 and RSK at higher concentrations. |
| Ro-31-8220 | Small Molecule | Pan-PKC (potent against α, β, γ, ε) | 5-28 (for various isoforms) | ATP-competitive inhibitor. Known to inhibit other kinases, including MAPKAP-K1b, MSK1, and GSK3β, sometimes with greater potency than for some PKC isoforms. |
Note: IC50 values can vary depending on the experimental conditions, including ATP concentration and the specific substrate used.
Signaling Pathway and Experimental Workflow
To understand the context in which PKC(19-31) is used, it is essential to visualize the PKC signaling pathway and the experimental workflow for assessing inhibitor specificity.
Experimental Protocols
Accurate determination of inhibitor potency and specificity is fundamental. Below are detailed methodologies for key experiments.
In Vitro PKC Kinase Assay (Radiometric)
This protocol is designed to measure the activity of a purified PKC isoform and determine the IC50 value of an inhibitor.
Materials:
-
Purified active PKC isoform (e.g., PKCα)
-
PKC Substrate: [Ser25]PKC(19-31) peptide
-
PKC Inhibitor: PKC(19-31) or other test compounds
-
Kinase Reaction Buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL Phosphatidylserine, 20 µg/mL Diacylglycerol)
-
ATP Solution: 100 µM ATP with γ-³²P-ATP (specific activity ~3000 Ci/mmol)
-
Stop Solution: 75 mM Phosphoric Acid
-
P81 Phosphocellulose Paper
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mix by adding:
-
10 µL of Kinase Reaction Buffer
-
5 µL of PKC Substrate ([Ser25]PKC(19-31), final concentration 20 µM)
-
5 µL of diluted inhibitor (a range of concentrations) or vehicle control.
-
5 µL of purified PKC enzyme (e.g., 10 ng).
-
-
Pre-incubation: Gently mix and pre-incubate the reaction mixture for 10 minutes at 30°C.
-
Initiation: Start the reaction by adding 5 µL of the ATP solution. The final reaction volume is 30 µL.
-
Incubation: Incubate the reaction for 15 minutes at 30°C.
-
Stopping the Reaction: Spot 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Washing: Immediately immerse the P81 paper in a beaker of 75 mM phosphoric acid. Wash three times for 5 minutes each with fresh phosphoric acid. Finally, rinse with acetone and let it air dry.
-
Quantification: Place the dry P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) and plot the results to determine the IC50 value.
Determining IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
Procedure:
-
Perform the kinase assay with a range of inhibitor concentrations (typically logarithmic dilutions).
-
For each concentration, calculate the percentage of kinase activity relative to the control reaction without inhibitor (% Activity).
-
% Activity = (cpm_inhibitor / cpm_control) * 100
-
-
Calculate the percentage of inhibition:
-
% Inhibition = 100 - % Activity
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of inhibitor that produces 50% inhibition.
Conclusion
The pseudosubstrate peptide PKC(19-31) stands out as a highly specific inhibitor for conventional and novel PKC isoforms. Its primary advantage lies in its mode of action, which targets the substrate-binding site, conferring a higher degree of specificity compared to ATP-competitive small molecule inhibitors that can exhibit off-target effects on other kinases. However, its peptide nature and consequent membrane impermeability necessitate direct intracellular delivery for in vivo studies.
In contrast, small molecule inhibitors like Bisindolylmaleimide I and Ro-31-8220 offer the convenience of cell permeability but at the cost of reduced specificity, with known off-target effects on other kinase families. Chelerythrine, while widely used, also presents challenges with potential non-specific interactions.
The choice of inhibitor should, therefore, be guided by the specific experimental question. For highly specific inhibition of PKC in in vitro assays or when direct intracellular delivery is feasible, PKC(19-31) is an excellent choice. For cell-based assays where a broader but potent inhibition of PKC is desired, and potential off-target effects are controlled for, small molecule inhibitors can be valuable tools. Researchers should always validate their findings using multiple inhibitors with different mechanisms of action to ensure the observed effects are indeed mediated by PKC.
Validating Protein Kinase C (19-31) Pseudosubstrate Findings with Knockdown Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of knockdown and knockout strategies to validate findings related to the Protein Kinase C (PKC) pseudosubstrate region (19-31). It includes supporting experimental data, detailed protocols, and visualizations of key cellular processes.
The Protein Kinase C (PKC) family of serine/threonine kinases plays a pivotal role in a myriad of cellular signaling pathways, regulating processes from cell proliferation and differentiation to apoptosis.[1] A key regulatory feature of many PKC isoforms is an autoinhibitory pseudosubstrate domain, a sequence that mimics a substrate but is not phosphorylated. The PKCα pseudosubstrate sequence, specifically residues 19-31, acts as a competitive inhibitor, maintaining the enzyme in an inactive state.[2][3] Genetic knockdown and knockout techniques are indispensable tools for dissecting the specific roles of individual PKC isoforms and validating the functional consequences of the pseudosubstrate's inhibitory action. This guide compares the three most common techniques: small interfering RNA (siRNA), short hairpin RNA (shRNA), and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9.
Performance Comparison of Knockdown and Knockout Techniques
The choice of gene silencing technology depends on the specific experimental goals, including the desired duration of the effect, the cell type, and the need for stable cell lines. Below is a summary of quantitative data from studies that have utilized these techniques to reduce the expression of various PKC isoforms.
| Target Isoform | Technique | Cell Line | Transfection/Transduction Method | Knockdown Efficiency (%) | Validation Method | Reference |
| PKCα | siRNA | Human Metastatic Melanoma (MM-RU) | Transfection | Nearly abrogated | Western Blot | [4] |
| PKCα & PKCδ | siRNA | Human Embryonic Kidney (HEK-293) & HeLa | Transfection | Specific suppression, maximum at 48-72h | Western Blot | [5] |
| PKCβI | siRNA | Wildtype Vascular Smooth Muscle Cells (VSMCs) | Transfection | Significant knockdown | Western Blot | |
| PKCδ | siRNA | Mouse Model of Cardiac Hypertrophy | In vivo delivery | Successful downregulation | Western Blot | |
| PKCδ | shRNA | Huh-7 (human hepatoma) | Stable transfection | Not specified | Western Blot | |
| PKCε | siRNA | Human Dermal Microvascular Endothelial Cells (HDMECs) | Transfection | ~75% (at 48h with 10nM siRNA) | Western Blot & RT-qPCR | |
| Multiple PKC isoforms | siRNA | Human Embryonic Kidney (HEK-293) | Transfection | ~75% | Western Blot | |
| PKCζ & PKCι | siRNA | HeLa | Transfection | Efficient for PKCζ, ~50% for PKCι | Western Blot | |
| ERN1 & ALPK1 (kinases) | shRNA | MDA-MB-468 (human breast cancer) | Lentiviral transduction | ERN1: 46-66%, ALPK1: 64-91% | RT-qPCR & Western Blot | |
| Luciferase (reporter gene) | siRNA vs. shRNA | In vivo (mouse liver) | Hydrodynamic dosing | >80% for both, >99% combined | Bioluminescence Imaging | |
| PKCδ | CRISPR-Cas9 | Mouse Embryonic Stem Cells (mESCs) | Not specified | Knockout | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of knockdown and knockout experiments. Below are representative protocols for siRNA, shRNA, and CRISPR-Cas9 targeting PKC isoforms.
siRNA-Mediated Knockdown of PKC Isoforms
This protocol is adapted from studies performing transient knockdown of PKC isoforms in cultured cells.
Materials:
-
siRNA duplexes targeting the PKC isoform of interest and non-targeting control siRNA.
-
Lipofectamine RNAiMAX transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Appropriate cell culture medium and plates.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer for protein extraction.
-
Antibodies for Western blot analysis (primary antibody against the target PKC isoform and a loading control like β-actin, and a secondary antibody).
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 10-30 pmol of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 200 µL siRNA-lipid complex to each well containing cells and fresh medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for each cell line and target protein.
-
Validation of Knockdown:
-
After incubation, wash the cells with PBS and lyse them for protein extraction.
-
Perform Western blot analysis to determine the protein levels of the target PKC isoform. Compare the expression levels in cells treated with target-specific siRNA to those treated with non-targeting control siRNA.
-
Lentiviral shRNA-Mediated Knockdown of PKC Isoforms
This protocol provides a general framework for creating stable cell lines with long-term suppression of a target PKC isoform.
Materials:
-
Lentiviral vector encoding an shRNA targeting the PKC isoform of interest and a non-targeting control shRNA.
-
Packaging plasmids (e.g., psPAX2 and pMD2.G).
-
HEK293T cells for virus production.
-
Transfection reagent (e.g., FuGENE HD).
-
Target cells for transduction.
-
Polybrene.
-
Puromycin for selection.
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and the packaging plasmids using a suitable transfection reagent.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
-
Transduction of Target Cells:
-
Seed the target cells in a 12-well plate.
-
On the day of transduction, replace the medium with fresh medium containing Polybrene (typically 5 µg/ml).
-
Add the lentiviral supernatant to the cells at various multiplicities of infection (MOI) to determine the optimal concentration.
-
Incubate the cells overnight.
-
-
Selection of Stable Cells:
-
Replace the virus-containing medium with fresh medium.
-
After 24 hours, add puromycin to the medium at a pre-determined concentration to select for transduced cells.
-
Maintain the cells under puromycin selection until resistant colonies appear.
-
-
Validation of Knockdown:
-
Expand the puromycin-resistant clones.
-
Validate the knockdown of the target PKC isoform at both the mRNA (by RT-qPCR) and protein (by Western blot) levels.
-
CRISPR-Cas9-Mediated Knockout of PKC Isoforms
This protocol outlines the general steps for generating a stable knockout of a PKC isoform.
Materials:
-
CRISPR-Cas9 expression vector (containing Cas9 nuclease and a guide RNA targeting the PKC isoform).
-
Target cells.
-
Transfection reagent or electroporation system.
-
Single-cell cloning supplies (e.g., 96-well plates).
-
Genomic DNA extraction kit.
-
PCR primers flanking the target site.
-
DNA sequencing service.
Procedure:
-
Guide RNA Design and Cloning:
-
Design a guide RNA (gRNA) specific to an early exon of the target PKC isoform gene.
-
Clone the gRNA sequence into a Cas9 expression vector.
-
-
Transfection/Electroporation:
-
Introduce the CRISPR-Cas9 plasmid into the target cells using an appropriate method.
-
-
Single-Cell Cloning:
-
After transfection, dilute the cells to a single-cell suspension and plate them in 96-well plates to isolate individual clones.
-
-
Screening for Knockout Clones:
-
Expand the individual clones.
-
Extract genomic DNA from each clone.
-
Perform PCR to amplify the region of the gene targeted by the gRNA.
-
Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation and a premature stop codon, leading to a functional knockout.
-
-
Validation of Knockout:
-
Confirm the absence of the target PKC isoform protein in the knockout clones by Western blot analysis.
-
Visualizing the Validation Workflow and Signaling Pathways
Diagrams generated using Graphviz (DOT language) illustrate the experimental workflows and the signaling pathways involved in validating PKC (19-31) findings.
Caption: Workflow for validating PKC knockdown/knockout.
Caption: PKC signaling and validation via knockdown.
Objective Comparison and Recommendations
siRNA: This method is ideal for rapid, transient knockdown experiments to screen for the involvement of a particular PKC isoform in a specific cellular response. The transient nature allows for the assessment of immediate effects without the long-term compensatory mechanisms that can occur with stable knockdown or knockout. However, off-target effects can be a concern, and the knockdown efficiency can vary between experiments and cell lines.
shRNA: For long-term studies and the creation of stable cell lines, shRNA delivered via lentiviral vectors is the preferred method. This is particularly useful for in vivo studies or when a sustained reduction in PKC expression is required to observe a phenotype. The integration of the shRNA into the host genome ensures its propagation to daughter cells. However, the process of generating stable cell lines is more time-consuming than transient siRNA transfection, and potential off-target effects and variable knockdown levels between clones need to be carefully evaluated.
Validating PKC (19-31) Pseudosubstrate Function:
To specifically validate findings related to the PKC (19-31) pseudosubstrate, a combination of these techniques with biochemical assays is highly effective. For instance, researchers can use a cell-permeable peptide corresponding to the PKC (19-31) sequence to inhibit PKC activity. By comparing the effects of this peptide in wild-type cells versus cells where a specific PKC isoform has been knocked down or out, one can attribute the observed cellular response to the inhibition of that particular isoform's activity, which is normally regulated by its endogenous pseudosubstrate. For example, if the (19-31) peptide inhibits insulin-stimulated glucose uptake, and this inhibition is lost in cells where a specific PKC isoform is knocked down, it provides strong evidence that this isoform is the relevant target of the pseudosubstrate in that pathway.
References
- 1. Protein kinase C isoforms: Multi-functional regulators of cell life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C(19-31) pseudosubstrate inhibition of insulin action in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNAi-mediated knockdown of protein kinase C-alpha inhibits cell migration in MM-RU human metastatic melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subtype- and species-specific knockdown of PKC using short interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Protein Kinase C (19-31) Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pseudosubstrate inhibitor Protein Kinase C (19-31) [PKC (19-31)], focusing on its performance across various cell types. PKC (19-31) is a peptide derived from the pseudosubstrate regulatory domain of Protein Kinase Cα (PKCα) and is widely used as a tool to investigate the physiological roles of PKC.[1] This document summarizes quantitative data, details key experimental protocols, and presents signaling pathways and workflows to facilitate a deeper understanding of this inhibitory peptide's function in different cellular contexts.
Performance Comparison of PKC (19-31)
The inhibitory efficacy of PKC (19-31) varies significantly depending on the cell type, the specific PKC isoform being targeted, and the particular cellular process under investigation. The following table summarizes the effective concentrations and half-maximal inhibitory concentrations (IC50) of PKC (19-31) observed in different cell types and experimental settings.
| Cell Type/System | Target/Process | Effective Concentration / IC50 | Reference |
| General (in vitro) | Protein Kinase C (PKC) | IC50 = 100 nM | [2] |
| Honeybee Brain (in vitro) | MARCKS phosphorylation by purified PKC | IC50 ≈ 10 µM | [3] |
| Rat Adipocytes (intact) | Insulin-stimulated hexose uptake | IC50 = 600 µM | |
| Rat Adipocytes (electroporated) | Insulin-stimulated hexose uptake | IC50 = 30 µM | |
| Arterial Smooth Muscle Myocytes | L-type Ca2+ channel current | 1 µM | [4] |
| Chromaffin Cells | Vesicle pool refilling | 10 µM | |
| Rabbit Arterial Smooth Muscle | Phorbol ester-induced contraction | 30 µM | [5] |
| GH3 Cells (Pituitary) | BK channel activity | 500 nM |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments frequently employed to assess the effects of PKC (19-31).
In Vitro PKC Kinase Assay
This assay measures the ability of PKC (19-31) to inhibit the phosphorylation of a substrate by a specific PKC isoform in a cell-free system.
Materials:
-
Purified active PKC isoform (e.g., PKCα)
-
PKC (19-31) peptide
-
PKC substrate peptide (e.g., [Ser25]PKC (19-31) or myelin basic protein)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the substrate peptide, and the purified PKC enzyme.
-
Add varying concentrations of the PKC (19-31) inhibitor peptide to the reaction mixtures.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter to determine the level of substrate phosphorylation.
-
Calculate the percentage of inhibition at each PKC (19-31) concentration and determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of intracellularly applied PKC (19-31) on ion channel activity in living cells.
Materials:
-
Isolated cells (e.g., neurons, smooth muscle cells)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular solution (specific to the cell type)
-
Intracellular (pipette) solution containing PKC (19-31) at the desired concentration (e.g., 1 µM). The standard intracellular solution typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2.
Procedure:
-
Prepare the intracellular solution with and without PKC (19-31).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with the intracellular solution containing PKC (19-31).
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration, allowing the pipette solution to dialyze into the cell.
-
Apply a voltage-clamp protocol to elicit and record the ion channel currents of interest (e.g., L-type Ca2+ currents).
-
Record currents at various time points after establishing the whole-cell configuration to observe the effect of PKC (19-31) as it diffuses into the cell.
-
Compare the current amplitudes and kinetics to control cells recorded with a pipette solution lacking the inhibitor.
Smooth Muscle Contraction Assay
This assay assesses the impact of PKC (19-31) on the contractile response of smooth muscle tissue.
Materials:
-
Isolated smooth muscle strips (e.g., arterial rings)
-
Organ bath system with force transducer
-
Physiological salt solution (e.g., Krebs-Henseleit solution)
-
Contractile agonist (e.g., phenylephrine, phorbol esters)
-
PKC (19-31) (if a membrane-permeable version is used, otherwise permeabilization is required)
Procedure:
-
Mount the smooth muscle strips in the organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Allow the tissue to equilibrate under a resting tension.
-
If using non-permeable PKC (19-31), permeabilize the tissue with an agent like β-escin.
-
Pre-incubate the tissue with PKC (19-31) for a specified duration.
-
Induce contraction by adding a contractile agonist to the bath.
-
Record the isometric tension generated by the muscle strip using the force transducer.
-
Compare the contractile response in the presence and absence of the PKC inhibitor.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within cellular signaling pathways and the logical flow of experimental procedures is essential for a clear understanding.
Caption: General PKC signaling pathway and the inhibitory action of PKC (19-31).
Caption: Workflow for an in vitro PKC kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Induction of a Specific Olfactory Memory Leads to a Long-Lasting Activation of Protein Kinase C in the Antennal Lobe of the Honeybee - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Possible involvement of the novel CPI-17 protein in protein kinase C signal transduction of rabbit arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Protein Kinase C (19-31) Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the peptide inhibitor Protein Kinase C (19-31) against other well-established PKC inhibitors. The data presented here is intended to offer an objective comparison of performance, supported by experimental protocols and visualizations of key biological and experimental processes.
Comparative Inhibitory Activity of PKC Inhibitors
The inhibitory potency of Protein Kinase C (19-31) and other common PKC inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of an inhibitor required to reduce the activity of the PKC enzyme by 50%. These values are critical for comparing the efficacy of different inhibitors.
| Inhibitor | Type | Target PKC Isoforms | IC50 (in vitro) | Reference |
| Protein Kinase C (19-31) | Peptide Inhibitor (Pseudosubstrate) | Pan-PKC | 100 nM - 0.2 mM | [1][2] |
| Staurosporine | Small Molecule (ATP-competitive) | Pan-PKC (Broad Kinase Inhibitor) | ~2.7 nM | [3] |
| Gö 6983 | Small Molecule (ATP-competitive) | Pan-PKC (α, β, γ, δ) | 6-10 nM | [4] |
| Bisindolylmaleimide I (GF109203X) | Small Molecule (ATP-competitive) | Pan-PKC (α, βI, βII, γ) | 16-20 nM |
Note: The reported IC50 for Protein Kinase C (19-31) can vary depending on the experimental conditions and the specific variant of the peptide used. For instance, a cell-permeable version of the PKC β pseudosubstrate (amino acids 19-31) has a reported IC50 of approximately 0.5 μM.
Experimental Protocols
A generalized protocol for a radioactive in vitro Protein Kinase C activity assay is provided below. This method is commonly used to determine the IC50 values of PKC inhibitors.
Objective: To measure the phosphotransferase activity of Protein Kinase C in the presence of various concentrations of an inhibitor to determine its IC50 value.
Materials:
-
Purified Protein Kinase C enzyme (specific isoform or mixed population)
-
PKC (19-31) or other test inhibitors
-
PKC substrate peptide (e.g., [Ser25]PKC (19-31) or myelin basic protein)
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol
-
Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles
-
Magnesium/ATP Cocktail: 75 mM MgCl2 and 500 µM ATP
-
[γ-³²P]ATP (radiolabeled ATP)
-
P81 Phosphocellulose Paper
-
0.75% Phosphoric Acid
-
Scintillation Counter and Vials
-
Microcentrifuge tubes
-
Pipettes and tips
-
30°C water bath
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test inhibitor (e.g., PKC (19-31)) in Assay Dilution Buffer.
-
Prepare the substrate cocktail containing the PKC substrate peptide in ADB.
-
Prepare the lipid activator by sonicating PS and DAG in ADB.
-
Prepare the final Mg²⁺/ATP cocktail by adding a small volume of [γ-³²P]ATP to the non-radioactive Mg²⁺/ATP solution.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, add 10 µL of the substrate cocktail.
-
Add 10 µL of the inhibitor dilution (or ADB for the control).
-
Add 10 µL of the lipid activator.
-
Add 10 µL of the purified PKC enzyme preparation.
-
Initiate the reaction by adding 10 µL of the [γ-³²P]ATP-containing Mg²⁺/ATP cocktail.
-
Gently mix and incubate the reaction tubes at 30°C for 10-20 minutes.
-
-
Stopping the Reaction and Quantifying Phosphorylation:
-
After the incubation period, spot 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Immediately immerse the P81 paper in a beaker of 0.75% phosphoric acid.
-
Wash the P81 papers three to four times with 0.75% phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
Place the dried P81 paper squares into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The counts per minute (CPM) are proportional to the amount of ³²P incorporated into the substrate peptide, and thus reflect the PKC activity.
-
Plot the PKC activity (as a percentage of the control without inhibitor) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizing Key Processes
To better understand the context of Protein Kinase C (19-31) in research and drug development, the following diagrams illustrate a simplified PKC signaling pathway and a typical experimental workflow for cross-validating kinase inhibitors.
Caption: Simplified signaling pathway of conventional Protein Kinase C (cPKC) activation.
Caption: Experimental workflow for the cross-validation of a novel kinase inhibitor.
References
Beyond the Pseudosubstrate: A Comparative Guide to Alternative PKC Inhibition Methods
For researchers, scientists, and drug development professionals, the selective inhibition of Protein Kinase C (PKC) isozymes is crucial for dissecting their roles in complex signaling pathways and for developing targeted therapeutics. While the pseudosubstrate peptide PKC (19-31) has been a valuable tool, a diverse array of alternative methods offering varying degrees of selectivity, potency, and mechanisms of action are available. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate inhibitory strategy.
This guide explores three primary alternative approaches to PKC inhibition beyond the well-established pseudosubstrate peptide PKC (19-31): small molecule inhibitors, RNA interference (RNAi), and novel peptide-based and allosteric inhibitors. Each method presents distinct advantages and disadvantages in terms of specificity, mechanism, and application.
Small Molecule Inhibitors: A Versatile Arsenal
Small molecule inhibitors represent the most extensive and varied class of PKC inhibitors. They can be broadly categorized based on their mechanism of action, primarily targeting the ATP-binding site or the diacylglycerol (DAG) binding site.
ATP-Competitive Inhibitors
These inhibitors function by competing with ATP for binding to the catalytic domain of PKC. While often potent, achieving isozyme selectivity can be challenging due to the conserved nature of the ATP-binding pocket among protein kinases.
Table 1: Comparison of ATP-Competitive Small Molecule PKC Inhibitors
| Inhibitor | Target Isozyme(s) | IC50 (nM) | Mechanism of Action | Key Features & Limitations |
| Staurosporine | Pan-PKC | 2.7 | ATP-competitive | Potent but non-selective; inhibits a broad range of kinases.[1] |
| Enzastaurin (LY317615) | PKCβ | 6 (PKCβ), 39 (PKCα), 83 (PKCγ), 110 (PKCε) | ATP-competitive | Selective for PKCβ; has been investigated in clinical trials.[1] |
| Ruboxistaurin (LY333531) | PKCβ1, PKCβ2 | 4.7 (PKCβ1), 5.9 (PKCβ2) | ATP-competitive | Highly selective for PKCβ isoforms; studied in the context of diabetic complications.[1][2] |
| Sotrastaurin (AEB071) | Pan-PKC (potent against α, β, θ) | 0.95 (PKCα), 0.64 (PKCβ), 0.22 (PKCθ) | ATP-competitive | Potent pan-PKC inhibitor with immunosuppressive properties.[1] |
| Gö 6983 | Pan-PKC (α, β, γ, δ, ζ) | 7 (PKCα), 7 (PKCβ), 6 (PKCγ), 10 (PKCδ), 60 (PKCζ) | ATP-competitive | Broad-spectrum PKC inhibitor. |
| Bisindolylmaleimide I (GF109203X) | cPKC (α, β, γ) | 20 (PKCα), 17 (PKCβI), 16 (PKCβII), 20 (PKCγ) | ATP-competitive | Selective for conventional PKC isozymes over atypical PKCs. |
| Ro 31-8220 | Pan-PKC (α, βI, βII, γ, ε) | 5 (PKCα), 24 (PKCβI), 14 (PKCβII), 27 (PKCγ), 24 (PKCε) | ATP-competitive | Potent pan-PKC inhibitor that also inhibits other kinases like MAPKAP-K1b and GSK3β. |
Diacylglycerol (DAG) Competitive Inhibitors
These molecules target the C1 domain of conventional and novel PKC isozymes, preventing the binding of the natural activator, DAG.
Table 2: Comparison of DAG-Competitive Small Molecule PKC Inhibitors
| Inhibitor | Target Isozyme(s) | IC50 | Mechanism of Action | Key Features & Limitations |
| Calphostin C | cPKC, nPKC | 50 nM (for rat brain PKC) | DAG-competitive (targets C1 domain) | Potent and selective for DAG-dependent PKCs; requires light for activation, limiting its use in in vivo studies. |
| Safingol (L-threo-dihydrosphingosine) | PKCα | 37.5 µM | DAG-competitive (targets C1 domain) | Interacts with the C1 domain; has been investigated in combination with chemotherapy. |
RNA Interference (RNAi): Silencing the Source
RNA interference offers a highly specific approach to inhibit PKC function by targeting the mRNA of a specific isozyme, leading to its degradation and subsequent reduction in protein expression. This method is particularly valuable for studying the long-term effects of isozyme-specific depletion.
| Method | Target | Mechanism of Action | Advantages | Disadvantages |
| siRNA (small interfering RNA) | Specific PKC isozyme mRNA | Post-transcriptional gene silencing | High specificity for the target isozyme. Allows for the study of the effects of protein loss. | Transient effect. Delivery to target cells can be challenging. Off-target effects are possible. |
| shRNA (short hairpin RNA) | Specific PKC isozyme mRNA | Post-transcriptional gene silencing | Stable, long-term knockdown of the target gene. Can be delivered via viral vectors for in vivo studies. | Potential for off-target effects and induction of an interferon response. Integration into the host genome carries a risk of insertional mutagenesis. |
Novel Peptide-Based and Allosteric Inhibitors: The Next Frontier
Emerging strategies for PKC inhibition focus on disrupting protein-protein interactions or modulating enzyme activity through allosteric sites, offering the potential for greater isozyme selectivity.
Peptide Inhibitors
These are often derived from PKC itself or its interacting proteins and can act as competitive inhibitors of substrate binding or protein-protein interactions.
Table 4: Comparison of Novel Peptide-Based PKC Inhibitors
| Inhibitor Type | Example | Mechanism of Action | Key Features |
| Myristoylated Peptide Inhibitors | myr-PKC peptides | Derived from PKC protein fragments, myristoylation enhances cell permeability and inhibitory effect. | Higher potency compared to non-myristoylated counterparts. |
| Substrate-Competitive Peptides | Peptides mimicking phosphorylation sites of PKC substrates | Compete with natural substrates for binding to the active site. | Can offer isozyme selectivity based on substrate specificity. |
Allosteric Inhibitors
Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that leads to inhibition. This approach holds promise for developing highly selective inhibitors.
Table 5: Comparison of Allosteric PKC Inhibitors
| Inhibitor Type | Mechanism of Action | Advantages |
| Allosteric Kinase Inhibitors | Bind to sites outside the conserved ATP-binding pocket, leading to conformational changes that inactivate the enzyme. | High potential for isozyme selectivity due to less conservation of allosteric sites. May overcome resistance to ATP-competitive inhibitors. |
Experimental Protocols
In Vitro PKC Kinase Assay
This assay measures the phosphotransferase activity of PKC by quantifying the transfer of the γ-phosphate from [γ-³²P]ATP to a specific substrate peptide.
Protocol:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following on ice:
-
Substrate cocktail (containing a specific PKC substrate peptide, e.g., QKRPSQRSKYL).
-
Inhibitor cocktail (containing the test inhibitor at various concentrations) or vehicle control.
-
Lipid activator (e.g., phosphatidylserine and diacylglycerol), sonicated on ice before use.
-
Purified PKC enzyme (25-100 ng) or immunoprecipitated PKC.
-
-
Initiate the Reaction: Add the Mg²⁺/ATP cocktail containing [γ-³²P]ATP to the reaction mixture.
-
Incubation: Incubate the tubes at 30°C for 10 minutes.
-
Stop the Reaction: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the P81 paper using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.
Western Blot Analysis of PKC Downstream Targets
This method is used to assess the in-cell efficacy of a PKC inhibitor by measuring the phosphorylation status of known downstream substrates.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat cells with the PKC inhibitor or vehicle control for the desired time.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein phosphorylation.
siRNA Transfection for PKC Knockdown
This protocol describes the transient knockdown of a specific PKC isozyme using siRNA.
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach 60-80% confluency at the time of transfection.
-
Prepare siRNA-Lipid Complexes:
-
Dilute the specific PKC siRNA and a negative control siRNA in a serum-free medium (e.g., Opti-MEM®).
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine® RNAiMAX) in the same medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow the formation of complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Analysis of Knockdown:
-
Western Blot: Harvest the cells and perform Western blotting as described above using an antibody against the targeted PKC isozyme to confirm protein knockdown.
-
qRT-PCR: Isolate RNA from the cells and perform quantitative real-time PCR to measure the reduction in the target PKC mRNA levels.
-
Signaling Pathways and Experimental Workflows
// Nodes GPCR [label="GPCR / RTK", fillcolor="#F1F3F4"]; PLC [label="Phospholipase C (PLC)", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; IP3 [label="IP3", fillcolor="#F1F3F4"]; DAG [label="Diacylglycerol (DAG)", fillcolor="#F1F3F4"]; ER [label="Endoplasmic Reticulum", fillcolor="#F1F3F4"]; Ca2 [label="Ca²⁺", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; cPKC [label="Conventional PKC\n(α, β, γ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nPKC [label="Novel PKC\n(δ, ε, η, θ)", fillcolor="#34A853", fontcolor="#FFFFFF"]; aPKC [label="Atypical PKC\n(ζ, ι/λ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g., MARCKS, transcription factors)", fillcolor="#F1F3F4"]; Response [label="Cellular Response\n(Proliferation, Differentiation, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges GPCR -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to receptor"]; ER -> Ca2 [label="Releases"]; Ca2 -> cPKC [label="Activates"]; DAG -> cPKC [label="Activates"]; DAG -> nPKC [label="Activates"]; cPKC -> Downstream [label="Phosphorylates"]; nPKC -> Downstream [label="Phosphorylates"]; aPKC -> Downstream [label="Phosphorylates\n(DAG/Ca²⁺ independent)"]; Downstream -> Response; } dot Caption: Simplified PKC signaling pathway.
// Nodes Start [label="Select PKC Isozyme of Interest", shape=ellipse, fillcolor="#F1F3F4"]; Method [label="Choose Inhibition Method", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SmallMol [label="Small Molecule Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNAi [label="RNA Interference", fillcolor="#34A853", fontcolor="#FFFFFF"]; Peptide [label="Peptide/Allosteric Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KinaseAssay [label="In Vitro Kinase Assay", fillcolor="#F1F3F4"]; CellBased [label="Cell-Based Assays", fillcolor="#F1F3F4"]; Western [label="Western Blot for\nDownstream Targets", fillcolor="#F1F3F4"]; Functional [label="Functional Assays\n(e.g., proliferation, migration)", fillcolor="#F1F3F4"]; Data [label="Data Analysis and Comparison", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Method; Method -> SmallMol [label="Potency/Selectivity"]; Method -> RNAi [label="Specificity/Long-term"]; Method -> Peptide [label="Novelty/Specificity"]; SmallMol -> KinaseAssay; Peptide -> KinaseAssay; KinaseAssay -> CellBased; RNAi -> CellBased; CellBased -> Western; CellBased -> Functional; Western -> Data; Functional -> Data; } dot Caption: Experimental workflow for comparing PKC inhibitors.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Protein Kinase C (19-31)
For researchers, scientists, and drug development professionals, the responsible management of laboratory reagents is paramount to ensuring a safe and compliant research environment. Protein Kinase C (19-31), a synthetic peptide inhibitor of PKC, requires careful handling and disposal due to the often-unknown biological and toxicological properties of such novel compounds.[1] Adherence to proper disposal protocols minimizes risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical safety glasses, gloves, and a laboratory coat.[1] When handling Protein Kinase C (19-31) in its lyophilized (powdered) form, all operations should be conducted in a well-ventilated area or within a chemical fume hood to prevent inhalation.[1][2]
Core Principle of Peptide Waste Management: Given the lack of specific toxicity data for many synthetic peptides, they should be treated as potentially hazardous materials.[1] All waste contaminated with Protein Kinase C (19-31), including solids, liquids, and consumables, must be segregated and disposed of in accordance with hazardous waste protocols.
Quantitative Data Summary for Handling and Storage
For optimal stability, the handling and storage of Protein Kinase C (19-31) should follow established guidelines for synthetic peptides. The following table summarizes key quantitative data for storage conditions.
| Parameter | Recommendation | Rationale |
| Storage Temperature (Lyophilized) | -20°C to -80°C | Prevents degradation; can be stored for up to several years under these conditions. |
| Storage Temperature (Reconstituted) | 2°C to 8°C (short-term) or -20°C (long-term) | Minimizes degradation in solution; aliquoting is recommended to avoid repeated freeze-thaw cycles. |
| Container Type | Tightly sealed glass vials or high-quality plastic tubes | Prevents contamination from moisture and air. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of Protein Kinase C (19-31) waste, from initial segregation to final collection.
Step 1: Waste Segregation and Containerization
Proper segregation at the point of generation is a critical first step.
-
Solid Waste: This includes unused or expired lyophilized peptide, contaminated personal protective equipment (gloves, etc.), weighing papers, and other contaminated consumables like pipette tips and tubes.
-
Procedure: Collect all solid waste in a dedicated, clearly labeled, leak-proof container. High-density polyethylene (HDPE) containers are generally suitable. The container must be kept closed except when adding waste.
-
-
Liquid Waste: This category includes reconstituted peptide solutions, contaminated buffers, and solvents used for reconstitution (e.g., DMSO, acetonitrile, water with acetic acid or TFA).
-
Procedure: Collect all liquid waste in a dedicated, clearly labeled, leak-proof container. Ensure the container is compatible with the solvents used.
-
Step 2: Labeling of Waste Containers
Accurate and detailed labeling is essential for safety and regulatory compliance.
-
Procedure: Label all waste containers with "Hazardous Waste," the full chemical name "Protein Kinase C (19-31)," and any known hazards.
Step 3: Storage of Peptide Waste
Waste should be stored safely in a designated satellite accumulation area within the laboratory.
-
Procedure: Store waste containers in a secondary containment tray to prevent spills. This area should be away from general laboratory traffic and clearly marked. Ensure that incompatible waste types are stored separately.
Step 4: Arranging for Final Disposal
Peptide waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.
-
Procedure: Once a waste container is approximately 90% full or has reached the maximum accumulation time allowed by your institution (e.g., 90 days), arrange for a pickup. Follow your institution's specific procedures for requesting a hazardous waste collection. Never dispose of peptides down the drain or in the regular trash.
Experimental Protocols and Considerations
Biohazardous Waste: If Protein Kinase C (19-31) was used in experiments involving biological materials such as cell-based assays or animal models, the resulting waste must be treated as biohazardous. This may necessitate an initial decontamination step, such as autoclaving, before being processed as chemical waste. Always consult your institution's biosafety guidelines.
Spill Response: In the event of a spill, wear appropriate PPE. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep up the powder with absorbent material like sand or vermiculite. Place the absorbent material and any contaminated items into a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable cleaning agent and wipe it down thoroughly.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of Protein Kinase C (19-31) waste.
Caption: Workflow for the proper disposal of Protein Kinase C (19-31) waste.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Protein Kinase C (19-31)
For researchers, scientists, and drug development professionals, the safe and effective handling of Protein Kinase C (19-31), a peptide substrate used in signal transduction research, is critical for both personal safety and the integrity of experimental outcomes.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the secure handling of this compound in a laboratory setting.
Immediate Safety and Hazard Identification
While specific toxicity data for Protein Kinase C (19-31) is not extensively documented, it is prudent to treat it as a potentially hazardous substance.[3] The primary risks associated with handling peptides in powdered (lyophilized) form include inhalation of fine particles and irritation upon skin or eye contact.[4] As a bioactive molecule, its effects upon accidental exposure are not fully known. Therefore, a comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.[5]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense when working with Protein Kinase C (19-31). The following table summarizes the recommended PPE for various laboratory activities involving this peptide.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator. |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat. |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a respirator. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Operational Plan for Safe Handling
A systematic approach to handling Protein Kinase C (19-31) from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Lyophilized peptide should be stored at -20°C or colder, in a tightly sealed container, and protected from light.
2. Reconstitution:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
-
Handle the lyophilized powder in a fume hood or a designated area with good ventilation to avoid inhalation.
-
Use a sterile, appropriate solvent to reconstitute the peptide. Gently swirl or vortex to dissolve.
3. Experimental Use:
-
When working with solutions containing the peptide, always wear gloves, a lab coat, and eye protection.
-
Avoid the generation of aerosols.
Emergency Procedures
In the event of accidental exposure, take the following immediate actions:
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.
Spill Response and Disposal Plan
Proper containment and disposal of Protein Kinase C (19-31) waste are essential to prevent environmental contamination and accidental exposure.
Spill Cleanup:
-
Small Spills: For liquid spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For powder spills, carefully sweep up the material to avoid creating dust and place it in a sealed container.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including a respirator. Contain the spill and follow the cleanup procedures for small spills.
Waste Disposal:
-
Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions should be disposed of as chemical waste according to institutional and local regulations.
-
Contaminated Materials: All materials that have come into contact with the peptide, such as pipette tips, gloves, and vials, should be collected in a designated hazardous waste container.
-
Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste. Do not dispose of peptide solutions down the drain.
Below is a diagram illustrating the workflow for the safe handling of Protein Kinase C (19-31) in a research laboratory.
Caption: Workflow for the safe handling of Protein Kinase C (19-31).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
